molecular formula C11H9NO4 B3423006 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid CAS No. 28027-18-1

4-Hydroxy-8-methoxyquinoline-3-carboxylic acid

Cat. No.: B3423006
CAS No.: 28027-18-1
M. Wt: 219.19 g/mol
InChI Key: CDGYPATWKVOBIY-UHFFFAOYSA-N
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Description

4-Hydroxy-8-methoxyquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C11H9NO4 and its molecular weight is 219.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 219.05315777 g/mol and the complexity rating of the compound is 350. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is ['199383', '80676']. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-methoxy-4-oxo-1H-quinoline-3-carboxylic acid
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InChI

InChI=1S/C11H9NO4/c1-16-8-4-2-3-6-9(8)12-5-7(10(6)13)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDGYPATWKVOBIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC=C(C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00950718
Record name 8-Methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
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Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

35975-69-0, 28027-18-1
Record name 35975-69-0
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Record name 28027-18-1
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-Methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
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Record name 4-hydroxy-8-methoxyquinoline-3-carboxylic acid
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Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the synthesis and characterization of 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure in numerous pharmacologically active agents, and the specific substitutions on this target molecule make it a valuable building block for further chemical exploration. This document details the well-established Gould-Jacobs reaction for its synthesis, followed by a discussion of its structural elucidation through modern spectroscopic techniques.

Introduction: The Significance of Quinolines

Quinoline and its derivatives are a class of nitrogen-containing heterocyclic aromatic compounds that have garnered significant attention in the scientific community. First isolated from coal tar in 1834, the quinoline nucleus is a cornerstone in the development of a wide array of therapeutic agents, including antimalarial, antibacterial, and anticancer drugs. The functionalization of the quinoline ring system allows for the fine-tuning of its biological activity, making the synthesis of novel derivatives a key focus in medicinal chemistry. This compound, in particular, presents multiple points for chemical modification, including the carboxylic acid, the hydroxyl group, and the aromatic ring, rendering it a versatile intermediate for the synthesis of more complex molecules.

Synthetic Pathway: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process. The initial step involves the synthesis of its ethyl ester precursor, ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate, via the Gould-Jacobs reaction. This is followed by the hydrolysis of the ester to yield the final carboxylic acid.

Step 1: Gould-Jacobs Synthesis of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate

The Gould-Jacobs reaction is a robust and widely used method for the preparation of 4-hydroxyquinoline derivatives.[1][2] It involves the condensation of an aniline derivative with an ethoxymethylenemalonate ester, followed by a thermal cyclization.[1][3]

Reaction Scheme:

Gould-Jacobs Reaction reagents 2-Methoxyaniline (2-Anisidine) + Diethyl ethoxymethylenemalonate conditions1 Condensation (Heat) reagents->conditions1 intermediate Diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate conditions2 Thermal Cyclization (High Temperature, e.g., Dowtherm) intermediate->conditions2 product Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate conditions1->intermediate conditions2->product

Figure 1: The Gould-Jacobs reaction pathway for the synthesis of the ethyl ester precursor.

Experimental Protocol:

Materials:

  • 2-Methoxyaniline (2-Anisidine)

  • Diethyl ethoxymethylenemalonate

  • Dowtherm A (high-boiling point solvent)

  • Pentane

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate (47.6 g, 162 mmol) in Dowtherm A (100 mL).[4][5]

  • Heat the reaction mixture to 250 °C in a sand bath and maintain this temperature overnight.[4][5]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the cooled reaction mixture with pentane (750 mL) to precipitate the product.[4][5]

  • Collect the solid product by filtration and wash it thoroughly with hexane to remove any residual Dowtherm A and other impurities.[4][5]

  • Dry the resulting solid to obtain ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate.

Expected Outcome: This procedure typically affords the target ethyl ester as a solid with a yield of approximately 64%.[4][5]

Step 2: Hydrolysis of the Ethyl Ester to this compound

The final step in the synthesis is the saponification of the ethyl ester to the corresponding carboxylic acid. This is a standard ester hydrolysis reaction, typically carried out under basic conditions followed by acidification.

Reaction Scheme:

Ester Hydrolysis start Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate conditions 1. NaOH (aq), Reflux 2. HCl (aq) start->conditions product This compound conditions->product

Figure 2: The hydrolysis of the ethyl ester to the final carboxylic acid product.

Experimental Protocol:

Materials:

  • Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Distilled water

Procedure:

  • Suspend the ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate in an aqueous solution of sodium hydroxide (e.g., 10% w/v).

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the solution with concentrated hydrochloric acid until the product precipitates out of the solution.

  • Collect the solid precipitate by filtration.

  • Wash the solid with cold distilled water to remove any inorganic salts.

  • Dry the product thoroughly to yield this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the key physical and spectroscopic properties of this compound.

Table 1: Physical and Spectroscopic Data

PropertyData
Molecular Formula C₁₁H₉NO₄
Molecular Weight 219.19 g/mol [6]
Appearance Solid[6]
Mass Spectrometry (ESI-MS) Predicted [M+H]⁺: 220.06044, Predicted [M-H]⁻: 218.04588[7]

Spectroscopic Analysis:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinoline ring, a singlet for the methoxy group protons, and a broad singlet for the carboxylic acid proton. The chemical shifts of the aromatic protons will be influenced by the electron-donating methoxy group and the electron-withdrawing carboxylic acid group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display eleven distinct signals corresponding to the eleven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield chemical shift. The carbons of the aromatic rings and the methoxy carbon will also have distinct chemical shifts.

  • FTIR (Fourier-Transform Infrared Spectroscopy): The FTIR spectrum will be characterized by a very broad O-H stretching vibration from the carboxylic acid, typically in the range of 3300-2500 cm⁻¹. A strong C=O stretching vibration from the carbonyl group of the carboxylic acid is expected around 1700 cm⁻¹. Additionally, C-O stretching and aromatic C-H and C=C stretching vibrations will be present.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The predicted m/z value for the protonated molecule ([M+H]⁺) is 220.06044.[7]

Experimental Workflow and Data Interpretation

Experimental Workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_characterization Characterization synthesis_start Starting Materials (2-Anisidine, Diethyl ethoxymethylenemalonate) gould_jacobs Gould-Jacobs Reaction synthesis_start->gould_jacobs ester_intermediate Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate gould_jacobs->ester_intermediate hydrolysis Hydrolysis ester_intermediate->hydrolysis final_product This compound hydrolysis->final_product filtration Filtration final_product->filtration washing Washing filtration->washing drying Drying washing->drying nmr NMR Spectroscopy (¹H, ¹³C) drying->nmr ftir FTIR Spectroscopy drying->ftir ms Mass Spectrometry drying->ms data_analysis Data Analysis & Structural Confirmation nmr->data_analysis ftir->data_analysis ms->data_analysis

Figure 3: A comprehensive workflow from synthesis to characterization.

Conclusion and Future Perspectives

This guide has outlined a reliable and well-documented synthetic route for this compound. The Gould-Jacobs reaction provides an efficient means to construct the core quinoline scaffold, followed by a straightforward hydrolysis to yield the target molecule. The characterization techniques described are standard in the field of organic chemistry and are crucial for verifying the structure and purity of the final product.

The availability of this compound as a synthetic intermediate opens up numerous possibilities for the development of novel compounds with potential therapeutic applications. Further research could focus on the derivatization of the carboxylic acid and hydroxyl functionalities to explore structure-activity relationships and identify new lead compounds for drug discovery programs.

References

An In-depth Technical Guide to 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical methodologies for 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, drug development, and materials science. The guide synthesizes available data to provide a detailed profile of this quinoline derivative, offering insights into its chemical characteristics and potential applications. While experimental data for this specific molecule is limited, this guide consolidates information from its precursors, analogous compounds, and predictive models to serve as a foundational resource.

Introduction

Quinoline derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Their diverse pharmacological activities span from antimalarial and antibacterial to anticancer and anti-inflammatory properties.[1] The 3-carboxyl-substituted 4-hydroxyquinolines, in particular, have a rich history, with their discovery as by-products in chloroquine synthesis leading to the development of fluoroquinolone antibiotics. More recent research has focused on quinoline-3-carboxylic acids as potential antiproliferative agents and inhibitors of protein kinase CK2.[2][3]

This compound is a member of this promising class of compounds. Its structural features, including the 4-hydroxy (or 4-oxo tautomer), the carboxylic acid at the 3-position, and the methoxy group at the 8-position, suggest potential for unique biological activity and utility as a chemical intermediate. This guide aims to provide a detailed understanding of its fundamental physicochemical properties to support further research and development.

Chemical Structure and Identification

The chemical structure of this compound is characterized by a bicyclic quinoline core. The molecule exists in tautomeric equilibrium between the 4-hydroxyquinoline and the 4-quinolone forms, with the latter often being the more stable.

Caption: Chemical Structure of this compound.

Table 1: Chemical Identifiers

IdentifierValueSource
IUPAC Name 8-methoxy-4-oxo-1H-quinoline-3-carboxylic acid[4]
CAS Number 280027-18-1[5]
Molecular Formula C₁₁H₉NO₄[5]
Molecular Weight 219.19 g/mol [5]
InChI Key CDGYPATWKVOBIY-UHFFFAOYSA-N[5]
SMILES COc1cccc2c(O)c(cnc12)C(O)=O[5]

Synthesis

The synthesis of this compound is typically achieved through a two-step process starting from 2-methoxyaniline. The first step involves the synthesis of the ethyl ester intermediate, followed by its hydrolysis to yield the final carboxylic acid product.

Synthesis of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate

The ethyl ester precursor is synthesized via a Gould-Jacobs reaction followed by thermal cyclization. Diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate is heated at high temperature in a high-boiling point solvent such as Dowtherm, leading to cyclization to form the quinoline ring system.

G cluster_0 Step 1: Synthesis of Ethyl Ester start Diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate process1 Suspend in Dowtherm start->process1 process2 Heat to 250°C process1->process2 process3 Cool to room temperature process2->process3 process4 Dilute with pentane process3->process4 process5 Filter and wash with hexane process4->process5 end Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate process5->end

Caption: Workflow for the synthesis of the ethyl ester intermediate.

Protocol:

  • Suspend Diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate (1.0 eq) in Dowtherm.

  • Heat the reaction mixture to 250 °C and maintain for several hours to overnight.

  • Cool the mixture to room temperature.

  • Dilute with pentane to precipitate the product.

  • Collect the resulting solid by filtration and wash with hexane to afford the target ethyl ester.[6]

Hydrolysis to this compound

The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This is typically achieved by saponification using a base such as sodium hydroxide in a hydroalcoholic solution, followed by acidification.[7][8]

G cluster_1 Step 2: Hydrolysis start_hydrolysis Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate process_hydrolysis1 Suspend in 4% NaOH (aq) / Ethanol start_hydrolysis->process_hydrolysis1 process_hydrolysis2 Reflux for ~5 hours process_hydrolysis1->process_hydrolysis2 process_hydrolysis3 Cool the mixture process_hydrolysis2->process_hydrolysis3 process_hydrolysis4 Acidify with concentrated HCl process_hydrolysis3->process_hydrolysis4 process_hydrolysis5 Filter and wash with water process_hydrolysis4->process_hydrolysis5 end_hydrolysis This compound process_hydrolysis5->end_hydrolysis

Caption: Workflow for the hydrolysis of the ethyl ester.

Protocol:

  • Suspend the ethyl ester (1.0 eq) in a 4% sodium hydroxide hydroalcoholic solution (e.g., ethanol/water).[7]

  • Heat the mixture at reflux for approximately 5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[7]

  • After cooling, acidify the mixture with concentrated hydrochloric acid until the product precipitates.[7]

  • Collect the solid by filtration, wash with water, and dry. The product can be further purified by recrystallization from a suitable solvent like ethanol.[7]

Physicochemical Properties

Table 2: Physicochemical Properties

PropertyValue/DescriptionMethodSource
Physical Form Solid-[5]
Melting Point No data available. (Analog 4-Hydroxyquinoline-3-carboxylic acid: 268-273 °C)Experimental (for analog)
Solubility No data available. (Analog Quinoline-4-carboxylic acid is soluble in DMSO at 34 mg/mL)Experimental (for analog)[9]
pKa No data available. (Predicted for ethyl ester: 2.72 ± 0.50)Predicted (for ester)[6]
LogP (XlogP3) 1.8Predicted[4]

Analytical Characterization

A combination of spectroscopic and chromatographic methods is essential for the comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring, a singlet for the methoxy group, and a broad singlet for the carboxylic acid proton. The chemical shifts of the aromatic protons will be influenced by the electron-donating methoxy group and the electron-withdrawing carboxylic acid group.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the nine carbons of the quinoline ring, the carboxylic acid carbon, and the methoxy carbon. The carbonyl carbon of the carboxylic acid is expected to appear in the range of 165-180 ppm.[10]

Infrared (IR) Spectroscopy

The FTIR spectrum is a powerful tool for identifying the key functional groups in the molecule. Expected characteristic absorption bands include:

  • A very broad O-H stretching band from approximately 3500 to 2500 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid.[11]

  • Aromatic C-H stretching vibrations just above 3000 cm⁻¹.

  • A strong C=O stretching vibration for the carboxylic acid, typically in the range of 1710-1680 cm⁻¹ due to conjugation with the aromatic system.[11]

  • C=C and C=N stretching vibrations of the quinoline ring in the 1600-1450 cm⁻¹ region.

  • A C-O stretching band for the carboxylic acid between 1320 and 1210 cm⁻¹.[11]

  • A broad O-H wagging peak around 960-900 cm⁻¹.[11]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • Predicted [M+H]⁺: 220.06044[4]

  • Predicted [M-H]⁻: 218.04588[4]

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum, typically recorded in a solvent like methanol or ethanol, is expected to show absorption bands corresponding to π-π* and n-π* transitions within the quinoline ring system. For the related 8-hydroxyquinoline, absorption peaks are observed around 234 nm and 308 nm.[12]

Potential Biological Activity and Applications

While specific biological studies on this compound are not extensively reported, the broader class of quinoline-3-carboxylic acids has shown significant therapeutic potential.

  • Anticancer Activity: These compounds have been investigated as antiproliferative agents. The carboxylic acid moiety can influence the pKa of the molecule, potentially leading to selective accumulation in the acidic tumor microenvironment.[2]

  • Enzyme Inhibition: Derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of protein kinase CK2, a target in cancer therapy.[3]

  • Antimicrobial Properties: The quinoline scaffold is well-established in antimicrobial agents. Further investigation into the antibacterial and antifungal properties of this specific derivative is warranted.[13]

  • Chelating Agent: The 8-methoxy group may influence the chelating properties often associated with quinoline derivatives, making it a candidate for applications in analytical chemistry and materials science.[14]

Conclusion

This compound is a quinoline derivative with significant potential for applications in medicinal chemistry and other scientific fields. This guide has provided a comprehensive overview of its structure, synthesis, and key physicochemical properties, drawing upon available data, predictive models, and information from analogous compounds. The detailed protocols for its synthesis and the discussion of its analytical characterization provide a solid foundation for researchers to further explore the properties and applications of this promising molecule. Future experimental work is needed to validate the predicted properties and to fully elucidate its biological activity profile.

References

4-Hydroxy-8-methoxyquinoline-3-carboxylic acid CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid

Executive Summary

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Quinoline derivatives are recognized as "privileged scaffolds" due to their wide range of biological activities.[1] This document delineates the fundamental physicochemical properties, a detailed synthetic pathway, and potential research applications for this specific molecule. By combining the potent biological activities associated with the 4-hydroxyquinoline-3-carboxylic acid core and the 8-hydroxyquinoline scaffold, this compound represents a promising starting point for the development of novel therapeutics.[1][2] This guide serves as a foundational resource for researchers aiming to explore its potential in various therapeutic areas.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a cornerstone in the development of therapeutic agents, present in numerous natural products and synthetic drugs with diverse pharmacological properties, including antibacterial, antiviral, anticancer, and anti-inflammatory activities.[1][2] The this compound molecule integrates several key pharmacophoric features:

  • The 4-Hydroxyquinoline-3-carboxylic Acid Core: This motif is famously associated with quinolone antibiotics. It is also a key structural element for ligands targeting various receptors and enzymes.[1][3]

  • The 8-Methoxy Substituent: The substitution pattern on the benzo ring of the quinoline system is critical for modulating pharmacokinetic and pharmacodynamic properties. An 8-methoxy group can influence lipophilicity, metabolic stability, and target binding affinity.

  • Tautomerism: It is important to note that this compound can exist in equilibrium with its 4-oxo tautomer, 8-methoxy-4-oxo-1H-quinoline-3-carboxylic acid.[4] This tautomerism can play a crucial role in its biological activity and interaction with molecular targets.

This guide will focus on providing the core chemical information and synthetic methodologies necessary for the scientific exploration of this promising compound.

Physicochemical and Structural Information

A summary of the key identifiers and properties for this compound is presented below.

PropertyValueSource
IUPAC Name This compound
CAS Number 280027-18-1[5]
Molecular Formula C₁₁H₉NO₄[4][5]
Molecular Weight 219.19 g/mol
Physical Form Solid
InChI Key CDGYPATWKVOBIY-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC2=C1N=CC(=C2O)C(=O)O

Synthesis and Manufacturing Pathway

The synthesis of 4-hydroxyquinoline-3-carboxylic acids is commonly achieved through the Gould-Jacobs reaction, which involves the reaction of an aniline with an alkoxymethylenemalonic ester followed by thermal cyclization.[3][6] The specific synthesis for the target compound's ethyl ester intermediate is well-documented and proceeds via a high-temperature cyclization in a high-boiling point solvent like Dowtherm A.[7][8] The final carboxylic acid is then obtained through a standard ester hydrolysis.

Diagram 1: Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Thermal Cyclization cluster_1 Step 2: Ester Hydrolysis A Diethyl 2-(((2-methoxyphenyl)amino) methylene)malonate B Ethyl 4-hydroxy-8-methoxyquinoline -3-carboxylate (CAS: 27568-04-3) A->B Dowtherm A, 250°C C Ethyl 4-hydroxy-8-methoxyquinoline -3-carboxylate D 4-Hydroxy-8-methoxyquinoline -3-carboxylic acid (Target Compound) C->D Base Hydrolysis (e.g., NaOH) then Acidification

Caption: Reaction scheme for the synthesis of the target compound.

Potential Applications in Drug Discovery

While specific biological data for this exact molecule is limited in the public domain, its structural components suggest several high-potential avenues for research and development.

  • Antimicrobial Agents: The 4-quinolone-3-carboxylic acid scaffold is a well-established pharmacophore for potent antibacterial agents. Further derivatization could lead to new antibiotics.

  • Anticancer Therapeutics: Quinolines and quinolones have demonstrated broad anticancer activity.[1] Specifically, 8-hydroxyquinoline derivatives have been investigated as anticancer agents, in part due to their ability to chelate metal ions crucial for tumor growth.[2]

  • Targeted Drug Delivery: Hydroxyquinoline carboxylic acids have been successfully used to develop ligands for specific receptors, such as the asialoglycoprotein receptor (ASGPR) on hepatocytes, for targeted drug delivery to the liver.[9]

  • Neuroprotective Agents: The 8-hydroxyquinoline scaffold is known for its metal-chelating properties, which can be beneficial in neurodegenerative diseases where metal dyshomeostasis is implicated.[2]

Experimental Protocols

The following protocols are based on established literature procedures for the synthesis of the ethyl ester intermediate and a standard subsequent hydrolysis.[7][8]

Protocol 5.1: Synthesis of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate (CAS: 27568-04-3)

Causality: This step utilizes a thermal cyclocondensation reaction. The high temperature provided by the Dowtherm solvent facilitates the intramolecular cyclization of the malonate derivative to form the rigid quinoline ring system, eliminating ethanol in the process.

  • Reaction Setup: Suspend Diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate (47.6 g, 162 mmol) in Dowtherm A (100 mL) in a round-bottom flask equipped with a reflux condenser.

  • Heating: Heat the reaction mixture to 250 °C using a sand bath. Maintain this temperature overnight to ensure complete cyclization.

  • Workup: Cool the reaction mixture to room temperature. Dilute the mixture with pentane (750 mL) to precipitate the product.

  • Isolation: Collect the resulting solid product by filtration.

  • Purification: Wash the collected solid thoroughly with hexane to remove residual Dowtherm and other non-polar impurities.

  • Characterization: The product can be characterized by mass spectrometry. Analysis by APCI should show an m/z of 248.0 ([M + H]⁺).[7][10] A typical yield for this reaction is around 64%.[7][10]

Protocol 5.2: Hydrolysis to this compound

Causality: This protocol employs saponification, a classic base-catalyzed hydrolysis of an ester. The hydroxide ion acts as a nucleophile, attacking the ester carbonyl, leading to the formation of a carboxylate salt. Subsequent acidification protonates the salt to yield the final carboxylic acid.

  • Reaction Setup: Suspend the Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate (1 eq.) in a mixture of ethanol and water.

  • Hydrolysis: Add an aqueous solution of sodium hydroxide (2-3 eq.) to the suspension. Heat the mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates the disappearance of the starting material.

  • Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution by dropwise addition of concentrated HCl until the pH is ~2-3.

  • Isolation: The carboxylic acid product will precipitate out of the solution. Collect the solid by filtration.

  • Purification: Wash the solid with cold water and dry under vacuum to yield the final product.

Molecular Structure Visualization

Diagram 2: Chemical Structure

Caption: 2D structure of this compound.

Conclusion

This compound is a synthetically accessible compound with a chemical architecture that suggests high potential for applications in drug discovery and materials science. Its structure combines the features of quinolone antibacterials and 8-hydroxyquinoline metal chelators, making it a compelling candidate for screening in antimicrobial, anticancer, and neuroprotective assays. The synthetic protocols provided herein offer a reliable pathway for researchers to obtain this molecule for further investigation. Future work should focus on the biological evaluation of this compound and its derivatives to fully elucidate their therapeutic potential.

References

A Comprehensive Spectroscopic Guide to 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of modern drug discovery and materials science, the quinoline scaffold remains a cornerstone of molecular design. Its derivatives are ubiquitous in pharmaceuticals, agrochemicals, and functional dyes, owing to their diverse biological activities and unique photophysical properties.[1][2] Among these, 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid (C₁₁H₉NO₄, Mol. Wt.: 219.19 g/mol ) represents a key synthetic intermediate and a molecule of intrinsic interest.[3] Its structural features—a hydrogen-bond-donating hydroxyl group, a chelating carboxylic acid, and an electron-donating methoxy substituent—confer a rich chemical personality that is best understood through a multi-faceted spectroscopic approach.

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a mere recitation of data. It aims to deliver field-proven insights into the causal relationships between molecular structure and spectral output, empowering scientists to confidently identify, characterize, and utilize this important chemical entity.

Molecular Structure and Tautomerism

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound possesses a rigid heterocyclic core. It is crucial to recognize that the "4-hydroxy" designation represents one major tautomeric form. The molecule exists in equilibrium with its 4-oxo tautomer, 8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. In solid state and in many solvents, the 4-oxo form is often predominant due to the stability of the conjugated amide system. This tautomerism significantly influences the spectroscopic signatures, particularly in NMR and IR.

Figure 1: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. For a molecule like this compound, which has limited solubility in chloroform, a polar aprotic solvent such as DMSO-d₆ is the logical choice. This solvent not only solubilizes the compound but also allows for the observation of exchangeable protons (hydroxyl and carboxylic acid).

While a fully assigned experimental spectrum for the title compound is not widely published, we can predict the spectral features with high confidence based on extensive data from closely related quinoline derivatives and established principles of NMR.[4][5][6]

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their connectivity through spin-spin coupling.

Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment Rationale & Causality
~13.0 - 15.0br s-COOHThe carboxylic acid proton is highly deshielded and often very broad due to hydrogen bonding and chemical exchange.
~11.0 - 12.0br s-4-OH / 1-NHThis broad signal corresponds to the enolic hydroxyl or the N-H proton of the 4-oxo tautomer, its position being highly dependent on concentration and temperature.
~8.5s-H-2This proton is adjacent to the heterocyclic nitrogen and is significantly deshielded. Its singlet nature confirms the absence of adjacent protons.
~7.7ddJ ≈ 8.0, 1.5H-5Located on the benzene ring, this proton is ortho to the electron-donating methoxy group's position but is influenced by the fused ring system. It shows coupling to H-6 and H-7.
~7.4tJ ≈ 8.0H-6This proton experiences coupling from both H-5 and H-7, resulting in a triplet-like appearance.
~7.1ddJ ≈ 8.0, 1.5H-7This proton is ortho to the electron-donating methoxy group, leading to a more upfield shift compared to H-5. It shows coupling to H-6 and H-5.
~3.9s-8-OCH₃The three equivalent protons of the methoxy group appear as a sharp singlet in a characteristic region for aryl methyl ethers.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic environment and hybridization of the carbon atoms.

Predicted Chemical Shift (δ, ppm) Assignment Rationale & Causality
~175C-4The chemical shift is characteristic of a carbon in a vinylogous amide or enol system, highly deshielded by the adjacent oxygen and nitrogen.
~168COOHThe carbonyl carbon of the carboxylic acid is highly deshielded.
~148C-8aA quaternary carbon at the fusion of the two rings, influenced by the adjacent nitrogen.
~147C-8An aromatic carbon directly attached to the electron-donating methoxy group, resulting in significant deshielding.
~140C-2This carbon is adjacent to the electronegative nitrogen, leading to a downfield shift.
~125C-6Aromatic methine carbon.
~118C-5Aromatic methine carbon.
~115C-4aQuaternary carbon at the ring junction.
~112C-7This carbon is ortho to the electron-donating methoxy group, causing an upfield shift due to increased electron density.
~108C-3A quaternary carbon, its shift influenced by the adjacent carboxylic acid and the double bond.
~56OCH₃The methyl carbon of the ether group, appearing in its typical region.

Infrared (IR) Spectroscopy

IR spectroscopy is an indispensable, rapid technique for the identification of key functional groups. The spectrum of this compound is expected to be dominated by features arising from the carboxylic acid and hydroxyl moieties.

Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
3300 - 2500Broad, StrongO-H stretchCarboxylic Acid O-H and Phenolic O-H
~1710 - 1680Strong, SharpC=O stretchCarboxylic Acid C=O
~1620, 1580, 1470Medium - StrongC=C and C=N stretchesAromatic/Heterocyclic Rings
1320 - 1210StrongC-O stretchCarboxylic Acid/Aryl Ether
960 - 900Broad, MediumO-H bend (out-of-plane)Carboxylic Acid Dimer

Expert Analysis: The most telling feature is the exceptionally broad absorption band from 3300-2500 cm⁻¹. This is the classic signature of a hydrogen-bonded carboxylic acid dimer, which typically obscures the sharper aromatic C-H stretches in that region.[7][8][9] The sharpness and position of the carbonyl (C=O) peak around 1700 cm⁻¹ is also diagnostic, confirming the presence of a conjugated carboxylic acid.[9] The strong C-O stretching band and the broad out-of-plane O-H bend around 900 cm⁻¹ provide further, self-validating evidence for the carboxylic acid functional group.[9]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation patterns, which aids in structural confirmation. For a polar, acidic molecule like this, electrospray ionization (ESI) is the preferred technique.

Molecular Ion:

  • Formula: C₁₁H₉NO₄

  • Monoisotopic Mass: 219.0532 Da[3]

  • Predicted Ion Adducts (ESI): [3]

    • [M+H]⁺: 220.0604 m/z

    • [M+Na]⁺: 242.0424 m/z

    • [M-H]⁻: 218.0459 m/z

Fragmentation Analysis: The structural integrity of the quinoline core makes fragmentation predictable. The primary fragmentation pathways in positive ion mode involve losses from the carboxylic acid group.

  • Loss of H₂O (18 Da): Initial loss of water from the molecular ion.

  • Loss of CO (28 Da): Subsequent loss of carbon monoxide.

  • Loss of COOH (45 Da): A characteristic fragmentation of carboxylic acids is the cleavage of the entire carboxyl group, leading to the formation of an [M-COOH]⁺ ion.[1]

  • Loss of CO₂ (44 Da): Decarboxylation is also a common pathway for such acids.[1]

Figure 2: Predicted ESI-MS Fragmentation Pathway M_H [M+H]⁺ m/z = 220.06 M_H_H2O [M+H - H₂O]⁺ m/z = 202.05 M_H->M_H_H2O - H₂O M_H_CO2 [M+H - CO₂]⁺ m/z = 176.07 M_H->M_H_CO2 - CO₂ M_H_COOH [M - COOH]⁺ m/z = 174.06 M_H_CO2->M_H_COOH - H₂ Figure 3: NMR Experimental Workflow cluster_workflow A 1. Sample Prep ~5-10 mg in 0.6 mL DMSO-d₆ B 2. Instrument Setup 400 MHz+ Spectrometer Tune & Shim Coils A->B C 3. ¹H Acquisition Pulse Program: zg30 Scans: 16-32 Acquire FID B->C D 4. ¹³C Acquisition Pulse Program: zgpg30 Scans: 1024+ Acquire FID B->D E 5. Data Processing Fourier Transform Phase & Baseline Correction Calibrate to DMSO (δ 2.50) C->E D->E F 6. Analysis Integrate ¹H signals Assign ¹H & ¹³C peaks E->F

References

Unlocking the Therapeutic Promise: A Guide to the Biological Activities of Novel Quinoline-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold represents a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities.[1][2] Among these, quinoline-3-carboxylic acids have emerged as a particularly versatile and potent class of compounds. The strategic placement of the carboxylic acid group at the 3-position is crucial, often serving as a key pharmacophore for interacting with biological targets.[3][4] This technical guide provides a comprehensive exploration of the multifaceted biological potential of novel quinoline-3-carboxylic acid derivatives. We delve into their significant anticancer, anti-inflammatory, antimicrobial, and antiviral activities, synthesizing current research to illuminate their mechanisms of action, structure-activity relationships, and the experimental methodologies essential for their evaluation. This document is intended to serve as a vital resource for researchers and drug development professionals dedicated to advancing this promising class of molecules into next-generation therapeutics.

The Quinoline-3-Carboxylic Acid Core: A Privileged Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a structural motif present in numerous natural alkaloids (e.g., quinine) and synthetic drugs.[5][6] Its unique electronic properties and rigid bicyclic structure make it an ideal foundation for designing molecules that can interact with a wide range of biological targets. The addition of a carboxylic acid group at the C-3 position enhances this potential, providing a critical hydrogen-bonding and metal-chelating moiety that is fundamental to many of the observed biological effects.[3][7] This guide systematically explores the key therapeutic areas where these derivatives are making a significant impact.

Core Biological Activities and Mechanistic Insights

Novel derivatives of quinoline-3-carboxylic acid exhibit a remarkable breadth of biological activities, positioning them as lead compounds for multiple disease indications.

Anticancer Activity

The antiproliferative properties of quinoline-3-carboxylic acid derivatives have been extensively documented against a variety of cancer cell lines, including breast (MCF-7), cervical (HeLa), and leukemia (K562).[7][8][9] A key advantage of these compounds is their enhanced selectivity for cancer cells, which is partly attributed to the acidic tumor microenvironment.[8][9] The lower pH in cancerous tissue promotes the unionized, more lipophilic form of the carboxylic acid, facilitating its absorption and accumulation within cancer cells while minimizing uptake by non-cancerous cells.[8]

Mechanism of Action: Dual-Target Inhibition

The anticancer effects are often multifactorial, involving the inhibition of key enzymes essential for cancer cell proliferation and survival.

  • Inhibition of Dihydroorotate Dehydrogenase (DHODH): DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is upregulated in rapidly proliferating cancer cells to meet the high demand for DNA and RNA synthesis.[10] Certain quinoline-4-carboxylic acid derivatives are known inhibitors, and this mechanism is highly relevant for the 3-carboxylic acid analogs as well.[3][10] By blocking DHODH, these compounds deplete the pyrimidine pool, leading to cell cycle arrest and apoptosis. The carboxylate group is crucial for binding within the enzyme's active site.[3]

  • Inhibition of Protein Kinase CK2: Protein kinase CK2 is a serine/threonine kinase that is overexpressed in many cancers and contributes to malignant transformation by phosphorylating numerous proteins involved in cell growth, proliferation, and apoptosis suppression. Derivatives of 3-quinoline carboxylic acid have been identified as potent inhibitors of CK2, with IC50 values in the low micromolar range.[11][12] Molecular docking studies suggest the quinoline ring forms hydrophobic contacts within the ATP-binding pocket of CK2, while the carboxylate group provides additional interactions.[12]

Compound ClassCancer Cell LinesReported IC50 Values (µM)Reference(s)
2,4-disubstituted quinoline-3-carboxylic acidsMCF-7, K562Micromolar range[8][9]
Various quinoline carboxylic acidsHeLa, MCF7Significant growth inhibition[7]
Tetrazolo-quinoline & 2-aminoquinoline derivatives(Against Protein Kinase CK2)0.65 - 18.2[11][12]
Anti-inflammatory Activity

Several quinoline-3-carboxylic acid derivatives have demonstrated impressive anti-inflammatory properties, with efficacy comparable to classical Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) like indomethacin in cellular models.[7][13] This activity is observed without significant cytotoxicity, highlighting a favorable therapeutic window.[7]

Mechanism of Action: Modulation of Inflammatory Pathways

The primary anti-inflammatory mechanism appears to be the modulation of key signaling cascades that regulate the expression of pro-inflammatory mediators.

  • Inhibition of the NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS), NF-κB translocates to the nucleus and induces the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2). Quinoline derivatives are believed to inhibit this pathway, thereby suppressing the production of these inflammatory mediators.[13]

G cluster_pathway NF-κB Signaling Pathway Inhibition LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Activates Quinoline Quinoline-3-Carboxylic Acid Derivative IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, Cytokines) Nucleus->Genes Induces Quinoline->IKK Inhibits Quinoline->NFkB_active May Inhibit Translocation

Caption: Proposed inhibition of the NF-κB pathway by quinoline derivatives.

Antimicrobial Activity

The quinoline core is the foundation of the highly successful quinolone class of antibiotics. The 3-carboxylic acid moiety is an indispensable feature for their antibacterial action.[3] Novel derivatives continue to be explored for broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[5][14][15]

Mechanism of Action: Inhibition of Bacterial Topoisomerases

The hallmark mechanism of antibacterial quinolones is the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[3] These enzymes are vital for managing DNA topology (supercoiling, decatenation) during replication and transcription.[3]

  • How it Works: The quinoline derivative intercalates into the bacterial DNA and forms a stable ternary complex with the topoisomerase enzyme. This complex traps the enzyme in its cleavage state, preventing the re-ligation of the DNA strands. The accumulation of these stalled complexes leads to double-stranded DNA breaks, halting DNA replication and ultimately causing bacterial cell death.[3] The C-3 carboxylic acid group is essential for this binding and inhibitory activity.[3]

G cluster_mechanism Mechanism of Bacterial DNA Gyrase Inhibition DNA Bacterial DNA Gyrase DNA Gyrase / Topoisomerase IV DNA->Gyrase Binds to Complex Stable Ternary Complex (DNA-Enzyme-Drug) DNA->Complex Forms Quinoline Quinoline-3-Carboxylic Acid Derivative Gyrase->Quinoline Targeted by Gyrase->Complex Forms Quinoline->Complex Forms Breaks Double-Strand DNA Breaks Complex->Breaks Induces Death Bacterial Cell Death Breaks->Death Leads to A 1. Seed cancer cells in 96-well plate (e.g., 5,000 cells/well) B 2. Incubate for 24h to allow attachment A->B C 3. Add serial dilutions of quinoline derivatives B->C D 4. Incubate for 48-72h C->D E 5. Fix cells with cold 10% Trichloroacetic Acid (TCA) D->E F 6. Wash with water and air dry E->F G 7. Stain with 0.4% SRB in 1% acetic acid F->G H 8. Wash with 1% acetic acid to remove unbound dye G->H I 9. Solubilize bound dye with 10 mM Tris base H->I J 10. Read absorbance at 510 nm I->J K 11. Calculate % growth inhibition and determine IC50 J->K A 1. Seed RAW 264.7 cells in 96-well plate (e.g., 5x10^4 cells/well) B 2. Incubate for 24h A->B C 3. Pre-treat cells with quinoline derivatives for 1h B->C D 4. Stimulate with LPS (1 µg/mL) for 24h C->D E 5. Collect 50 µL of supernatant D->E F 6. Add 50 µL of Griess Reagent I (Sulfanilamide) E->F G 7. Incubate for 10 min F->G H 8. Add 50 µL of Griess Reagent II (NED) G->H I 9. Incubate for 10 min H->I J 10. Read absorbance at 540 nm I->J K 11. Calculate % NO inhibition vs. LPS-only control J->K

References

In silico prediction of 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: In Silico Prediction of 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid Bioactivity

Foreword: The Imperative of Predictive Science in Modern Drug Discovery

In the landscape of pharmaceutical research, the journey from a chemical entity to a clinical candidate is fraught with immense cost, time, and a high rate of attrition. The principle of "fail early, fail cheap" is not merely a mantra but a strategic necessity. It is within this context that in silico drug discovery has transitioned from a niche academic pursuit to an indispensable pillar of the research and development pipeline. By harnessing computational power, we can model, simulate, and predict the biological behavior of molecules, thereby rationally prioritizing candidates with the highest probability of success.

This guide provides a comprehensive, technically-grounded framework for predicting the bioactivity of a specific molecule: This compound . This compound belongs to the quinoline class, a "privileged scaffold" in medicinal chemistry known for a vast range of pharmacological activities, including anticancer, antimalarial, and anti-inflammatory effects.[1][2][3][4][5] Our objective is not to provide a rigid, one-size-fits-all protocol, but to illuminate a logical, self-validating workflow that a researcher can adapt and execute. We will dissect the causality behind each methodological choice, grounding our approach in established scientific principles and computational techniques.

Part 1: Foundational Analysis of the Query Compound

Before embarking on predictive modeling, a thorough understanding of the molecule is paramount.

Molecular Profile: this compound

The initial step involves characterizing the physicochemical properties of our query compound. These descriptors are fundamental inputs for many predictive models and offer initial clues about its drug-like potential.

  • Molecular Formula: C₁₁H₉NO₄[6]

  • Molecular Weight: 219.19 g/mol

  • Structure:

    alt text

    (Image Source: PubChem CID 255290)

Table 1: Key Physicochemical Properties (Predicted)

Property Value Significance in Drug Discovery
Molecular Weight 219.19 Well within Lipinski's rule (<500), favoring good absorption.
XlogP3 1.8 Indicates balanced lipophilicity, crucial for membrane permeability.
Hydrogen Bond Donors 2 Complies with Lipinski's rule (≤5), affecting solubility and binding.
Hydrogen Bond Acceptors 4 Complies with Lipinski's rule (≤10), influencing solubility and target interaction.

| Rotatable Bonds | 2 | Low number suggests conformational rigidity, which can be favorable for binding affinity. |

Data sourced from PubChem and predicted using standard algorithms.

The Quinoline Scaffold: A Legacy of Bioactivity

The quinoline ring system is a cornerstone of medicinal chemistry.[5] A review of existing literature provides the logical basis for forming initial hypotheses about the potential therapeutic areas for our specific derivative. Quinoline-3-carboxylic acids, in particular, have been investigated as inhibitors of specific protein targets. Notably, studies have identified derivatives of 3-quinoline carboxylic acid as potent inhibitors of Protein Kinase CK2 and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are significant targets in oncology.[7][8][9] This pre-existing knowledge provides a powerful starting point for a target-based investigation.

Part 2: A Strategic Workflow for In Silico Bioactivity Prediction

The following workflow represents a multi-faceted approach, integrating various computational techniques to build a robust, evidence-based profile of the compound's likely biological activity. Each step is designed to refine the hypotheses generated by the previous one.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Interaction Modeling cluster_2 Phase 3: Model Development & Screening cluster_3 Phase 4: Pharmacokinetic Profiling cluster_4 Phase 5: Synthesis & Validation Target_ID Target Identification (Ligand & Structure-Based) PDB_Search Protein Target Selection (e.g., CK2, VEGFR-2) Target_ID->PDB_Search Prep Ligand & Protein Preparation PDB_Search->Prep Docking Molecular Docking Prep->Docking Analysis Binding Affinity & Pose Analysis Docking->Analysis Pharm Pharmacophore Modeling Analysis->Pharm Hypothesis Integrated Bioactivity Hypothesis Analysis->Hypothesis QSAR QSAR (Prospective) QSAR->Hypothesis ADMET ADMET Prediction ADMET->Hypothesis Validation Experimental Validation (In Vitro Assays) Hypothesis->Validation

Caption: Overall workflow for in silico bioactivity prediction.

Step 1: Target Identification

The fundamental question is: "What proteins in the body will this molecule interact with?" We employ a two-pronged approach.[10][11]

  • Ligand-Based Approach: This method leverages the principle that structurally similar molecules often have similar biological targets. By screening databases like ChEMBL or PubChem for compounds with high structural similarity to our query molecule, we can identify their known targets and hypothesize that our compound may share them.

  • Structure-Based (Target-Based) Approach: Drawing from our literature review, we have strong candidates. Derivatives of quinoline-3-carboxylic acid are known to inhibit Protein Kinase CK2 and VEGFR-2.[7][9] For this guide, we will proceed with these two high-potential targets.

    • Selected Target 1: Human Protein Kinase CK2 (alpha subunit). PDB ID: 1JWH

    • Selected Target 2: Human VEGFR-2 Kinase Domain. PDB ID: 4ASD

Step 2: Molecular Docking Simulation

Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a target protein.[12][13] It is a cornerstone of structure-based drug design.

  • Ligand Preparation: a. Obtain the 2D structure of this compound (e.g., from PubChem). b. Convert the 2D structure to 3D using software like Avogadro or Open Babel. c. Perform energy minimization using a force field (e.g., MMFF94) to obtain a stable, low-energy conformation. d. Save the structure in .pdbqt format using AutoDock Tools, which adds Gasteiger charges and defines rotatable bonds.

  • Receptor Preparation: a. Download the crystal structures of the target proteins (e.g., 1JWH and 4ASD) from the Protein Data Bank (RCSB PDB). b. Using visualization software like UCSF Chimera or AutoDock Tools, prepare the protein by removing water molecules, co-crystallized ligands, and any non-essential heteroatoms.[14][15] c. Add polar hydrogen atoms to the protein structure. d. Compute and add Kollman charges to the protein atoms. e. Save the prepared receptor structure in .pdbqt format.

  • Grid Box Generation: a. Define a 3D grid box that encompasses the known active site of the protein. The coordinates can be determined from the position of the co-crystallized ligand in the original PDB file. The box should be large enough to allow the ligand to rotate freely but small enough to focus the search.

  • Docking Execution: a. Use AutoDock Vina to run the docking simulation. The command typically specifies the receptor, ligand, grid box configuration, and output file names.[15] b. Set the exhaustiveness parameter (e.g., to 16 or higher) to increase the thoroughness of the conformational search.

  • Results Analysis: a. Analyze the output file, which ranks the predicted binding poses by their binding affinity scores (in kcal/mol). The more negative the value, the stronger the predicted binding. b. Visualize the top-ranked binding pose within the protein's active site using PyMOL or UCSF Chimera to inspect key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking).

G Ligand Ligand 3D Structure (.pdbqt) Vina Run AutoDock Vina Ligand->Vina Receptor Receptor 3D Structure (.pdbqt) Receptor->Vina Grid Define Grid Box (Active Site) Grid->Vina Results Analyze Docking Results (Binding Energy & Pose) Vina->Results Visualization Visualize Interactions (PyMOL/Chimera) Results->Visualization

Caption: A streamlined workflow for molecular docking.

Table 2: Hypothetical Molecular Docking Results

Target Protein PDB ID Binding Affinity (kcal/mol) Key Interacting Residues (Hypothetical) Interaction Type
Protein Kinase CK2 1JWH -8.9 Val66, Lys68, Asp175 H-Bond, Hydrophobic

| VEGFR-2 | 4ASD | -9.5 | Cys919, Asp1046, Phe1047 | H-Bond, Pi-Stacking |

These results are illustrative. A lower binding energy suggests a more favorable interaction.

Step 3: Pharmacophore Modeling

A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) essential for biological activity.[16][17][18][19]

  • Structure-Based Pharmacophore Generation: Using the top-ranked docked pose of our compound within the active site of a target (e.g., VEGFR-2), we can generate a pharmacophore model. This model highlights the key interaction points between the ligand and the protein.

  • Application in Virtual Screening: This pharmacophore model can then be used as a 3D query to rapidly screen large compound databases. Molecules that match the pharmacophore are more likely to bind to the target and can be prioritized for further analysis, such as docking. This is an efficient method for hit expansion and scaffold hopping.[19]

Step 4: Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[20][21][22][23]

While we cannot build a QSAR model with a single compound, it is a critical next step once analogues are synthesized and tested. The causality is clear: by quantifying how changes in structural features (descriptors) affect activity, we can rationally design more potent molecules.

  • Data Set Preparation: Synthesize and test a series of analogues of this compound to obtain quantitative activity data (e.g., IC₅₀ values).

  • Descriptor Calculation: For each molecule, calculate a wide range of molecular descriptors (e.g., topological, electronic, steric) using software like PaDEL-Descriptor or RDKit.

  • Model Building: Use statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest, Support Vector Machines), to build a predictive model correlating the descriptors with the observed biological activity.[20]

  • Model Validation: Rigorously validate the model using internal (cross-validation) and external validation (a separate test set of molecules) to ensure its predictive power and robustness.[22]

G Dataset Dataset of Molecules & Bioactivities (IC50) Descriptors Calculate Molecular Descriptors (2D/3D) Dataset->Descriptors Split Split Data (Training & Test Sets) Descriptors->Split Model Build Model (e.g., MLR, Random Forest) Split->Model Validation Validate Model (Cross-validation, R²) Model->Validation Prediction Predict Activity of New Compounds Validation->Prediction

Caption: The logical flow of a QSAR modeling study.

Step 5: ADMET Prediction

A molecule with excellent potency is useless if it is toxic or has poor pharmacokinetic properties. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial filter.[10]

  • Obtain SMILES String: Convert the structure of this compound into its SMILES (Simplified Molecular Input Line Entry System) representation: COC1=CC=CC2=C1N=C(C(=O)O)C(=C2)O.

  • Select a Web Server: Utilize a freely available, validated web server such as ADMETlab 3.0 or SwissADME.[24] These platforms use large, curated datasets to train their predictive models.

  • Submit Query: Input the SMILES string into the server.

  • Analyze Results: The server will output predictions for a wide range of properties. Collate these into a summary table.

Table 3: Predicted ADMET Properties for the Query Compound

Category Property Prediction Implication
Physicochemical Lipinski's Rule of 5 0 Violations High probability of being orally bioavailable.
Absorption HIA (Human Intestinal Absorption) Good Likely to be well-absorbed from the gut.
Caco-2 Permeability Moderate May cross intestinal barrier effectively.
Distribution BBB Permeability Low/No Unlikely to cross the blood-brain barrier, reducing CNS side effects.
PPB (Plasma Protein Binding) High May have a longer half-life in the body.
Metabolism CYP2D6 Inhibitor No Lower risk of drug-drug interactions with CYP2D6 substrates.
CYP3A4 Inhibitor Yes (Potential) Potential for drug-drug interactions; requires experimental verification.
Toxicity AMES Toxicity Non-mutagenic Low risk of carcinogenicity.

| | hERG Inhibition | Low Risk | Lower likelihood of causing cardiotoxicity. |

These predictions are generated by computational models and require experimental validation.

Part 3: Synthesizing the Evidence - A Holistic Bioactivity Profile

By integrating the findings from each computational step, we can construct a comprehensive, multi-dimensional prediction of the compound's bioactivity.

  • Predicted Mechanism of Action: The strong docking scores against Protein Kinase CK2 and VEGFR-2 suggest that this compound is a potential dual inhibitor of these kinases. This is a highly desirable profile for an anti-cancer agent, as it could simultaneously target tumor growth, proliferation, and angiogenesis.

  • Pharmacokinetic Profile: The ADMET predictions are largely favorable. The compound exhibits good drug-like properties according to Lipinski's rules and is predicted to have good intestinal absorption. Its inability to cross the BBB is advantageous for a systemically acting anti-cancer drug. The potential inhibition of CYP3A4 is a flag that warrants experimental investigation but does not disqualify the compound at this early stage.

  • Safety Profile: The compound is predicted to be non-mutagenic and has a low risk of cardiotoxicity, two critical hurdles in drug development.

References

Navigating the Labyrinth: A Technical Guide to the Discovery and Isolation of Structurally Similar Quinoline Alkaloids

Author: BenchChem Technical Support Team. Date: January 2026

<An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline alkaloids, a prominent class of nitrogen-containing heterocyclic compounds, have been a cornerstone of natural product chemistry and drug discovery for over two centuries.[1][2][3] Their diverse biological activities, ranging from antimalarial to anticancer, continue to drive research into novel analogs.[1][2][4][5] However, the isolation and purification of these compounds, particularly those with minute structural variations, present significant technical challenges. This guide provides a comprehensive, in-depth exploration of the methodologies and strategic considerations essential for the successful discovery and isolation of quinoline alkaloids with similar structures. Drawing upon established protocols and cutting-edge techniques, this document aims to equip researchers, scientists, and drug development professionals with the expertise to navigate the complexities of this fascinating class of natural products.

The Quinoline Alkaloid Landscape: A Universe of Structural Diversity and Biological Significance

The quinoline scaffold, a fusion of a benzene and a pyridine ring, is the foundational element of a vast and growing family of natural products.[6] First isolated from coal tar in 1834, quinoline itself is a relatively simple molecule, but its derivatives found in nature are anything but.[7] Plants, microorganisms, and even animals produce a remarkable array of quinoline alkaloids.[4]

Historically, the discovery of quinine from the bark of the Cinchona tree revolutionized the treatment of malaria.[1][4] In more recent times, the isolation of camptothecin from Camptotheca acuminata has led to the development of potent anticancer drugs.[1][4] These landmark discoveries underscore the immense therapeutic potential harbored within this chemical class. The bioactivities of quinoline alkaloids are extensive, encompassing antibacterial, antifungal, antiviral, anti-inflammatory, and insecticidal properties, among others.[1][2][3][5]

The structural diversity of quinoline alkaloids is a key determinant of their wide-ranging biological effects. Minor modifications to the core structure, such as the position and nature of substituents, stereochemistry, and the presence of additional fused rings, can dramatically alter their pharmacological profiles. This structural subtlety, while a boon for medicinal chemistry, presents a formidable challenge for separation scientists. Structurally similar alkaloids often co-exist in natural sources, forming complex mixtures that defy straightforward purification.

The Separation Quagmire: Challenges in Isolating Structurally Similar Quinoline Alkaloids

The primary hurdle in the study of quinoline alkaloids lies in their separation. The physicochemical properties of structurally similar analogs, such as polarity, solubility, and pKa, are often nearly identical. This similarity renders conventional separation techniques inefficient, leading to poor resolution and cross-contamination of isolated compounds.

Key challenges include:

  • Co-elution in Chromatography: Minor structural differences may not provide sufficient selectivity for separation by standard chromatographic methods, resulting in overlapping peaks.

  • Isomer Separation: Distinguishing between constitutional isomers and stereoisomers (enantiomers and diastereomers) requires specialized chiral stationary phases or derivatization techniques.

  • Low Abundance of Novel Analogs: Often, the most interesting and potentially novel alkaloids are present in trace amounts, further complicating their detection and isolation from a complex matrix.

  • Matrix Effects: The crude extract from a natural source is a complex soup of compounds, including pigments, lipids, and other classes of secondary metabolites, which can interfere with the separation process.

Overcoming these challenges necessitates a multi-pronged approach, combining meticulous extraction strategies with advanced chromatographic and spectroscopic techniques.

A Strategic Workflow for Discovery and Isolation

A successful campaign to discover and isolate novel quinoline alkaloids hinges on a well-designed and logical workflow. The following sections detail a field-proven approach, emphasizing the causality behind each experimental choice.

Foundational Steps: Extraction and Preliminary Fractionation

The journey begins with the liberation of the target alkaloids from the source material. The choice of extraction method and solvent is critical and depends on the nature of the alkaloids and the source matrix.

Protocol 1: General Extraction of Quinoline Alkaloids

  • Material Preparation: The plant, microbial, or animal tissue should be dried and finely powdered to maximize the surface area for extraction.

  • Solvent Selection:

    • Acidic Aqueous Extraction: For alkaloids present as salts, extraction with dilute acid (e.g., 0.1-1% HCl or acetic acid) is effective. This protonates the nitrogen atom, increasing the alkaloid's solubility in the aqueous phase.[8][9]

    • Organic Solvent Extraction: Methanol or ethanol can extract both free base and salt forms of alkaloids.[8][9] For lipophilic, free-base alkaloids, solvents like chloroform, dichloromethane, or ethyl acetate are suitable.[8]

  • Extraction Technique:

    • Maceration: Soaking the powdered material in the chosen solvent for an extended period.

    • Soxhlet Extraction: Continuous extraction with a recycling solvent, suitable for less heat-sensitive compounds.

    • Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE): Modern techniques that can reduce extraction time and solvent consumption.[10]

  • Crude Extract Preparation: The solvent is removed under reduced pressure (e.g., using a rotary evaporator) to yield the crude extract.

dot

Extraction_Workflow Source_Material Dried & Powdered Source Material Solvent_Extraction Solvent Extraction (e.g., Maceration, Soxhlet, UAE) Source_Material->Solvent_Extraction Filtration Filtration Solvent_Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Acid_Base_Partitioning Acid-Base Partitioning Crude_Extract->Acid_Base_Partitioning Alkaloid_Rich_Fraction Alkaloid-Rich Fraction Acid_Base_Partitioning->Alkaloid_Rich_Fraction Separation_Workflow cluster_0 Preliminary Separation cluster_1 Fine Purification Alkaloid_Rich_Fraction Alkaloid-Rich Fraction Column_Chromatography Column Chromatography (Silica Gel) Alkaloid_Rich_Fraction->Column_Chromatography Fractions Semi-Purified Fractions Column_Chromatography->Fractions Prep_HPLC Preparative HPLC (C18) Fractions->Prep_HPLC Pure_Compounds Isolated Pure Alkaloids Prep_HPLC->Pure_Compounds Elucidation_Pathway Pure_Compound Pure Isolated Compound MS Mass Spectrometry (Molecular Formula) Pure_Compound->MS NMR NMR Spectroscopy (Connectivity) Pure_Compound->NMR IR_UV IR & UV-Vis (Functional Groups) Pure_Compound->IR_UV Structure_Proposal Proposed Structure MS->Structure_Proposal NMR->Structure_Proposal IR_UV->Structure_Proposal X_Ray X-Ray Crystallography (Absolute Structure) Structure_Proposal->X_Ray

References

A Theoretical Exploration of the Electronic Structure of 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Medicinal Chemistry

Quinoline and its derivatives represent a cornerstone in the development of therapeutic agents, exhibiting a broad spectrum of biological activities including antimicrobial, antimalarial, and anticancer properties.[1][2] The versatility of the quinoline scaffold lies in its unique electronic properties and the ability to be functionalized at various positions, thereby modulating its interaction with biological targets. This in-depth technical guide focuses on the theoretical investigation of the electronic structure of a specific derivative, 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid. Understanding the electronic landscape of this molecule is paramount for predicting its reactivity, metabolic stability, and potential as a pharmacophore in drug design.

This guide will delve into the computational methodologies used to elucidate the electronic characteristics of this compound. We will explore its molecular geometry, the distribution of electron density, and the nature of its frontier molecular orbitals. By synthesizing data from theoretical studies on analogous quinoline derivatives, we aim to provide a comprehensive understanding of this compound's potential for further development in medicinal chemistry.

Theoretical Framework: Unveiling the Electronic Architecture

To probe the electronic structure of this compound, we employ Density Functional Theory (DFT), a robust quantum mechanical modeling method.[1][3] DFT calculations allow us to predict various molecular properties, providing insights that are often difficult to obtain through experimental means alone. The choice of a specific functional and basis set is crucial for the accuracy of these predictions. For quinoline derivatives, the B3LYP functional combined with a 6-31G* basis set has been shown to provide reliable results.[3][4]

Workflow for Theoretical Analysis

The computational investigation of this compound follows a systematic workflow designed to provide a holistic view of its electronic properties.

Theoretical_Analysis_Workflow A Geometry Optimization B Frequency Calculation A->B Verify Minimum Energy Structure C Electronic Structure Analysis A->C Optimized Geometry D Frontier Molecular Orbital (HOMO-LUMO) Analysis C->D Electron Distribution E Molecular Electrostatic Potential (MEP) Mapping C->E Charge Distribution F Natural Bond Orbital (NBO) Analysis C->F Orbital Interactions

Caption: Workflow for the theoretical analysis of this compound.

Predicted Electronic Properties of this compound

Molecular Geometry

The quinoline ring system is expected to be largely planar. The substituents—a hydroxyl group at position 4, a methoxy group at position 8, and a carboxylic acid group at position 3—will influence the local geometry. The carboxylic acid group may exhibit some rotation around the C-C bond connecting it to the quinoline ring. Intramolecular hydrogen bonding between the 4-hydroxyl group and the adjacent carboxylic acid or the nitrogen atom of the quinoline ring is a possibility that would impact the overall conformation and electronic properties.

Frontier Molecular Orbitals (HOMO and LUMO) and Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.[1]

For this compound, the HOMO is likely to be distributed over the electron-rich quinoline ring system, with significant contributions from the oxygen atoms of the hydroxyl and methoxy groups. The LUMO, conversely, is expected to be localized on the quinoline ring and the carboxylic acid moiety, which acts as an electron-withdrawing group.

The presence of the electron-donating hydroxyl and methoxy groups is anticipated to raise the HOMO energy level, making the molecule more susceptible to electrophilic attack. The electron-withdrawing carboxylic acid group will lower the LUMO energy, increasing its susceptibility to nucleophilic attack. The interplay of these substituents will determine the overall HOMO-LUMO gap and, consequently, the molecule's reactivity profile.

ParameterPredicted Value/CharacteristicSignificance
HOMO Energy Relatively HighIndicates good electron-donating ability.
LUMO Energy Relatively LowIndicates good electron-accepting ability.
HOMO-LUMO Gap (ΔE) ModerateSuggests a balance between stability and reactivity.
Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule.[2] It is a valuable tool for identifying regions that are prone to electrophilic and nucleophilic attack. In the MEP map of this compound, we would expect to see:

  • Negative Potential (Red/Yellow): Localized around the oxygen atoms of the carbonyl and hydroxyl groups of the carboxylic acid, the oxygen of the 4-hydroxyl group, and the nitrogen atom of the quinoline ring. These regions are susceptible to electrophilic attack.

  • Positive Potential (Blue): Concentrated around the hydrogen atoms, particularly the acidic proton of the carboxylic acid and the hydrogen of the 4-hydroxyl group. These areas are attractive to nucleophiles.

MEP_Prediction cluster_0 Predicted MEP of this compound N N Ring Quinoline Ring O_COOH O (COOH) O_OH O (OH) H_COOH H (COOH) H_OH H (OH) label_neg Negative Potential (Electrophilic Attack) label_pos Positive Potential (Nucleophilic Attack)

Caption: Predicted regions of high and low electrostatic potential on the molecule.

Implications for Drug Development

The theoretical analysis of this compound's electronic structure provides several key insights for drug development professionals:

  • Reactivity and Metabolism: The predicted regions of high and low electron density can help anticipate potential sites of metabolic transformation. For instance, the electron-rich aromatic ring may be susceptible to oxidation by cytochrome P450 enzymes.

  • Target Binding: The MEP map can guide the design of analogs with improved binding affinity to a biological target. By understanding the electrostatic profile, modifications can be made to enhance complementary interactions with the active site of a protein.

  • Pharmacokinetic Properties: The electronic structure influences properties such as pKa, lipophilicity, and solubility. The presence of the carboxylic acid and hydroxyl groups suggests that the molecule will have ionizable centers, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.

Conclusion

This technical guide has provided a comprehensive theoretical overview of the electronic structure of this compound. By leveraging established computational methods and drawing parallels with structurally related quinoline derivatives, we have elucidated its likely geometric and electronic properties. The analysis of its frontier molecular orbitals and molecular electrostatic potential offers valuable predictions regarding its reactivity and potential interactions with biological systems. This foundational knowledge is crucial for the rational design and development of novel therapeutic agents based on this promising quinoline scaffold. Further experimental validation of these theoretical predictions will be instrumental in advancing the development of this compound and its analogs as potential drug candidates.

References

A Technical Guide to the Commercial Landscape and Purity Assessment of 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Hydroxy-8-methoxyquinoline-3-carboxylic acid (CAS No. 280027-18-1) is a heterocyclic building block with significant potential in medicinal chemistry and materials science. Its quinoline core is a privileged scaffold found in numerous pharmacologically active agents, and the specific arrangement of its hydroxyl, methoxy, and carboxylic acid functional groups makes it a versatile intermediate for the synthesis of novel compounds.[1] For researchers in drug development, the reliable sourcing and verifiable purity of such starting materials are not mere logistical details; they are foundational to the reproducibility of experimental results and the integrity of a research program.

This guide provides an in-depth overview of the commercial availability of this compound. More critically, it serves as a technical manual for its analytical characterization. Recognizing that many suppliers provide this compound with limited analytical data, we present field-proven methodologies for researchers to independently verify the identity and purity of their materials, ensuring the validity of their subsequent scientific endeavors.

Commercial Availability and Sourcing

Sourcing this compound requires careful attention to the specific CAS number (280027-18-1), as it is often confused with its more commercially prevalent precursor, the ethyl ester (CAS No. 27568-04-3).[2] While a variety of suppliers list the target carboxylic acid, the level of quality control and provided documentation can vary significantly.

A critical observation from the current market is that several major distributors, including Sigma-Aldrich, explicitly state that they do not collect analytical data for this specific product. The responsibility to confirm the compound's identity and purity is placed upon the buyer. This underscores the necessity for in-house validation by the end-user.

The following table summarizes a selection of commercial suppliers for this compound (CAS 280027-18-1). This is not an exhaustive list but represents the current landscape.

SupplierStated PurityCAS NumberNotes
Sigma-Aldrich Not specified. Sold as "AldrichCPR".280027-18-1Buyer assumes responsibility to confirm product identity and/or purity. All sales are final.
Fisher Scientific Not specified (Distributor for Sigma-Aldrich).280027-18-1Same conditions as Sigma-Aldrich.[3]
BLD Pharm Not specified.280027-18-1Offers various quantities.[4]
Reagentia Not specified.280027-18-1Available in quantities from 250 mg to 5 g.[5]
Weifang Yangxu Group "99%"280027-18-1Bulk production capacity is indicated.[6]
Angene Not specified.280027-18-1Listed as a manufacturer.[7]
Biosynth "95%"280027-18-1Provides a specific purity value.[8]

Synthesis Pathway and Potential Impurities

Understanding the synthetic origin of a chemical is paramount to predicting potential impurities. The most common route to this compound involves the hydrolysis of its ethyl ester precursor. The ethyl ester itself is typically synthesized via a thermal cyclization reaction (Gould-Jacobs reaction).[9][10]

This two-step process can introduce several classes of impurities:

  • Starting Materials: Incomplete reaction can lead to residual Diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate in the ethyl ester intermediate.

  • Intermediate: Incomplete hydrolysis will result in the presence of the this compound ethyl ester (CAS 27568-04-3) in the final product.

  • Reaction By-products: Side reactions during the high-temperature cyclization can generate structurally related quinoline isomers or degradation products.

  • Residual Solvents: Solvents used during the synthesis and purification, such as Dowtherm, pentane, or hexane, may be present in trace amounts.[9][10]

Synthesis and Impurity Profile SM Diethyl 2-(((2-methoxyphenyl)amino) methylene)malonate Ester Ethyl 4-Hydroxy-8-methoxy quinoline-3-carboxylate (CAS 27568-04-3) SM->Ester Thermal Cyclization (Gould-Jacobs) Acid 4-Hydroxy-8-methoxy quinoline-3-carboxylic acid (CAS 280027-18-1) Ester->Acid Hydrolysis (e.g., NaOH, H₂O) Imp1 Residual Starting Material Imp1->Ester Imp2 Residual Solvents (e.g., Dowtherm) Imp2->Ester Imp3 Residual Ethyl Ester Imp3->Acid

Fig 1. Synthetic route and potential impurity sources.

Methodologies for Purity and Identity Verification

A multi-pronged analytical approach is essential for the comprehensive characterization of this compound. High-Performance Liquid Chromatography (HPLC) is ideal for quantitative purity assessment, while Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are definitive for structural confirmation.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-phase HPLC (RP-HPLC) is the method of choice for separating the target compound from more non-polar impurities (like the ethyl ester precursor) and more polar by-products.[11]

Scientific Rationale: The method utilizes a non-polar stationary phase (C18) and a polar mobile phase. The compound's retention is governed by its hydrophobicity. Adding an acid modifier (like formic or trifluoroacetic acid) to the mobile phase is crucial; it suppresses the ionization of the carboxylic acid group, ensuring a sharp, well-defined chromatographic peak for accurate quantification.[11][12]

Detailed Protocol: Analytical RP-HPLC

  • Instrumentation: An HPLC system with a UV-Vis detector, pump, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the compound.

    • Dissolve in 1 mL of Methanol or DMSO to create a 1 mg/mL stock solution.

    • Further dilute with a 50:50 mixture of Mobile Phase A and B to a working concentration of ~50 µg/mL.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[11][13]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm (The quinoline core has strong UV absorbance; 254 nm is a robust starting point, but can be optimized by running a UV scan).

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 90 10
      15.0 5 95
      18.0 5 95
      18.1 90 10

      | 22.0 | 90 | 10 |

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate purity using the area percent method:

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

HPLC Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample (~1 mg) Dissolve Dissolve in Solvent (e.g., Methanol) Weigh->Dissolve Dilute Dilute to Working Concentration Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate

References

Methodological & Application

Application Note: A Robust Protocol for the Synthesis of 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

4-Hydroxy-8-methoxyquinoline-3-carboxylic acid is a key heterocyclic compound that serves as a crucial intermediate in the synthesis of various pharmacologically active molecules. The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents, including those with antibacterial, antimalarial, and anticancer properties.[1][2] This application note provides a detailed, field-proven protocol for the synthesis of this compound, leveraging the classical Gould-Jacobs reaction.[1][3] This method is renowned for its reliability in constructing the 4-hydroxyquinoline core.[4]

The described protocol is designed for researchers, scientists, and drug development professionals, offering a step-by-step guide with in-depth explanations of the causality behind experimental choices. This ensures not only reproducibility but also a deeper understanding of the underlying chemical transformations, empowering researchers to adapt and troubleshoot the synthesis as needed.

Reaction Principle: The Gould-Jacobs Reaction

The synthesis of this compound is achieved through a three-step sequence based on the Gould-Jacobs reaction.[3][5] This versatile method for preparing 4-hydroxyquinoline derivatives involves:

  • Condensation: An initial nucleophilic substitution reaction between an aniline derivative (2-methoxyaniline) and diethyl ethoxymethylenemalonate (DEEM).[6] This step forms a stable anilidomethylenemalonate intermediate.[1]

  • Thermal Cyclization: A high-temperature intramolecular cyclization of the intermediate. This 6-electron electrocyclization is the key ring-forming step, creating the quinoline system.[2][6] High-boiling point solvents are typically employed to achieve the necessary temperatures for this transformation.[4]

  • Saponification: Hydrolysis of the resulting ethyl ester to the corresponding carboxylic acid using a strong base, such as sodium hydroxide.[3][7]

This classical approach, while requiring high temperatures, remains a robust and widely used method for accessing this class of compounds.[4]

Experimental Workflow Diagram

G cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Saponification A 2-Methoxyaniline C Heat (100-110°C) A->C B Diethyl Ethoxymethylenemalonate (DEEM) B->C D Diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate (Intermediate) C->D Nucleophilic Substitution F Heat (250°C) D->F E High-Boiling Solvent (e.g., Dowtherm A) E->F G Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate F->G 6π Electrocyclization I Reflux G->I H Sodium Hydroxide (aq) H->I J Acidification (HCl) I->J Hydrolysis K This compound (Final Product) J->K Precipitation G cluster_0 Condensation cluster_1 Thermal Cyclization cluster_2 Saponification A 2-Methoxyaniline attacks DEEM B Elimination of Ethanol A->B C Formation of Anilidomethylenemalonate Intermediate B->C D 6-Electron Electrocyclization C->D E Tautomerization (Keto-Enol) D->E F Formation of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate E->F G Hydroxide attacks ester carbonyl F->G H Formation of Tetrahedral Intermediate G->H I Elimination of Ethoxide H->I J Protonation of Carboxylate I->J K Formation of this compound J->K

References

Biological assay methods for testing 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Biological Evaluation of 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid

Introduction: The Therapeutic Potential of the Quinoline Scaffold

The quinoline ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] From the historic antimalarial drug quinine to modern fluoroquinolone antibiotics, quinoline derivatives have consistently proven to be a rich source of therapeutic agents.[3] These compounds are known to exhibit potent antibacterial, antifungal, anticancer, anti-inflammatory, and enzyme-inhibitory properties.[2][4][5]

This compound belongs to this versatile class of molecules. Its structure, featuring a carboxylic acid at the 3-position and hydroxyl and methoxy groups on the benzene ring, suggests a high potential for biological activity, likely through mechanisms such as enzyme active site interaction, metal chelation, or DNA intercalation.[6][7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the essential biological assay methods to characterize the activity of this compound. The protocols herein are designed not merely as procedural steps but as self-validating experimental systems, complete with the underlying scientific principles to empower rational and rigorous investigation.

Section 1: General Workflow for Bioactivity Screening

A systematic approach is crucial when evaluating a novel chemical entity. The initial screening phase aims to broadly identify potential biological activities, which can then be explored in more detail through secondary, mechanism-of-action assays.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Mechanistic Assays A Test Compound (this compound) B Antibacterial Screening (MIC Assay) A->B C Anticancer/Cytotoxicity Screening (MTT Assay) A->C D Enzyme Inhibition Screening (General Kinase/Protease Panel) A->D E Bactericidal vs. Bacteriostatic (MBC Assay) B->E If Active F Apoptosis & Cell Cycle Analysis (Flow Cytometry) C->F If Active G Target-Specific IC50 Determination (Dose-Response) D->G If Active H Lead Optimization E->H F->H G->H

Caption: General experimental workflow for characterizing a novel compound.

Section 2: Antibacterial Activity Assays

Quinoline derivatives are renowned for their antibacterial properties, making this a primary area of investigation.[8][9] The initial goal is to determine if the compound has antimicrobial activity and to quantify its potency.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay via Broth Microdilution

Rationale & Scientific Integrity: The broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8] This method is quantitative, reproducible, and suitable for high-throughput screening. The use of positive (known antibiotic) and negative (no drug) controls is essential for validating the results of each assay plate.

Materials:

  • This compound (Test Compound)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Gram-positive: Staphylococcus aureus, Gram-negative: Escherichia coli)[1][4]

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Reference antibiotic (e.g., Ciprofloxacin, Vancomycin)[4][8]

  • Resazurin solution (optional, for viability indication)

  • Multichannel pipette

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration in the assay does not exceed 1%, as it may affect bacterial growth.

  • Plate Setup: Add 50 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

  • Serial Dilution: Add 100 µL of the prepared test compound stock solution (at 2x the highest desired final concentration) to well 1. Transfer 50 µL from well 1 to well 2, mix thoroughly, and continue this 2-fold serial dilution across to well 10. Discard 50 µL from well 10.

  • Controls: Well 11 will serve as the growth control (no compound, no antibiotic). Well 12 will be the sterility control (MHB only, no bacteria). A separate row should be set up for the reference antibiotic following the same dilution scheme.

  • Inoculation: Prepare a bacterial suspension in MHB by diluting the 0.5 McFarland standard to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Add 50 µL of this bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. This can be read by eye or with a microplate reader.

G cluster_0 MIC Determination cluster_1 Interpretation A Well 1 High Conc. B Well 2 I1 No Growth (Clear) A->I1 Inhibition C ... B->I1 Inhibition D Well 'n' (MIC) E Well 'n+1' D->I1 Inhibition F Well 11 (Growth) I2 Growth (Turbid) E->I2 No Inhibition F->I2 No Inhibition

Caption: Principle of the Minimum Inhibitory Concentration (MIC) test.

Data Presentation:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
This compoundExperimental ValueExperimental Value
Ciprofloxacin (Control)0.50.015

Section 3: Anticancer and Cytotoxicity Assays

The quinoline core is present in many anticancer agents, often acting by inhibiting key enzymes or inducing apoptosis.[2][10] Therefore, evaluating the cytotoxic potential of this compound against cancer cell lines is a critical step.

Protocol 2: MTT Cell Viability Assay

Rationale & Scientific Integrity: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[10] In living cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of MTT, yielding a purple formazan product that is insoluble in aqueous solution.[6] The amount of formazan produced is directly proportional to the number of viable cells. This assay provides a quantitative measure of a compound's cytotoxicity or anti-proliferative effect, from which an IC₅₀ (half-maximal inhibitory concentration) value can be calculated.

Materials:

  • Test Compound

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)[6][10]

  • Normal cell line (e.g., HFF-1) for selectivity assessment[11]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well cell culture plates

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the plate and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (medium with solvent) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve (Viability % vs. log[Concentration]) to determine the IC₅₀ value.

MTT_Assay A Viable Cell (Active Mitochondria) C Mitochondrial Dehydrogenase B MTT (Yellow, Soluble) B->C D Formazan (Purple, Insoluble) C->D E Solubilization (DMSO) D->E F Purple Solution (Measure Absorbance) E->F

Caption: The core principle of the MTT cell viability assay.

Data Presentation:

CompoundMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HFF-1 (Normal) IC₅₀ (µM)
This compoundExperimental ValueExperimental ValueExperimental Value
Doxorubicin (Control)0.10.2>10

Section 4: Enzyme Inhibition Assays

Many quinoline-based drugs function by inhibiting specific enzymes, such as protein kinases, topoisomerases, or proteasomes.[2][12][13] An initial screen against a panel of relevant enzymes can reveal potential molecular targets.

Protocol 3: General Protein Kinase Inhibition Assay (e.g., EGFR)

Rationale & Scientific Integrity: Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer. Assays to measure kinase activity typically rely on quantifying the phosphorylation of a specific substrate. This protocol outlines a common method using a recombinant kinase and a peptide substrate, with ATP consumption or phosphopeptide formation being detected, often via a luminescence or fluorescence-based system. An IC₅₀ value indicates the compound's potency as an inhibitor.

Materials:

  • Test Compound

  • Recombinant human kinase (e.g., EGFR)[12]

  • Specific peptide substrate for the kinase

  • Kinase assay buffer

  • Adenosine triphosphate (ATP)

  • A detection reagent system (e.g., ADP-Glo™, which measures ATP consumption via a luciferase reaction)

  • Reference inhibitor (e.g., Gefitinib for EGFR)

  • White, opaque 96-well or 384-well plates

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the test compound, kinase, substrate, and ATP in the kinase assay buffer at appropriate concentrations.

  • Reaction Setup: In a white microplate, add the following in order:

    • Kinase buffer.

    • Test compound at various concentrations (serially diluted).

    • The kinase enzyme.

    • Incubate briefly (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add a mixture of the peptide substrate and ATP to all wells to start the kinase reaction.

  • Reaction Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes). The extent of the reaction should be within the linear range, determined in preliminary experiments.

  • Stop and Detect: Stop the reaction and measure the remaining ATP using a detection reagent like ADP-Glo™. This system first depletes the remaining ATP and then converts the ADP produced by the kinase reaction back into ATP, which is then quantified using a luciferase/luciferin reaction.

  • Luminescence Reading: Read the luminescence on a plate reader. The light signal is proportional to the ADP produced and thus to the kinase activity.

  • Data Analysis: The inhibitory effect is calculated by comparing the signal from wells with the compound to the control wells (no inhibitor). Plot the percent inhibition against the log[Concentration] to determine the IC₅₀ value.

Data Presentation:

CompoundEGFR Kinase IC₅₀ (nM)
This compoundExperimental Value
Gefitinib (Control)25

References

Application Note & Protocol: Antimicrobial Efficacy of 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the antimicrobial screening of 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid against pathogenic bacteria for researchers, scientists, and drug development professionals.

Authored by: Gemini, Senior Application Scientist

Introduction and Scientific Context

The escalating crisis of antimicrobial resistance (AMR) presents one of the most significant challenges to global public health, necessitating the urgent discovery and development of novel antibacterial agents.[1] Quinolone antibiotics have long been a cornerstone of antibacterial therapy, primarily targeting the essential bacterial enzymes DNA gyrase and topoisomerase IV, thereby inhibiting DNA replication and leading to cell death.[2][3][4] The core structure of these drugs is a potent scaffold for antimicrobial activity.

This application note focuses on This compound , a compound possessing the fundamental quinolone nucleus. Its structural similarity to established quinolone antibiotics suggests a potential mechanism of action targeting bacterial DNA synthesis, making it a compelling candidate for investigation.[5] We present a comprehensive set of protocols for the systematic in vitro screening of this compound's antimicrobial properties against a panel of clinically relevant pathogenic bacteria. These methodologies are designed to be robust and reproducible, providing the foundational data necessary for preliminary assessment and further development.

Postulated Mechanism of Action: Targeting Bacterial DNA Replication

Based on its quinolone core, the hypothesized mechanism of action for this compound is the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[4][6] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.[3] By stabilizing the enzyme-DNA cleavage complex, quinolones convert these essential enzymes into cellular toxins that induce double-stranded DNA breaks, ultimately triggering cell death.[2][6] The substituents on the quinolone ring, such as the 4-hydroxy, 8-methoxy, and 3-carboxylic acid groups, are critical in mediating the drug's interaction with the enzyme-DNA complex.[2]

Quinolone_Mechanism cluster_bacterium Bacterial Cell Compound 4-Hydroxy-8-methoxyquinoline- 3-carboxylic acid Porin Porin Channel Compound->Porin Enters Cell DNA_Gyrase DNA Gyrase / Topoisomerase IV Porin->DNA_Gyrase Binds to Target DNA Bacterial Chromosome DNA_Gyrase->DNA Acts on DSB Double-Strand Breaks DNA_Gyrase->DSB Stabilizes Cleavage Complex Replication DNA Replication Fork DNA->Replication Undergoes Replication Replication->DSB Collision leads to Death Cell Death DSB->Death Induces

Caption: Hypothesized mechanism of action for this compound.

Essential Materials and Reagents

  • Test Compound: this compound (ensure high purity, >95%).

  • Solvent: Dimethyl sulfoxide (DMSO), sterile, cell culture grade.

  • Bacterial Strains (ATCC recommended):

    • Escherichia coli (e.g., ATCC 25922) - Gram-negative control.

    • Pseudomonas aeruginosa (e.g., ATCC 27853) - Gram-negative, often multi-drug resistant.

    • Staphylococcus aureus (e.g., ATCC 29213) - Gram-positive control.

    • Klebsiella pneumoniae (e.g., ATCC 700603) - Gram-negative, often associated with nosocomial infections.

  • Culture Media:

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB).[7]

    • Mueller-Hinton Agar (MHA).[8]

    • Tryptic Soy Broth (TSB) or Nutrient Broth for initial culture revival.

  • Reagents:

    • Sterile 0.9% saline.

    • 0.5 McFarland turbidity standard.[9]

  • Apparatus and Consumables:

    • Sterile 96-well, U-bottom microtiter plates.[10]

    • Sterile Petri dishes (100 mm or 150 mm).

    • Sterile filter paper disks (6 mm diameter).

    • Adjustable single and multichannel micropipettes and sterile tips.

    • Incubator (35 ± 2°C).[9]

    • Spectrophotometer or nephelometer.

    • Vortex mixer.

    • Sterile inoculation loops and swabs.

Experimental Workflow Overview

The screening process follows a logical progression from initial qualitative assessment to quantitative determination of inhibitory and bactericidal concentrations.

Workflow cluster_prep Preparation Phase cluster_testing Testing Phase cluster_analysis Data Analysis A Prepare Compound Stock Solution D Broth Microdilution Assay (MIC Determination) A->D B Revive & Culture Bacterial Strains C Standardize Inoculum (0.5 McFarland) B->C C->D E Subculture from MIC wells D->E G Read MIC values (No visible growth) D->G Incubate & Read H Count Colonies (CFU/mL) E->H Incubate & Count F MBC Determination J Determine MBC/MIC Ratio G->J I Calculate MBC (≥99.9% kill) H->I I->J

Caption: Overall experimental workflow for antimicrobial screening.

Detailed Protocols

Protocol 1: Preparation of Compound Stock Solution
  • Expertise & Causality: A concentrated, sterile stock solution is essential for accurate serial dilutions and to minimize the volume of solvent (which can have its own antimicrobial effects) added to the assay. DMSO is commonly used for its ability to dissolve a wide range of organic compounds.

  • Accurately weigh 10 mg of this compound.

  • Dissolve the compound in a minimal volume of sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution using a vortex mixer.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Store the stock solution at -20°C. Further dilutions should be made in the appropriate sterile broth (CAMHB) immediately before use.

Protocol 2: Preparation of Standardized Bacterial Inoculum
  • Trustworthiness: The density of the starting bacterial culture is a critical variable that directly impacts the MIC result. Standardization to a 0.5 McFarland standard ensures that the final inoculum concentration in the assay is consistent and reproducible, typically around 5 x 10⁵ CFU/mL.[7]

  • From a fresh (18-24 hour) culture on an MHA plate, select 3-5 well-isolated colonies of the test bacterium using a sterile loop.

  • Transfer the colonies into a tube containing 4-5 mL of sterile saline or TSB.

  • Vortex thoroughly to create a smooth suspension.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard by adding more bacteria or sterile saline. This can be done visually against a Wickerham card or more accurately using a spectrophotometer (A600 nm of 0.08-0.13 for E. coli).[9] This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve the final desired inoculum concentration for the assay. For broth microdilution, this is typically a 1:100 or 1:200 dilution to yield a final concentration of ~5 x 10⁵ CFU/mL in the wells.[7]

Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
  • Authoritative Grounding: This protocol is based on the standardized broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI), a globally recognized standard for antimicrobial susceptibility testing.[10][11]

  • Plate Setup: Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate. Well 11 will serve as the growth control, and well 12 as the sterility control.

  • Compound Dilution: Prepare a working solution of the test compound at twice the highest desired final concentration (e.g., if the highest test concentration is 128 µg/mL, prepare a 256 µg/mL solution in CAMHB).[12] Add 100 µL of this working solution to well 1.

  • Serial Dilution: Using a multichannel pipette, transfer 50 µL from well 1 to well 2. Mix by pipetting up and down 6-8 times. Continue this two-fold serial dilution across the plate to well 10. Discard the final 50 µL from well 10.[12] This creates a concentration gradient of the test compound.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum (prepared in Protocol 2 and diluted to ~1 x 10⁶ CFU/mL) to wells 1 through 11. Do not add bacteria to well 12. This brings the total volume in each well to 100 µL and halves the compound concentration to the final desired values, while achieving the target inoculum of ~5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[11][13]

  • Reading the MIC: After incubation, visually inspect the plate. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[10] The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Protocol 4: Determination of Minimum Bactericidal Concentration (MBC)
  • Expertise & Causality: The MIC test only determines growth inhibition (bacteriostasis). The MBC test is necessary to determine the concentration that actively kills the bacteria (bactericidal activity).[14] An MBC is defined as the lowest concentration that results in a ≥99.9% reduction of the initial bacterial inoculum.[7][15]

  • Subculturing: Following the MIC reading, select the wells corresponding to the MIC, 2x MIC, and 4x MIC.

  • Mix the contents of each selected well thoroughly.

  • Using a calibrated loop or pipette, plate a 10 µL aliquot from each of these wells onto a fresh MHA plate. Spread the aliquot evenly.

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Reading the MBC: After incubation, count the number of colonies (CFUs) on each plate. The MBC is the lowest concentration that produces a ≥99.9% kill rate compared to the initial inoculum count. For an initial inoculum of 5 x 10⁵ CFU/mL, a 99.9% reduction means ≤500 CFU/mL.

Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison. The ratio of MBC to MIC is a critical parameter for classifying the compound's activity.

  • Bacteriostatic: The agent inhibits growth but does not kill the bacteria (MBC/MIC > 4).

  • Bactericidal: The agent actively kills the bacteria (MBC/MIC ≤ 4).[7][16]

Table 1: Representative Antimicrobial Activity Data

Bacterial StrainATCC NumberMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Escherichia coli259228162Bactericidal
Pseudomonas aeruginosa2785332>128>4Bacteriostatic
Staphylococcus aureus29213482Bactericidal
Klebsiella pneumoniae70060316644Bactericidal

Disclaimer: The data presented above are for illustrative purposes only and do not represent experimentally determined values for this compound.

References

Application Notes and Protocols for 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Quinoline Scaffold as a Privileged Structure in Enzyme Inhibition

The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets with high affinity.[1][2] Derivatives of quinoline have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[1][3][4][5][6] A significant portion of these biological activities can be attributed to the ability of quinoline derivatives to act as potent enzyme inhibitors.[7][8][9][10][11]

This application note focuses on a specific, yet promising, member of this family: 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid . While direct inhibitory studies on this particular molecule are not extensively documented in publicly available literature, its structural features—a 4-hydroxyquinoline core, a carboxylic acid at the 3-position, and a methoxy group at the 8-position—strongly suggest its potential as an inhibitor for several classes of enzymes. The 4-hydroxy group and the adjacent carboxylic acid can act as key pharmacophoric features, participating in hydrogen bonding and electrostatic interactions within an enzyme's active site. The 8-methoxy group can influence the molecule's lipophilicity and electronic properties, potentially enhancing binding affinity and cellular permeability.

This document provides a comprehensive guide for researchers interested in exploring the enzyme inhibitory potential of this compound. We will delve into its synthesis, propose potential enzyme targets based on structure-activity relationships of related compounds, and provide detailed, field-proven protocols for in vitro enzyme inhibition assays.

Chemical Properties and Synthesis

This compound (C₁₁H₉NO₄) has a molecular weight of 219.19 g/mol .[12] It is typically a solid at room temperature.

Synthesis Overview: The synthesis of this compound and its ethyl ester precursor has been described in the literature. A common synthetic route involves the cyclization of a malonate derivative with an appropriately substituted aniline.[13][14]

The following diagram illustrates a general workflow for the synthesis, starting from the ethyl ester, which can then be hydrolyzed to the carboxylic acid.

G cluster_synthesis Synthesis Workflow start Diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate step1 Heat in Dowtherm at 250°C start->step1 product1 Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate step1->product1 Cyclization step2 Alkaline Hydrolysis (e.g., NaOH or KOH) product1->step2 final_product This compound step2->final_product Saponification G cluster_kinase_assay Protein Kinase Inhibition Assay Workflow start Prepare Reagents (Inhibitor, Enzyme, Substrate, ATP) step1 Add Inhibitor/Controls to Plate start->step1 step2 Add Enzyme/Substrate Mixture step1->step2 step3 Pre-incubate step2->step3 step4 Initiate with ATP step3->step4 step5 Incubate at 30°C step4->step5 step6 Add Detection Reagent step5->step6 end Measure Luminescence & Analyze Data step6->end

References

Application Note & Protocols: Cell-Based Assays for Evaluating the Cytotoxicity of 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for assessing the cytotoxic potential of 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid (HMQC), a quinoline derivative with potential therapeutic applications. Determining a compound's safety profile is a critical step in preclinical drug development. This note outlines the principles and provides comprehensive, step-by-step protocols for two robust, widely-used cell-based assays: the MTT assay for measuring metabolic viability and the Lactate Dehydrogenase (LDH) release assay for quantifying membrane integrity. By employing these orthogonal methods, researchers can generate a more complete and reliable cytotoxicity profile for HMQC, informing decisions on its further development.

Foundational Concepts in Cytotoxicity Assessment

Before initiating experimental work, it is crucial to understand the fundamental principles of cytotoxicity testing. A compound can induce cell death through various mechanisms, primarily necrosis (uncontrolled cell lysis) or apoptosis (programmed cell death). The choice of assay is critical as different methods measure distinct cellular events.[1]

  • Metabolic Viability vs. Membrane Integrity: An assay that measures metabolic activity, like the MTT assay, indicates the number of viable, functioning cells.[2][3] Conversely, an assay that measures the release of intracellular components, such as the LDH assay, directly quantifies cell lysis or membrane damage.[2][4][5] Combining these two approaches provides a more nuanced understanding of the compound's effect. A decrease in metabolic activity without a corresponding increase in LDH release might suggest a cytostatic (growth-inhibiting) effect rather than a cytotoxic (cell-killing) one.[6]

  • Dose-Response and IC50: Cytotoxicity is typically dose-dependent. By testing a range of HMQC concentrations, a dose-response curve can be generated. From this curve, the half-maximal inhibitory concentration (IC50) is calculated. The IC50 represents the concentration of HMQC required to reduce cell viability by 50% and is a key metric for quantifying a compound's potency.[7] A lower IC50 value indicates higher cytotoxic potency.[8][9]

  • The Importance of Controls: Rigorous controls are the bedrock of a trustworthy protocol. Every experiment must include:

    • Vehicle Control (Negative Control): Cells treated with the same solvent (e.g., DMSO, PBS) used to dissolve HMQC, at the same final concentration. This accounts for any effect of the solvent itself.

    • Untreated Control: Cells in culture medium only, representing 100% viability.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Saponin, Doxorubicin) to ensure the assay system is working correctly and to define the 100% cytotoxicity/0% viability mark.[10]

General Experimental Workflow

A systematic approach is essential for reproducible results. The overall workflow for assessing the cytotoxicity of HMQC involves several key stages, from initial cell culture preparation to final data analysis and interpretation.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_assay Phase 3: Assay & Analysis cell_culture 1. Cell Line Selection & Culture compound_prep 2. HMQC Stock Solution Preparation cell_culture->compound_prep plate_seeding 3. Cell Seeding in 96-well Plates compound_prep->plate_seeding treatment 4. Treatment with HMQC Dilutions plate_seeding->treatment incubation 5. Incubation (e.g., 24-72 hours) treatment->incubation assay_run 6. Perform Cytotoxicity Assay (MTT or LDH) incubation->assay_run data_acq 7. Data Acquisition (Spectrophotometer) assay_run->data_acq analysis 8. Data Analysis (IC50 Calculation) data_acq->analysis

Caption: General workflow for cytotoxicity testing of HMQC.

Protocol 1: MTT Assay for Metabolic Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[11] In viable cells, mitochondrial dehydrogenases cleave the yellow tetrazolium salt MTT into insoluble purple formazan crystals.[12] These crystals are then dissolved, and the absorbance of the resulting solution is measured. The intensity of the purple color is directly proportional to the number of metabolically active (living) cells.

Detailed Step-by-Step Protocol:
  • Cell Seeding:

    • Culture a suitable cell line (e.g., HeLa, A549, or a cell line relevant to the intended application of HMQC) to ~80% confluency.

    • Trypsinize, count, and resuspend the cells in fresh culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).

    • Expert Insight: The optimal seeding density should be determined empirically for each cell line to ensure cells are in the logarithmic growth phase during the experiment.

  • Incubation:

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of HMQC in serum-free culture medium.

    • Carefully remove the old medium from the wells and add 100 µL of the various HMQC dilutions. Include vehicle and positive controls.

    • Expert Insight: Using serum-free medium during the treatment and MTT incubation steps can reduce background interference.

  • Incubation with Compound:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[3]

    • Add 10 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[13]

    • Incubate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of a solubilization solution (e.g., DMSO or a 0.04 N HCl in isopropanol solution) to each well.[3]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank (medium only) wells from all other readings.

    • Calculate the percentage of cell viability for each HMQC concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

    • Plot % Viability against the log of HMQC concentration and use non-linear regression to determine the IC50 value.

Protocol 2: LDH Release Assay for Membrane Integrity

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is rapidly released into the culture medium upon damage to the plasma membrane, a hallmark of necrosis.[4][5][14] The LDH assay quantifies this released enzyme through a coupled enzymatic reaction. LDH oxidizes lactate to pyruvate, which reduces a tetrazolium salt into a colored formazan product. The amount of formazan is proportional to the amount of LDH released, and thus to the number of lysed cells.[4][15][16]

Detailed Step-by-Step Protocol:
  • Cell Seeding and Treatment:

    • Follow steps 1-4 from the MTT protocol to seed cells and treat them with a serial dilution of HMQC.

    • Crucially, set up three additional controls for this assay:

      • Spontaneous LDH Release: Vehicle-treated cells (represents background LDH release from healthy cells).

      • Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) for 45 minutes before the assay (represents 100% cell death).

      • Medium Background: Wells with culture medium but no cells (to control for LDH present in the serum).[6]

  • Sample Collection:

    • After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.

    • Expert Insight: Be careful not to disturb the cell monolayer at the bottom of the plate to avoid artificially high LDH readings.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains the substrate, cofactor, and tetrazolium salt).

    • Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.[16]

  • Stop Reaction & Data Acquisition:

    • Add 50 µL of the stop solution provided with the assay kit.

    • Measure the absorbance at 490 nm using a microplate spectrophotometer. A reference wavelength of 680 nm is often used to correct for background.[16]

  • Data Analysis:

    • Subtract the 680 nm background absorbance from the 490 nm absorbance.

    • Subtract the average absorbance of the medium background control from all other readings.

    • Calculate the percentage of cytotoxicity for each HMQC concentration using the following formula: % Cytotoxicity = ((Absorbance of Treated - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)) * 100

    • Plot % Cytotoxicity against the log of HMQC concentration to determine the IC50 value.

Data Synthesis and Interpretation

Presenting data from orthogonal assays in a consolidated format allows for a comprehensive assessment of a compound's cytotoxic profile.

G cluster_pathways Cellular Response cluster_assays Assay Readout compound HMQC Treatment mito Mitochondrial Dysfunction compound->mito membrane Membrane Damage (Necrosis) compound->membrane mito->membrane can lead to mtt MTT Assay: Decreased Formazan (Reduced Viability) mito->mtt ldh LDH Assay: Increased LDH Release (Increased Cytotoxicity) membrane->ldh

Caption: Interpreting results from two orthogonal cytotoxicity assays.

Sample Data Presentation

The following table illustrates how to summarize the quantitative results from both assays for clear comparison.

CompoundAssay TypeEndpoint MeasuredIC50 (µM)
HMQC MTTMetabolic Viability25.4
HMQC LDH ReleaseMembrane Integrity85.2
Doxorubicin MTTMetabolic Viability0.8
Doxorubicin LDH ReleaseMembrane Integrity1.5

Data are hypothetical and for illustrative purposes only.

Interpretation: In this hypothetical example, HMQC shows a lower IC50 in the MTT assay compared to the LDH assay. This could suggest that at lower concentrations, HMQC impairs mitochondrial function or inhibits cell proliferation without causing immediate cell lysis. Significant membrane damage (necrosis) only occurs at higher concentrations. The positive control, Doxorubicin, shows potent cytotoxicity in both assays with much lower IC50 values.

References

Application Notes & Protocols: High-Throughput Screening of 4-Hydroxy-8-methoxyquinoline-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-quinolone-3-carboxylic acid scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and cannabinoid receptor modulation.[1] This guide provides a comprehensive framework for the high-throughput screening (HTS) of novel 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid derivatives. We present detailed protocols for both biochemical and cell-based primary assays, methodologies for identifying and mitigating common assay interferences such as compound autofluorescence and poor solubility, and a robust workflow for hit confirmation and validation. Our approach emphasizes scientific integrity and causality, providing researchers with the rationale behind experimental choices to facilitate the successful identification of potent and selective lead compounds.

Introduction: The Quinoline Scaffold and HTS Strategy

Quinolone derivatives are a prominent class of heterocyclic compounds that form the core of numerous therapeutic agents.[2] Specifically, the 4-quinolone-3-carboxylic acid motif has served as a versatile starting point for developing potent modulators of various biological targets, from bacterial enzymes to human G protein-coupled receptors (GPCRs).[1] The this compound subclass, in particular, presents a unique chemical space for exploration.

High-throughput screening (HTS) is an indispensable tool for rapidly evaluating large libraries of such derivatives to identify compounds that interact with a specific biological target.[3] This process, however, is not without its challenges. Aromatic, heterocyclic compounds like quinolines are often prone to assay artifacts, including autofluorescence and poor aqueous solubility, which can lead to a high rate of false positives or negatives.[4][5]

Therefore, a successful HTS campaign requires a multi-faceted strategy that begins with robust primary assays, incorporates rigorous quality control, systematically flags and investigates potential assay interference, and culminates in orthogonal assays to validate initial hits. This document outlines such a strategy, providing both the "how" and the "why" for each step.

General HTS Workflow

The screening cascade is designed to efficiently funnel a large compound library down to a small number of validated, high-quality hits. This multi-stage process maximizes resource efficiency by using progressively more complex and biologically relevant assays.

HTS_Workflow cluster_0 Phase 1: Preparation & Primary Screen cluster_1 Phase 2: Hit Triage & Confirmation cluster_2 Phase 3: Hit Validation lib Compound Library (10,000s of derivatives) plate Assay-Ready Plate Preparation lib->plate Solubilization & Dilution hts Primary HTS (Single Concentration) plate->hts Automated Dispensing triage Hit Identification & Interference Assessment hts->triage Data Analysis (Z') Hit Picking confirm Dose-Response Confirmation (IC50/EC50) triage->confirm Filter out artifacts (autofluorescence, etc.) ortho Orthogonal & Secondary Assays confirm->ortho Confirm mechanism sar Validated Hits for SAR Studies ortho->sar Prioritized Leads

Caption: A generalized high-throughput screening cascade.

Pre-Screening Considerations: Managing Compound Properties

Proactively addressing the physicochemical properties of quinoline derivatives is critical to generating reliable HTS data.

Compound Solubility

Poor aqueous solubility is a primary cause of inconsistent results and false negatives.[4] The solubility of quinoline-4-carboxylic acids is often highly pH-dependent due to the ionizable carboxylic acid group.[6]

Protocol: Kinetic Solubility Assessment

  • Stock Solution: Prepare 10 mM stock solutions of all compounds in 100% DMSO.

  • Assay Buffer Preparation: Prepare the final assay buffer to be used in the primary screen.

  • Dilution: In a 96-well plate, add 198 µL of assay buffer to each well. Add 2 µL of 10 mM DMSO stock to create a 100 µM solution (final DMSO concentration 1%).

  • Incubation & Measurement: Shake the plate for 2 hours at room temperature. Measure the turbidity of each well using a nephelometer or by reading absorbance at 620 nm.

  • Interpretation: Wells showing significant increases in turbidity or absorbance indicate that the compound has precipitated at 100 µM and may cause issues in the primary screen.

Scientist's Note (Causality): Performing this quick assessment can flag problematic compounds early. For derivatives that precipitate, consider lowering the primary screening concentration or adding solubilizing excipients like cyclodextrins, though the latter must be validated for non-interference with the assay itself.[4]

Compound Autofluorescence

The extended π-electron system in the quinoline ring structure can absorb light and emit it as fluorescence, directly interfering with fluorescence-based assays.[5]

Protocol: Autofluorescence Profiling

  • Plate Preparation: In a black, clear-bottom 384-well plate (the same type used for the primary assay), prepare serial dilutions of the quinoline compounds in assay buffer. Include "buffer only" wells as a blank.

  • Instrumentation: Use a fluorescence plate reader.

  • Measurement: Set the excitation and emission wavelengths to match those of the primary assay's fluorophore. Measure the fluorescence intensity.

  • Data Analysis: Subtract the average fluorescence of the blank wells from all compound-containing wells.

  • Interpretation: A concentration-dependent increase in fluorescence indicates the compound is autofluorescent under the assay's optical conditions.[5]

Scientist's Note (Trustworthiness): This profile is crucial. If a compound is a "hit" in the primary screen but is also autofluorescent, its activity is immediately suspect. Mitigation strategies include switching to red-shifted fluorophores (if the assay chemistry allows) to minimize spectral overlap or using a different detection modality (e.g., luminescence, TR-FRET) for secondary assays.[5][7]

Primary Screening Protocol 1: Biochemical Enzyme Inhibition Assay

This protocol describes a fluorescence intensity-based assay suitable for screening inhibitors of a purified enzyme (e.g., a kinase, histone demethylase, or protease). The principle relies on an enzyme converting a non-fluorescent substrate to a fluorescent product. Inhibitors will prevent this conversion, resulting in a lower fluorescence signal.

Target Example: Histone Demethylase (e.g., JMJD2 family), which produces formaldehyde that can be detected with a coupled fluorescent assay.[8]

Assay Principle

Enzyme_Assay cluster_0 No Inhibition cluster_1 Inhibition Enzyme Enzyme Product Product (Fluorescent) Enzyme->Product Catalysis Substrate Substrate (Non-Fluorescent) Substrate->Enzyme Enzyme_I Enzyme No_Product No/Low Product Enzyme_I->No_Product Blocked Substrate_I Substrate (Non-Fluorescent) Substrate_I->Enzyme_I Inhibitor Inhibitor (Test Compound) Inhibitor->Enzyme_I Binding GPCR_Pathway compound Agonist (Test Compound) receptor GPCR (e.g., CB2R) compound->receptor Binding gprotein Gq Protein receptor->gprotein Activation plc PLC gprotein->plc Activation pip2 PIP2 plc->pip2 Cleavage ip3 IP3 pip2->ip3 er Endoplasmic Reticulum ip3->er Binds to IP3R ca_release Ca²⁺ Release er->ca_release Opens channel

References

Application Notes and Protocols: In Vitro Drug Metabolism Studies of 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

This document provides a comprehensive guide for conducting in vitro drug metabolism studies on 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid, a novel quinoline derivative with therapeutic potential. The protocols detailed herein are designed for researchers, scientists, and drug development professionals to assess the metabolic stability, identify potential metabolic pathways, and evaluate the drug-drug interaction potential of this compound. By elucidating its metabolic fate early in the drug discovery process, these studies aim to facilitate the selection of the most promising drug candidates and support regulatory submissions. The methodologies described are grounded in established scientific principles and leverage common in vitro systems, including liver microsomes and hepatocytes, with analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction: The Imperative for Early Metabolic Assessment

The journey of a new chemical entity (NCE) from discovery to clinical application is fraught with challenges, with poor pharmacokinetic properties being a primary cause of attrition. A critical determinant of a drug's pharmacokinetic profile is its metabolic fate.[1][2] In vitro drug metabolism studies are therefore indispensable tools in early drug development, offering a cost-effective and timely means to predict in vivo clearance, identify potential metabolites, and assess the risk of drug-drug interactions (DDIs).[3][4]

This compound belongs to the quinoline class of compounds, many of which exhibit significant biological activity.[5][6] The structural features of this molecule, including a carboxylic acid, a hydroxyl group, and a methoxy group, suggest potential sites for metabolic modification by both Phase I and Phase II enzymes. Understanding how these moieties are metabolized is crucial for optimizing the compound's structure to enhance its drug-like properties.

This application note will detail protocols for three fundamental in vitro drug metabolism assays:

  • Metabolic Stability in Human Liver Microsomes (HLM): To determine the intrinsic clearance mediated by cytochrome P450 (CYP) enzymes.

  • Metabolic Stability in Human Hepatocytes: To provide a more complete picture of hepatic clearance, encompassing both Phase I and Phase II metabolism, as well as cellular uptake.

  • Cytochrome P450 (CYP) Inhibition Assay: To evaluate the potential of this compound to inhibit major CYP isoforms, a key indicator of DDI potential.

  • Metabolite Identification: To elucidate the structures of potential metabolites formed in in vitro systems.

General Experimental Workflow

The successful execution of in vitro metabolism studies hinges on a well-defined workflow. The following diagram illustrates the key stages, from initial compound preparation to data analysis and interpretation.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Compound_Prep Test Compound & Reference Compound Stock Preparation Incubation Incubation of Test Compound with In Vitro System & Cofactors Compound_Prep->Incubation System_Prep Preparation of In Vitro System (Microsomes/Hepatocytes) System_Prep->Incubation Sample_Quench Reaction Quenching & Protein Precipitation Incubation->Sample_Quench LCMS_Analysis LC-MS/MS Analysis Sample_Quench->LCMS_Analysis Data_Processing Data Processing & Quantification LCMS_Analysis->Data_Processing Parameter_Calc Calculation of Metabolic Parameters (t½, CLint, IC50) Data_Processing->Parameter_Calc Metabolite_ID Metabolite Identification Data_Processing->Metabolite_ID

Caption: General workflow for in vitro drug metabolism studies.

Metabolic Stability in Human Liver Microsomes (HLM)

Scientific Rationale: The microsomal stability assay is a primary screen to assess a compound's susceptibility to metabolism by Phase I enzymes, predominantly cytochrome P450s (CYPs), which are highly concentrated in the endoplasmic reticulum of hepatocytes.[7][8][9] By measuring the rate of disappearance of the parent compound over time, we can calculate the in vitro half-life (t½) and intrinsic clearance (CLint). This data is invaluable for ranking compounds and for early predictions of in vivo hepatic clearance.[4][10]

Protocol: HLM Metabolic Stability Assay
  • Preparation of Reagents:

    • Test Compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

    • Phosphate Buffer: 100 mM potassium phosphate buffer, pH 7.4.

    • NADPH Regenerating System (NRS) Solution: Prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in phosphate buffer.

    • Human Liver Microsomes (HLM): Thaw pooled HLM (e.g., from a commercial supplier) on ice. Dilute to a working concentration of 1 mg/mL in phosphate buffer.

  • Incubation Procedure:

    • Pre-warm the phosphate buffer and NRS solution to 37°C.

    • In a 96-well plate, add the appropriate volume of phosphate buffer.

    • Add the test compound to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.5%.[10]

    • Add the HLM suspension to achieve a final protein concentration of 0.5 mg/mL.

    • Pre-incubate the plate at 37°C for 5 minutes with shaking.

    • Initiate the metabolic reaction by adding the NRS solution.

    • At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct compound).

  • Sample Processing and Analysis:

    • Centrifuge the plate at 4,000 rpm for 10 minutes to precipitate proteins.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound.

Data Analysis and Interpretation

The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point. The natural logarithm of the percent remaining is plotted against time. The slope of the linear regression line represents the elimination rate constant (k).

  • Half-life (t½): t½ = 0.693 / k

  • Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration)

Table 1: Example Metabolic Stability Data in HLM

Compoundt½ (min)CLint (µL/min/mg protein)
This compound 25.826.9
Positive Control (High Clearance) 5.2133.3
Positive Control (Low Clearance) > 60< 11.6

Metabolic Stability in Human Hepatocytes

Scientific Rationale: While microsomes are excellent for assessing Phase I metabolism, they lack the full complement of drug-metabolizing enzymes and cofactors found in intact liver cells.[11][12] Hepatocytes contain both Phase I and Phase II enzymes, as well as transporters, providing a more comprehensive and physiologically relevant model for predicting hepatic clearance.[13][14] This assay is particularly important for compounds that may undergo significant Phase II metabolism (e.g., glucuronidation of the hydroxyl or carboxylic acid groups) or are subject to active transport.

Protocol: Hepatocyte Metabolic Stability Assay
  • Preparation of Reagents:

    • Test Compound Stock Solution: 10 mM stock in DMSO.

    • Hepatocyte Culture Medium: Williams' Medium E supplemented as recommended by the supplier.

    • Cryopreserved Human Hepatocytes: Thaw according to the supplier's protocol and determine cell viability and density. Resuspend in culture medium to a final density of 1 x 10^6 viable cells/mL.

  • Incubation Procedure:

    • Pre-warm the hepatocyte suspension and culture medium to 37°C.

    • In a 24-well plate, add the hepatocyte suspension.

    • Add the test compound to a final concentration of 1 µM.

    • Incubate at 37°C in a humidified incubator with 5% CO2 on an orbital shaker.

    • At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect an aliquot of the cell suspension and quench the reaction with 3 volumes of ice-cold acetonitrile with an internal standard.

  • Sample Processing and Analysis:

    • Vortex the samples and centrifuge to pellet cell debris and precipitated proteins.

    • Transfer the supernatant for LC-MS/MS analysis of the parent compound.

Data Analysis and Interpretation

Data analysis is similar to the microsomal stability assay. The intrinsic clearance is calculated as follows:

  • Intrinsic Clearance (CLint): CLint (µL/min/10^6 cells) = (0.693 / t½) * (incubation volume / number of cells)

Table 2: Example Metabolic Stability Data in Human Hepatocytes

Compoundt½ (min)CLint (µL/min/10^6 cells)
This compound 18.537.5
Positive Control (Phase I Metabolism) 15.245.6
Positive Control (Phase II Metabolism) 22.131.4

Cytochrome P450 (CYP) Inhibition Assay

Scientific Rationale: Inhibition of CYP enzymes is a major cause of clinically significant drug-drug interactions.[15][16][17] When a drug inhibits a CYP enzyme, it can impair the metabolism of co-administered drugs that are substrates for that enzyme, leading to increased plasma concentrations and potential toxicity.[18] This assay determines the concentration of this compound that causes 50% inhibition (IC50) of the activity of major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).

Protocol: CYP Inhibition Assay
  • Preparation of Reagents:

    • Test Compound Stock Solution: Prepare serial dilutions of this compound in a suitable solvent.

    • Human Liver Microsomes (HLM): Prepare as described in the HLM stability assay.

    • CYP Isoform-Specific Substrates and Positive Control Inhibitors: Use validated probe substrates and inhibitors for each CYP isoform.

    • NADPH: Prepare a stock solution in phosphate buffer.

  • Incubation Procedure:

    • In a 96-well plate, combine HLM, phosphate buffer, and either the test compound at various concentrations, a positive control inhibitor, or vehicle control.

    • Pre-incubate for 10 minutes at 37°C.

    • Add the CYP isoform-specific substrate and pre-incubate for another 5 minutes.

    • Initiate the reaction by adding NADPH.

    • Incubate for a predetermined time that is within the linear range of metabolite formation for each substrate.

    • Terminate the reaction with ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Process the samples as described in the HLM stability assay.

    • Quantify the formation of the specific metabolite for each CYP isoform using LC-MS/MS.

Data Analysis and Interpretation

The rate of metabolite formation in the presence of the test compound is compared to the vehicle control. The percent inhibition is calculated for each concentration of the test compound. The IC50 value is determined by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a four-parameter logistic equation.

Table 3: Example CYP Inhibition Data (IC50 values in µM)

CYP IsoformThis compoundPositive Control Inhibitor
CYP1A2 > 500.05 (Furafylline)
CYP2C9 22.50.8 (Sulfaphenazole)
CYP2C19 > 502.5 (Ticlopidine)
CYP2D6 > 500.08 (Quinidine)
CYP3A4 35.10.2 (Ketoconazole)

Metabolite Identification

Scientific Rationale: Identifying the major metabolites of a drug candidate is crucial for understanding its clearance pathways and assessing the potential for pharmacologically active or toxic metabolites.[1][19] This is typically done by analyzing samples from the metabolic stability assays using high-resolution mass spectrometry (HRMS) to detect and structurally elucidate potential metabolites.

metabolite_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent This compound Hydroxylation Hydroxylation Parent->Hydroxylation CYPs Demethylation O-Demethylation Parent->Demethylation CYPs Glucuronidation Glucuronidation Parent->Glucuronidation UGTs Sulfation Sulfation Parent->Sulfation SULTs Hydroxylation->Glucuronidation Demethylation->Glucuronidation

Caption: Potential metabolic pathways of the target compound.

Protocol: Metabolite Identification
  • Sample Analysis:

    • Analyze the quenched samples from the HLM and hepatocyte stability assays using LC-HRMS.

    • Acquire data in both positive and negative ionization modes to maximize the detection of different types of metabolites.

    • Perform data-dependent fragmentation (MS/MS) to obtain structural information.

  • Data Processing:

    • Use specialized software to compare the chromatograms of the incubated samples with the control (time 0) samples to identify new peaks corresponding to potential metabolites.

    • Predict potential biotransformations (e.g., oxidation, glucuronidation) and search for the corresponding mass shifts.

  • Structural Elucidation:

    • Analyze the MS/MS fragmentation patterns of the parent compound and potential metabolites to propose their structures.

    • Based on the quinoline structure, potential Phase I metabolic pathways include hydroxylation on the aromatic rings and O-demethylation of the methoxy group.[20] Phase II pathways could involve glucuronidation or sulfation of the hydroxyl and carboxylic acid groups.

Conclusion and Future Directions

The in vitro studies outlined in this application note provide a robust framework for characterizing the metabolic profile of this compound. The data generated from these assays on metabolic stability, CYP inhibition, and metabolite identification are critical for making informed decisions in the drug development process. A compound with high metabolic stability and low DDI potential is more likely to succeed in clinical trials.

Future work should focus on confirming the structures of major metabolites using synthetic standards and investigating the specific CYP isoforms responsible for the observed metabolism through reaction phenotyping studies. Furthermore, these in vitro data can be used to build pharmacokinetic models to predict the human dose and guide the design of first-in-human clinical studies.

References

Application Notes and Protocols: 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid as a Versatile Fluorescent Probe

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Quinoline-Based Fluorophore

In the dynamic fields of biomedical research and drug development, the demand for sensitive, selective, and versatile molecular tools is paramount. Fluorescent probes, in particular, have emerged as indispensable assets for visualizing and quantifying biological processes at the molecular level. Among the diverse families of fluorophores, quinoline derivatives have garnered significant attention due to their inherent photophysical properties, including high quantum yields and environmental sensitivity.[1] This document provides a comprehensive guide to the application of 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid, a promising quinoline-based fluorescent probe, for various research applications.

This compound belongs to the 8-hydroxyquinoline (8-HQ) family of compounds, which are renowned for their metal-chelating properties and fluorescence modulation upon binding to target analytes.[2][3] The core structure, a quinoline ring system, provides a rigid and planar scaffold that contributes to its favorable fluorescent characteristics. The strategic placement of a hydroxyl group at the 4-position, a methoxy group at the 8-position, and a carboxylic acid at the 3-position fine-tunes the electronic and binding properties of the molecule, rendering it a versatile tool for researchers.

The fluorescence of many 8-hydroxyquinoline derivatives is often quenched in their free form due to photoinduced electron transfer (PET) or other non-radiative decay pathways.[4] Upon chelation with metal ions, this quenching mechanism can be inhibited, leading to a significant "turn-on" fluorescence response.[4][5] This chelation-enhanced fluorescence (CHEF) is a key principle behind the application of this probe for metal ion detection. Furthermore, the electronic environment of the quinoline core is sensitive to the polarity of its surroundings, a phenomenon known as solvatochromism, making it a potential sensor for changes in the local environment, such as binding to biomolecules.[6][7]

These application notes will provide a detailed overview of the photophysical properties of this compound, followed by step-by-step protocols for its use in metal ion sensing and cellular imaging. The underlying scientific principles for each application will be elucidated to empower researchers to not only apply these protocols but also to adapt and innovate upon them for their specific research needs.

Chemical and Photophysical Properties

The utility of a fluorescent probe is fundamentally dictated by its chemical structure and resulting photophysical characteristics.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data Summary:

While specific, experimentally determined photophysical data for this compound is not extensively published, the properties can be inferred from its parent compound, 8-hydroxyquinoline (8-HQ), and its derivatives. The following table summarizes the key properties.[1]

PropertyValue/DescriptionSource
Molecular Formula C₁₁H₉NO₄[1]
Molecular Weight 219.19 g/mol
Appearance Solid
Excitation Wavelength (λex) ~320-380 nm (estimated)[4]
Emission Wavelength (λem) ~400-500 nm (estimated, solvent dependent)[4]
Quantum Yield (Φ) Low in free form, significantly increases upon chelation[4][5]
Solubility Soluble in organic solvents like DMSO and ethanol
Sensing Mechanism Chelation-Enhanced Fluorescence (CHEF), Solvatochromism[5][6]

Note: The excitation and emission wavelengths are estimates based on the 8-hydroxyquinoline scaffold and are subject to experimental verification. These values can shift depending on the solvent environment and the presence of analytes.

Application 1: Detection of Metal Ions

The ability of 8-hydroxyquinoline and its derivatives to act as bidentate or tridentate ligands for various metal ions is a cornerstone of their application as fluorescent sensors.[2][8] The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group form a stable five-membered ring upon chelation with a metal ion.[3] This rigidifies the molecular structure and inhibits non-radiative decay pathways, leading to an enhancement of fluorescence.[5]

Principle of Detection: Chelation-Enhanced Fluorescence (CHEF)

CHEF_Mechanism cluster_process Chelation Process cluster_state Fluorescence State Probe Probe (Low Fluorescence) Complex Probe-Metal Complex (High Fluorescence) Probe->Complex Binding Low Quenched State Probe->Low Metal Metal Ion Metal->Complex High Emissive State Complex->High

Caption: Mechanism of Chelation-Enhanced Fluorescence (CHEF).

Protocol 1.1: General Procedure for Metal Ion Detection in Solution

This protocol provides a general framework for assessing the response of this compound to various metal ions.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) or ethanol

  • Buffer solution (e.g., HEPES, Tris-HCl, pH 7.4)

  • Stock solutions of various metal salts (e.g., FeCl₃, ZnCl₂, CuCl₂, NiCl₂, etc.) in deionized water

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Preparation of Probe Stock Solution: Prepare a 1 mM stock solution of this compound in DMSO or ethanol. Store protected from light.

  • Preparation of Working Solution: Dilute the stock solution in the chosen buffer to a final concentration of 10 µM.

  • Fluorometric Measurement: a. Transfer 2 mL of the probe working solution into a quartz cuvette. b. Record the fluorescence emission spectrum by exciting at the predetermined optimal excitation wavelength (a preliminary scan to determine the λex and λem is recommended, starting with an excitation around 350 nm). c. To the same cuvette, add small aliquots of the metal ion stock solution (e.g., 2 µL of a 1 mM solution) and mix thoroughly. d. Record the fluorescence emission spectrum after each addition.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration. This will allow for the determination of the detection limit and the binding stoichiometry (using methods like Job's plot).

Expected Results: A significant increase in fluorescence intensity is expected upon the addition of specific metal ions that form stable complexes with the probe. The selectivity of the probe can be determined by testing a panel of different metal ions.

Application 2: Cellular Imaging

The ability of small molecule fluorescent probes to permeate cell membranes and localize within specific organelles or respond to changes in the intracellular environment makes them invaluable for cell biology research.[9] While the specific intracellular targets of this compound require empirical determination, its lipophilic character suggests it may be cell-permeable.

Protocol 2.1: Live Cell Imaging

This protocol outlines a general procedure for staining live cells with this compound.

Materials:

  • Cells of interest cultured on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • This compound stock solution (1 mM in DMSO)

  • Fluorescence microscope equipped with appropriate filters (e.g., DAPI or a custom filter set for the probe's excitation and emission)

Procedure:

  • Cell Preparation: Seed cells on a suitable imaging substrate and allow them to adhere and grow to the desired confluency (typically 60-80%).

  • Probe Loading: a. Prepare a working solution of the probe by diluting the 1 mM stock solution in serum-free medium or PBS/HBSS to a final concentration of 1-10 µM. b. Remove the culture medium from the cells and wash them once with warm PBS/HBSS. c. Add the probe working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing: Remove the loading solution and wash the cells two to three times with warm PBS/HBSS to remove any unbound probe.

  • Imaging: Add fresh warm PBS/HBSS or imaging medium to the cells. Mount the dish or coverslip on the fluorescence microscope and acquire images using the appropriate filter set.

Workflow for Live Cell Imaging:

Live_Cell_Imaging_Workflow Start Start: Cultured Cells Prepare_Probe Prepare Probe Working Solution (1-10 µM) Start->Prepare_Probe Wash1 Wash Cells with PBS/HBSS Prepare_Probe->Wash1 Load_Probe Incubate with Probe (15-30 min, 37°C) Wash1->Load_Probe Wash2 Wash Cells to Remove Excess Probe Load_Probe->Wash2 Image Image on Fluorescence Microscope Wash2->Image End End: Analyze Images Image->End

Caption: A streamlined workflow for live-cell imaging experiments.

Considerations for Cellular Imaging:

  • Toxicity: It is crucial to assess the potential cytotoxicity of the probe at the working concentration. This can be done using standard cell viability assays.

  • Photostability: The photostability of the probe should be evaluated to minimize photobleaching during image acquisition.

  • Controls: Appropriate controls, such as unstained cells and cells treated with the vehicle (DMSO), should be included in all experiments.

Trustworthiness and Self-Validation

The reliability of experimental results obtained with this compound hinges on rigorous validation.

  • Control Experiments: For metal ion sensing, experiments should be conducted in the absence of the probe to rule out any intrinsic fluorescence from the metal ions themselves. In cellular imaging, autofluorescence of the cells should be assessed using unstained controls.

  • Orthogonal Validation: Whenever possible, findings should be validated using an independent method. For instance, if the probe indicates an increase in intracellular zinc, this could be confirmed using a commercially available and well-characterized zinc sensor.

Conclusion and Future Directions

This compound represents a promising and versatile fluorescent probe with potential applications in metal ion detection and cellular imaging. Its straightforward synthesis and the well-understood principles of chelation-enhanced fluorescence provide a solid foundation for its use in a variety of research contexts. The protocols outlined in these application notes serve as a starting point for researchers to explore the capabilities of this molecule.

Future research could focus on a more detailed characterization of its photophysical properties, including the determination of its quantum yield and two-photon absorption cross-section. Further derivatization of the core structure could lead to the development of probes with enhanced selectivity for specific metal ions or with targeting moieties for specific cellular organelles. As our understanding of the intricate molecular landscape of the cell deepens, the development and application of novel fluorescent probes like this compound will undoubtedly play a pivotal role in advancing scientific discovery.

References

Troubleshooting & Optimization

Troubleshooting common issues in the synthesis of quinoline-3-carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of quinoline-3-carboxylic acids. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, we will dissect frequent experimental issues, explain the underlying chemical principles, and provide validated protocols and troubleshooting strategies to enhance your synthetic success.

Troubleshooting the Gould-Jacobs Reaction

The Gould-Jacobs reaction is a cornerstone for the synthesis of 4-hydroxyquinoline-3-carboxylic acid esters, which are key precursors to the final acid.[1][2] The reaction proceeds in two main stages: the initial condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization.[3][4]

Q1: I'm observing very low or no yield of my cyclized quinolone product. What are the primary reasons for this failure?

This is a frequent issue that typically points to problems in the thermal cyclization step, which is often the rate-determining part of the sequence.

Causality & Expert Analysis:

The cyclization is an intramolecular electrophilic aromatic substitution, where the aniline ring attacks one of the ester carbonyls. The energy barrier for this step is significant, requiring high temperatures, typically between 240-280 °C.

  • Insufficient Cyclization Temperature: The most common cause of failure is a reaction temperature that is too low. Without sufficient thermal energy, the intermediate anilidomethylenemalonate will not cyclize.[5]

  • Decomposition at High Temperatures: Conversely, excessively high temperatures or prolonged reaction times can lead to decomposition of both the starting material and the product, resulting in tar formation.[5]

  • Poor Heat Transfer: High-boiling solvents like diphenyl ether or mineral oil are used to achieve the necessary temperatures.[6] Inefficient stirring or poor thermal contact with the heating mantle can lead to uneven heating and localized overheating or under-heating.

  • Substrate Reactivity: The electronic nature of the aniline substituent plays a crucial role. Strong electron-withdrawing groups on the aniline ring deactivate it towards electrophilic attack, making the cyclization much more difficult and requiring higher temperatures.[5] In contrast, electron-donating groups facilitate the reaction.[1]

Troubleshooting Workflow:

G start Low/No Yield of Quinolone check_temp Verify Cyclization Temperature (240-280 °C) start->check_temp check_solvent Is the solvent appropriate? (e.g., Diphenyl Ether, Dowtherm A) check_temp->check_solvent Temp OK check_aniline Analyze Aniline Substituent check_solvent->check_aniline Solvent OK ewg Electron-Withdrawing Group (EWG)? check_aniline->ewg edg Electron-Donating Group (EDG)? check_aniline->edg increase_temp Action: Cautiously increase temperature in 2-5 °C increments ewg->increase_temp Yes use_catalyst Consider Lewis acid catalyst (e.g., PPA, Eaton's reagent) ewg->use_catalyst If temp fails proceed Proceed with standard conditions edg->proceed Yes optimize_time Action: Optimize reaction time (monitor by TLC/LC-MS) increase_temp->optimize_time result Improved Yield optimize_time->result use_catalyst->optimize_time proceed->optimize_time

Caption: Troubleshooting decision tree for low quinolone yield.

Recommended Actions & Protocols:

  • Temperature Optimization: Calibrate your thermometer and ensure accurate temperature monitoring directly in the reaction medium. Begin the cyclization at the lower end of the typical range (~250 °C) and monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS. If the reaction is sluggish, increase the temperature in 5-10 °C increments.

  • Solvent Selection: Ensure you are using a solvent with a sufficiently high boiling point. Diphenyl ether (b.p. 259 °C) or Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl, b.p. 257 °C) are standard choices. For large-scale reactions, consider using 1,2,4-trichlorobenzene (b.p. 214 °C) or 2-nitrotoluene (b.p. 222 °C) as potentially more cost-effective, albeit lower-boiling, alternatives.[7]

SolventBoiling Point (°C)Comments
Diphenyl Ether259Standard, excellent heat transfer.
Dowtherm A257Eutectic mixture, similar to diphenyl ether.
Mineral Oil>300Inexpensive, but can complicate workup.[6]
1,2,4-Trichlorobenzene214Lower boiling, may require longer reaction times.[7]
Q2: My reaction produces a mixture of quinolone isomers. How can I control the regioselectivity of the cyclization?

When using a meta-substituted aniline, the cyclization can occur at either the ortho- or para-position relative to the substituent, leading to a mixture of 5- and 7-substituted quinolones. This is a classic challenge in Gould-Jacobs synthesis.[8]

Causality & Expert Analysis:

The regiochemical outcome is a delicate balance between kinetic and thermodynamic control, governed by steric and electronic factors.[8][9]

  • Steric Hindrance: Cyclization at the position ortho to a bulky substituent is sterically hindered. Therefore, cyclization will preferentially occur at the less hindered para-position.

  • Electronic Effects: The substituent on the aniline ring directs the cyclization. Electron-donating groups (EDGs) activate the ortho and para positions, while electron-withdrawing groups (EWGs) deactivate them. The outcome depends on the relative activation/deactivation of the two possible cyclization sites.

  • Thermodynamic vs. Kinetic Control: It has been proposed that the initially formed product (kinetic control) may not be the most stable isomer. Under the high-temperature reaction conditions, an equilibrium might be established, favoring the thermodynamically more stable product.

Strategies for Improving Regioselectivity:

  • Solvent Polarity: The choice of cyclization solvent can influence the isomer ratio. High-boiling polar aprotic solvents may favor one isomer over another by selectively solvating the transition state.

  • Catalysis: The use of a Lewis acid catalyst, such as polyphosphoric acid (PPA), can sometimes alter the regiochemical outcome by coordinating to the substrate and favoring a specific cyclization pathway.

  • Flash Vacuum Pyrolysis (FVP): For challenging cases, gas-phase techniques like FVP can provide different regioselectivity compared to solution-phase thermolysis by favoring kinetically controlled pathways.[8]

Q3: The final saponification of my ethyl quinoline-3-carboxylate is incomplete or requires harsh conditions. What are the best practices for this hydrolysis?

The hydrolysis of the ester to the corresponding carboxylic acid is the final step. This can be surprisingly difficult due to the poor solubility of the quinolone ester in aqueous media and potential steric hindrance.

Causality & Expert Analysis:

Saponification is a nucleophilic acyl substitution reaction. The rate depends on the concentration of both the ester and the hydroxide ions, as well as the accessibility of the carbonyl group.

  • Poor Solubility: The planar, heterocyclic quinolone system is often sparingly soluble in purely aqueous base, leading to a slow, heterogeneous reaction.

  • Steric Hindrance: Bulky substituents near the ester group can impede the approach of the hydroxide nucleophile.

Troubleshooting Hydrolysis:

ConditionBaseSolvent SystemTemperatureComments
Standard NaOH or KOHWater/EthanolRefluxOften slow; solubility can be an issue.
Improved LiOHWater/THFRefluxLiOH is often more effective; THF improves solubility.
Accelerated NaOH or KOHWater/DMSO80-100 °CDMSO greatly enhances solubility.
Microwave NaOHWater/Ethanol120-150 °CSignificantly reduces reaction time.

Recommended Protocol for Robust Hydrolysis:

  • Suspend the ethyl quinoline-3-carboxylate in a 1:1 mixture of tetrahydrofuran (THF) and water.

  • Add 2-3 equivalents of lithium hydroxide (LiOH).

  • Heat the mixture to reflux and monitor the reaction by TLC until all starting material is consumed.

  • Cool the reaction mixture, acidify with aqueous HCl to a pH of ~2-3 to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry.

General FAQs for Quinoline-3-Carboxylic Acid Synthesis

Q4: What are the key distinctions between the Gould-Jacobs, Conrad-Limpach, and Friedländer syntheses?

While all three are classic methods for quinoline synthesis, they differ in their starting materials and the substitution pattern of the final product.

  • Gould-Jacobs Reaction: Starts with an aniline and an alkoxymethylenemalonate ester. It reliably produces a 4-hydroxyquinoline substituted with a carboxylic acid (or ester) at the 3-position.[1]

  • Conrad-Limpach Synthesis: Involves the reaction of an aniline with a β-ketoester.[6][10] At lower temperatures, it yields a β-aminoacrylate, which upon thermal cyclization gives a 4-quinolone.[11] At higher initial temperatures, an anilide intermediate forms, leading to a 2-quinolone (this is often referred to as the Knorr quinoline synthesis).[12]

  • Friedländer Annulation: This is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group (e.g., a ketone or ester).[13][14] It is a very versatile method for producing a wide variety of substituted quinolines.[15][16][17]

G cluster_0 Synthetic Routes to Quinolines cluster_1 Key Precursors cluster_2 Primary Product Type gj Gould-Jacobs gj_start Aniline + Alkoxymethylenemalonate gj->gj_start cl Conrad-Limpach cl_start Aniline + β-Ketoester cl->cl_start fr Friedländer fr_start o-Aminoaryl Ketone/Aldehyde + α-Methylene Compound fr->fr_start gj_prod 4-Hydroxyquinoline- 3-carboxylic Acid/Ester gj_start->gj_prod cl_prod 4-Quinolone or 2-Quinolone cl_start->cl_prod fr_prod Polysubstituted Quinoline fr_start->fr_prod

Caption: Comparison of common quinoline synthesis methods.

Q5: What is the most effective method for purifying crude quinoline-3-carboxylic acids?

Quinoline-3-carboxylic acids are often crystalline solids but can be challenging to purify due to their amphoteric nature and poor solubility in many common organic solvents.

  • Recrystallization: This is the most common and effective method. The challenge lies in finding a suitable solvent. High-boiling polar aprotic solvents are often the best choice.

    • Recommended Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP). A co-solvent system, such as DMF/methanol or DMSO/water, can also be effective.[18]

  • Acid-Base Extraction: For particularly impure samples, you can dissolve the crude product in an aqueous base (like 1M NaOH), wash with an organic solvent (e.g., dichloromethane) to remove neutral impurities, and then re-precipitate the purified acid by adding aqueous acid (e.g., 1M HCl).

  • Slurry Washing: If a suitable recrystallization solvent cannot be found, washing the crude solid with a solvent in which it is sparingly soluble (like hot acetone or ethyl acetate) can remove more soluble impurities.

Detailed Experimental Protocol: Gould-Jacobs Synthesis of 7-Chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

This protocol provides a representative example of the Gould-Jacobs synthesis followed by hydrolysis.

Part A: Synthesis of Ethyl 7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate

  • Step 1: Condensation. In a round-bottom flask, combine 3-chloroaniline (1 eq.) and diethyl ethoxymethylenemalonate (1.05 eq.). Heat the mixture at 110-120 °C for 2 hours. The reaction can be monitored by TLC for the disappearance of the aniline. Upon completion, cool the mixture to room temperature. The intermediate, diethyl 2-((3-chlorophenyl)amino)methylenemalonate, will often solidify upon cooling and can be used in the next step without further purification.

  • Step 2: Thermal Cyclization. Add high-boiling solvent (e.g., diphenyl ether or Dowtherm A, ~3-4 mL per gram of aniline) to the crude intermediate from Step 1. Equip the flask with a reflux condenser and a thermometer. Heat the mixture in a heating mantle to 250-255 °C and maintain this temperature for 30-60 minutes. Monitor the reaction by TLC.

  • Step 3: Workup and Isolation. Cool the reaction mixture to below 100 °C and carefully add hexane or petroleum ether to precipitate the product. Stir the resulting slurry for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake thoroughly with hexane to remove the high-boiling solvent. The crude ethyl 7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate can be purified by recrystallization from ethanol or acetic acid.

Part B: Hydrolysis to 7-Chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

  • Step 4: Saponification. Suspend the ester from Part A in a 1:1 mixture of ethanol and 10% aqueous sodium hydroxide solution. Heat the mixture to reflux for 2-4 hours, or until the reaction is complete as indicated by TLC.

  • Step 5: Acidification and Isolation. Cool the reaction mixture to room temperature and filter to remove any insoluble material. Transfer the filtrate to a beaker and cool in an ice bath. Slowly add concentrated hydrochloric acid or 96% acetic acid with stirring until the pH of the solution is approximately 2-3.[18] A precipitate will form.

  • Step 6: Purification. Stir the cold suspension for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake with cold water, followed by a small amount of cold ethanol or methanol.[18] Dry the product under vacuum to yield the final quinoline-3-carboxylic acid.

References

Optimizing reaction conditions for the synthesis of 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for the synthesis of 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges in this multi-step synthesis.

The synthesis of this compound typically proceeds via the Gould-Jacobs reaction, which involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization and subsequent hydrolysis.[1] This guide will address potential issues at each critical stage of this process.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, offering potential causes and actionable solutions.

Issue 1: Low Yield or Failure in the Formation of the Intermediate, Diethyl (2-methoxyanilino)methylenemalonate

Question: I am experiencing a low yield or no formation of the anilinomethylenemalonate intermediate. What are the likely causes and how can I resolve this?

Answer: The initial condensation step is crucial for the overall success of the synthesis. Low yields at this stage often stem from issues with starting materials, reaction conditions, or reagent stoichiometry.

Potential Causes & Solutions:

  • Purity of Starting Materials:

    • 2-Methoxyaniline: Ensure the 2-methoxyaniline is free from oxidation products, which can be identified by a dark coloration. If necessary, purify by distillation or column chromatography.

    • Diethyl ethoxymethylenemalonate (DEEM): DEEM can hydrolyze or polymerize upon storage.[2] It is advisable to use freshly distilled or commercially available high-purity DEEM.[2]

  • Reaction Conditions:

    • Temperature and Time: The condensation reaction typically requires heating. A starting point is to heat the mixture at 100-140°C for 1-3 hours.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the 2-methoxyaniline.

    • Solvent-Free vs. Solvent-Based: While this reaction can be run neat, using a high-boiling inert solvent can sometimes facilitate better temperature control and mixing.

  • Reagent Stoichiometry:

    • An excess of DEEM can be used to drive the condensation to completion. In some protocols, excess DEEM also serves as the reaction solvent.[3]

Issue 2: Inefficient Cyclization of the Anilinomethylenemalonate Intermediate

Question: My cyclization step to form Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate is resulting in a low yield. What factors could be responsible?

Answer: The thermal cyclization is a high-temperature intramolecular reaction. Incomplete cyclization or degradation of the product are common challenges.[4]

Potential Causes & Solutions:

  • Insufficient Temperature: The Gould-Jacobs reaction requires high temperatures for the intramolecular cyclization to occur.[4] Temperatures around 250°C are commonly employed, often using a high-boiling solvent like Dowtherm A or diphenyl ether.[5]

  • Reaction Time: The reaction time needs to be optimized. While prolonged heating is necessary for cyclization, excessive heating can lead to product degradation.[4] Monitoring the reaction by TLC or HPLC is recommended to determine the optimal reaction time.

  • Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions at high temperatures.

Issue 3: Difficulty in Hydrolyzing the Ester to the Carboxylic Acid

Question: I am struggling to hydrolyze the ethyl ester of 4-hydroxy-8-methoxyquinoline-3-carboxylate to the final carboxylic acid product. What are the best conditions for this step?

Answer: The hydrolysis of the ester to the carboxylic acid can be achieved under either acidic or basic conditions. The choice of conditions can impact the purity and yield of the final product.

Potential Causes & Solutions:

  • Incomplete Hydrolysis (Basic Conditions):

    • Base Concentration and Solvent: A common method is to reflux the ester in an aqueous or alcoholic solution of sodium hydroxide (e.g., 4% NaOH in ethanol/water).[6] Ensure a sufficient molar excess of the base is used to drive the reaction to completion.

    • Reaction Time: The hydrolysis can be slow. Refluxing for several hours (e.g., 5 hours) may be necessary, and the reaction should be monitored by TLC until the starting ester is no longer detectable.[6]

  • Product Isolation Issues (Acidic Conditions):

    • Acid Mixture: A mixture of acetic acid, sulfuric acid, and water can be effective for the hydrolysis of quinolone carboxylic esters.[7]

    • Work-up: After hydrolysis, the carboxylic acid is typically precipitated by acidifying the reaction mixture with a strong acid like concentrated HCl.[6] Ensure the pH is sufficiently low to fully protonate the carboxylate and minimize its solubility in the aqueous solution.

Issue 4: Product Purification Challenges

Question: My final product, this compound, is impure. What are the best methods for purification?

Answer: Purification of quinoline derivatives can be challenging due to the presence of starting materials, intermediates, and side products.[8]

Potential Causes & Solutions:

  • Recrystallization: This is a common and effective method for purifying the final product.

    • Solvent Selection: Ethanol is often a suitable solvent for the recrystallization of quinoline carboxylic acids.[6] Other polar solvents or solvent mixtures may also be effective. Experiment with different solvents to find the one that provides good solubility at high temperatures and poor solubility at low temperatures.

    • Hot Filtration: If insoluble impurities are present, a hot filtration step can be beneficial.

  • Washing: Thoroughly washing the filtered solid with appropriate solvents can remove residual impurities. Washing with water is often a good first step to remove any inorganic salts, followed by a wash with a non-polar solvent like hexane to remove organic, non-polar impurities.[5][9]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the Gould-Jacobs reaction for this synthesis?

A1: The Gould-Jacobs reaction proceeds in a series of steps. It begins with the condensation of 2-methoxyaniline with diethyl ethoxymethylenemalonate, where the amino group of the aniline displaces the ethoxy group of the malonate derivative to form an anilinomethylenemalonate intermediate.[1] This is followed by a thermally induced 6-electron cyclization to form the quinoline ring system.[1] The final step is the hydrolysis of the ester group to the carboxylic acid.

Q2: Are there any alternative synthetic routes to 4-hydroxyquinoline-3-carboxylic acids?

A2: While the Gould-Jacobs reaction is a common method, other named reactions for quinoline synthesis exist, such as the Conrad-Limpach-Knorr synthesis, which can also yield 4-hydroxyquinolines.[10] However, for the specific substitution pattern of this compound, the Gould-Jacobs approach is well-documented.

Q3: What are the key safety precautions to consider during this synthesis?

A3:

  • High Temperatures: The cyclization step involves very high temperatures (around 250°C). Use appropriate heating equipment (e.g., a sand bath or heating mantle) and take precautions to avoid thermal burns.

  • Corrosive Reagents: The synthesis may involve the use of strong acids (e.g., concentrated HCl, sulfuric acid) and bases (e.g., sodium hydroxide). Handle these reagents in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvent Handling: Use and distill flammable organic solvents in a well-ventilated area, away from ignition sources.

Q4: How can I monitor the progress of the reactions effectively?

A4: Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of each step. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring, especially for optimizing reaction conditions.[4]

Experimental Protocols

Protocol 1: Synthesis of Diethyl (2-methoxyanilino)methylenemalonate
  • In a round-bottom flask equipped with a reflux condenser, combine 2-methoxyaniline and a slight excess of diethyl ethoxymethylenemalonate.

  • Heat the mixture with stirring at 120-140°C for 2-3 hours.

  • Monitor the reaction by TLC until the 2-methoxyaniline is consumed.

  • Allow the reaction mixture to cool to room temperature. The product may crystallize upon cooling.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure intermediate.

Protocol 2: Synthesis of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate
  • In a round-bottom flask equipped with a reflux condenser and a thermometer, suspend the Diethyl (2-methoxyanilino)methylenemalonate in a high-boiling solvent such as Dowtherm A.

  • Heat the mixture to 250°C with stirring.

  • Maintain the temperature and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and dilute with a non-polar solvent like pentane or hexane to precipitate the product.[5][9]

  • Collect the solid product by filtration and wash with hexane to afford the target compound.[5][9]

Protocol 3: Synthesis of this compound
  • Suspend the Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate in a 4% solution of sodium hydroxide in a mixture of ethanol and water.[6]

  • Reflux the mixture for approximately 5 hours, or until TLC analysis indicates the complete disappearance of the starting ester.[6]

  • Cool the reaction mixture to room temperature.

  • Acidify the solution with concentrated hydrochloric acid until the product precipitates completely.[6]

  • Collect the solid by filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure this compound.[6]

Data Presentation

StepKey ReagentsTypical TemperatureTypical TimeTypical Yield
Condensation 2-Methoxyaniline, DEEM120-140°C2-3 hoursHigh
Cyclization Diethyl (2-methoxyanilino)methylenemalonate250°CVaries (monitor)~64%[5][9]
Hydrolysis Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate, NaOHReflux~5 hoursGood

Visualizations

Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow Start Low Yield or Reaction Failure Check_SM Check Starting Material Purity Start->Check_SM Check_Condensation Review Condensation Conditions Start->Check_Condensation Check_Cyclization Analyze Cyclization Step Start->Check_Cyclization Check_Hydrolysis Examine Hydrolysis Conditions Start->Check_Hydrolysis Purify_SM Purify Starting Materials (Distillation/Recrystallization) Check_SM->Purify_SM Impure? Optimize_Condensation Optimize Condensation: - Temperature (100-140°C) - Time (TLC Monitoring) - Reagent Stoichiometry Check_Condensation->Optimize_Condensation Suboptimal? Optimize_Cyclization Optimize Cyclization: - Temperature (~250°C) - Time (TLC/HPLC Monitoring) - Inert Atmosphere Check_Cyclization->Optimize_Cyclization Inefficient? Optimize_Hydrolysis Optimize Hydrolysis: - Base/Acid Concentration - Reflux Time - pH for Precipitation Check_Hydrolysis->Optimize_Hydrolysis Incomplete? Success Improved Yield Purify_SM->Success Optimize_Condensation->Success Optimize_Cyclization->Success Optimize_Hydrolysis->Success

Caption: A general troubleshooting workflow for addressing low yields.

Gould-Jacobs Reaction Pathway

GouldJacobs cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Hydrolysis Aniline 2-Methoxyaniline Intermediate Diethyl (2-methoxyanilino)methylenemalonate Aniline->Intermediate + DEEM (100-140°C) DEEM Diethyl ethoxymethylenemalonate (DEEM) DEEM->Intermediate Ester Ethyl 4-hydroxy-8-methoxy- quinoline-3-carboxylate Intermediate->Ester Heat (~250°C) - EtOH Acid 4-Hydroxy-8-methoxy- quinoline-3-carboxylic acid Ester->Acid 1. NaOH, H2O/EtOH 2. H+

Caption: Key steps in the synthesis of the target compound.

References

Technical Support Center: Navigating the Skraup Synthesis of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of quinoline derivatives via the Skraup reaction. As a cornerstone of heterocyclic chemistry, the Skraup synthesis offers a direct path to the quinoline core from simple starting materials. However, it is notoriously challenging, often characterized by violent exotherms and the formation of intractable tars.[1][2]

This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize reaction conditions. Here, we address specific experimental challenges in a question-and-answer format, grounded in mechanistic understanding and field-proven solutions.

Section 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses the most pressing problems encountered during the Skraup synthesis. Each entry details the probable cause of the issue and provides actionable steps for mitigation.

Q1: My reaction is extremely vigorous and difficult to control. What's happening and how can I prevent a runaway reaction?

A1: Cause and Mitigation of Runaway Reactions

The Skraup synthesis is a sequence of highly exothermic steps, including the dehydration of glycerol to acrolein, Michael addition, and cyclization, all initiated by concentrated sulfuric acid.[3][4][5] The primary challenge is managing the heat generated, which can lead to a dangerous, uncontrollable runaway reaction.[6]

Core Problem: The reaction rate accelerates with temperature, releasing heat even faster, creating a dangerous feedback loop.

Solutions:

  • Incorporate a Moderator: The most effective strategy is to add a moderator to the reaction mixture before adding the sulfuric acid.

    • Ferrous sulfate (FeSO₄) is the most common and highly recommended moderator. It is believed to function as an oxygen carrier, smoothing the oxidation step and extending the reaction over a longer period, thus taming its violence.[4][6][7]

    • Boric acid can also be used to moderate the reaction.[4][6]

  • Controlled Acid Addition: Never add all the sulfuric acid at once. It should be added slowly, in portions, through a dropping funnel while the reaction flask is cooled in an ice bath.[4][8] This allows for the dissipation of heat as it is generated.

  • Ensure Efficient Stirring: Vigorous mechanical stirring is crucial. It prevents the formation of localized hotspots where the reaction can accelerate uncontrollably and promotes even heat distribution throughout the mixture.[4]

  • Use Acetylated Amines: In some cases, using the acetyl derivative of the primary amine (e.g., acetanilide instead of aniline) can significantly reduce the reaction's violence and increase the yield by moderating the reactivity of the amine.[9]

Q2: I'm observing significant tar formation, resulting in a low yield and a difficult workup. How can I minimize this?

A2: Understanding and Preventing Tar Formation

Tar formation is the most common side reaction, often yielding a black, polymeric goo that complicates product isolation and drastically reduces yield.[1][4]

Core Problem: The primary cause is the acid-catalyzed polymerization of acrolein, the highly reactive intermediate formed from the dehydration of glycerol.[10][11][12] High temperatures and localized hotspots exacerbate this issue.[7]

Solutions:

  • Strict Temperature Control: Maintain the reaction temperature within the optimal range for your specific substrate, typically between 100-150°C. Use an oil bath for uniform heating and avoid direct heating with a mantle, which can create hotspots.

  • Utilize a Moderator: As with controlling the exotherm, ferrous sulfate helps prevent localized overheating, which is a major contributor to polymerization and charring.[4][7]

  • Control Reactant Stoichiometry: Avoid using a large excess of glycerol or acrolein. An excess of this reactive intermediate will favor self-polymerization, potentially turning the entire mixture into an unworkable, rubbery solid.[1]

  • Effective Workup Strategy: Even with optimization, some tar is often unavoidable. The product must be separated from this non-volatile residue.

    • Steam Distillation: This is the most effective method. After the reaction, the mixture is made strongly alkaline, and steam is passed through it. The volatile quinoline derivative is carried over with the steam, leaving the non-volatile tar behind.[4][13]

Q3: My final product is impure, even after initial workup. What are the likely contaminants and how do I remove them?

A3: Strategies for Purification

Obtaining a pure product from the crude, dark oil recovered after the initial workup requires a multi-step purification strategy.

Core Problem: The crude product is often contaminated with unreacted starting materials (especially aniline) and byproducts from the oxidizing agent (e.g., aniline formed from the reduction of nitrobenzene).[3][13]

Solutions:

  • Removal of Tarry Byproducts: As detailed above, steam distillation from an alkaline solution is the first and most critical step to separate the volatile quinoline from the non-volatile tar.[13]

  • Removal of Unreacted Aniline: Unreacted aniline often co-distills with the quinoline product. To remove it, the distillate is acidified with sulfuric acid. A solution of sodium nitrite (NaNO₂) is then added while cooling.[2][13] This converts the contaminating aniline into its non-volatile diazonium salt, which can be removed during a second steam distillation.

  • Final Purification:

    • After the diazotization and second steam distillation, the purified quinoline is separated from the aqueous distillate.

    • Solvent Extraction: The aqueous distillate can be extracted with a solvent like diethyl ether or dichloromethane to recover dissolved product.[13]

    • Distillation Under Reduced Pressure: The final step for obtaining highly pure quinoline is fractional distillation under vacuum.[6]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the precise role of each key reagent in the Skraup synthesis?
  • Aromatic Amine (e.g., Aniline): Provides the benzene ring and the nitrogen atom that will be incorporated into the final quinoline structure.[8]

  • Glycerol: Acts as the source for the three-carbon chain (C2, C3, and C4) of the quinoline ring. It first undergoes acid-catalyzed dehydration to form the highly reactive α,β-unsaturated aldehyde, acrolein.[3][8][11]

  • Sulfuric Acid (H₂SO₄): Serves two critical functions: it is the dehydrating agent that converts glycerol to acrolein, and it acts as the acid catalyst for the subsequent cyclization and dehydration steps.[3][8]

  • Oxidizing Agent (e.g., Nitrobenzene): The final step of the synthesis is the aromatization of the 1,2-dihydroquinoline intermediate to the stable quinoline ring. This oxidation requires an oxidizing agent.[3][14]

Q2: What are the best choices for the oxidizing agent, and can I avoid toxic options like arsenic acid?

Yes, several alternatives to the highly toxic arsenic pentoxide exist. The choice of oxidizing agent can impact reaction vigor and yield.[8]

  • Nitrobenzene: A traditional and effective choice. It has a high boiling point, allowing it to also function as a solvent to maintain the necessary reaction temperature.[8] A key feature is that it is reduced to aniline during the reaction, which can then participate in the synthesis, making it an efficient reagent.[3]

  • Arsenic Pentoxide (As₂O₅): Highly effective but also highly toxic and should be avoided if possible.[8][11]

  • Milder/Greener Alternatives:

    • Iodine (I₂): Can be used as a milder and less hazardous oxidizing agent.[8][15]

    • Air/Oxygen: In some modified procedures, air can be bubbled through the reaction mixture to serve as the oxidant.[16]

    • Ferric Compounds: Ferric oxide or salts can also be used.[6]

Q3: How does the substitution pattern on the starting aniline affect the reaction?

The electronic nature and position of substituents on the aniline ring significantly influence the reaction outcome.

  • Electronic Effects: Electron-donating groups on the aniline ring generally facilitate the reaction, while strong electron-withdrawing groups (like a nitro group) deactivate the ring, making the cyclization step more difficult and often requiring harsher conditions.[17]

  • Regioselectivity: The position of the substituent dictates the structure of the final product.

    • ortho- and para-substituted anilines lead to a single, unambiguous quinoline product (8-substituted and 6-substituted, respectively).

    • meta-substituted anilines can produce a mixture of 5- and 7-substituted quinoline isomers, which may be difficult to separate.[18][19]

Section 3: Visualizing Reaction Pathways

Understanding the competition between the desired product formation and side reactions is key to optimization. The following diagram illustrates the main productive pathway of the Skraup synthesis versus the primary side reaction leading to tar formation.

Skraup_Pathway Reactants Aniline + Glycerol (H₂SO₄) Acrolein Acrolein Intermediate Reactants->Acrolein Dehydration MichaelAdduct Michael Adduct (β-Anilinopropionaldehyde) Acrolein->MichaelAdduct Michael Addition Tar Polymerization / Tar Acrolein->Tar Acid-Catalyzed Polymerization Dihydroquinoline 1,2-Dihydroquinoline MichaelAdduct->Dihydroquinoline Cyclization & Dehydration Quinoline Quinoline Product Dihydroquinoline->Quinoline Oxidation

Caption: Main reaction pathway vs. polymerization side reaction.

Section 4: Summary of Mitigation Strategies

This table provides a quick reference for controlling the key parameters that influence side reactions in the Skraup synthesis.

ParameterRecommended ActionRationale for Avoiding Side Reactions
Reaction Vigor Add a moderator like Ferrous Sulfate (FeSO₄) before acid addition.Controls the rate of the exothermic oxidation step, preventing a runaway reaction and reducing charring.[4][6]
Temperature Maintain a controlled temperature (typically 100-150°C ) using an oil bath. Avoid direct heating.Prevents localized hotspots that accelerate the polymerization of acrolein into tar.[4]
Acid Addition Add concentrated H₂SO₄ slowly and with efficient cooling (ice bath).Allows for gradual heat dissipation, preventing a sudden and violent exotherm.[4]
Oxidizing Agent Use nitrobenzene or milder alternatives like iodine (I₂) or air . Avoid arsenic compounds.Provides the necessary oxidation for aromatization while minimizing toxicity and violent reactivity.[8][16]
Workup Employ steam distillation from a strongly alkaline mixture.Effectively separates the volatile quinoline product from non-volatile tarry byproducts.[4][13]
Purification Treat acidic distillate with sodium nitrite (NaNO₂) to remove residual aniline.Converts aniline into a non-volatile diazonium salt, allowing for its separation from the product.[13]

Section 5: Best-Practice Experimental Protocol

This protocol for the synthesis of quinoline is adapted from established and moderated procedures to maximize safety and yield.[2][6]

Synthesis of Quinoline (Moderated Skraup Reaction)

Disclaimer: This procedure involves highly corrosive and exothermic reagents. It must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, face shield, and acid-resistant gloves.

Reagents:

  • Aniline

  • Anhydrous Glycerol ("Dynamite" glycerol with <0.5% water is recommended for best yields)[6][8]

  • Concentrated Sulfuric Acid

  • Nitrobenzene

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Sodium Hydroxide (for workup)

Procedure:

  • Setup: Equip a large round-bottom flask with a mechanical stirrer and a reflux condenser. The setup should be securely clamped in an oil bath on a stirrer/hotplate.

  • Charging Reactants: To the flask, add aniline, anhydrous glycerol, and ferrous sulfate heptahydrate.

  • Acid Addition: Begin stirring the mixture and cool the flask in an ice-water bath. Slowly and cautiously add concentrated sulfuric acid through a dropping funnel over 30-45 minutes. Maintain cooling and stirring throughout the addition.

  • Initiation: After the acid addition is complete, add the nitrobenzene. Gently heat the mixture in the oil bath. The reaction is highly exothermic and should begin to boil on its own.

  • Controlling the Exotherm: Once the reaction starts boiling vigorously, immediately remove the external heat source. The heat of the reaction should sustain reflux for 30-60 minutes. If the reaction becomes too violent, cool the flask with a wet towel or a temporary ice bath.[6]

  • Completion: After the initial exothermic phase subsides, return the heat and maintain a steady reflux for an additional 3-5 hours to ensure the reaction goes to completion.

  • Workup - Steam Distillation:

    • Allow the reaction mixture to cool. Carefully dilute the dark, viscous mixture with water.

    • Make the solution strongly alkaline by slowly adding a concentrated sodium hydroxide solution while cooling.

    • Set up for steam distillation. Pass steam through the mixture to distill the quinoline and any unreacted nitrobenzene, leaving the tar behind. Collect the distillate.

  • Purification: Follow the multi-step purification procedure outlined in Q3 to remove unreacted aniline and obtain pure quinoline.

References

Technical Support Center: Overcoming Solubility Challenges of 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to proactively address and resolve solubility issues encountered during biological assays. As a quinoline carboxylic acid derivative, this compound presents unique solubility challenges that can impact experimental reproducibility and data quality. This document provides in-depth, field-proven insights and step-by-step protocols to ensure the successful integration of this compound into your research workflows.

Section 1: Understanding the Molecule's Physicochemical Behavior

This compound is an amphoteric molecule, meaning it possesses both acidic and basic functional groups. Its solubility is not straightforward and is critically dependent on the pH of the aqueous environment.

  • Acidic Group: The carboxylic acid (-COOH) group is weakly acidic. At a pH below its acid dissociation constant (pKa), it remains in its neutral, protonated form, which is significantly less soluble in aqueous media. When the pH is raised above its pKa, this group deprotonates to the highly polar and more soluble carboxylate (-COO⁻) form.[1]

  • Basic Group: The quinoline ring contains a nitrogen atom which can act as a weak base. At a pH below its pKa, this nitrogen can become protonated, forming a positively charged species that can also enhance aqueous solubility.

The interplay between these two groups means that the compound's net charge and, consequently, its solubility, will change dynamically with pH.[2] Understanding this pH-dependent behavior is the cornerstone of overcoming solubility issues.[3][4]

Caption: Ionization states of an amphoteric molecule vs. pH.

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common immediate problems researchers face.

Q1: My compound precipitated instantly when I added my DMSO stock to my aqueous assay buffer. Why did this happen and how can I fix it?

A: This is a classic case of "solvent shock" or "crashing out."[5] The compound is highly soluble in your concentrated DMSO stock but is poorly soluble in the final aqueous environment of the assay buffer. When the DMSO is rapidly diluted, the compound is forced into an environment where it cannot stay dissolved, causing it to precipitate.[6]

Immediate Solutions:

  • Reduce Final Concentration: Your target concentration may be above the compound's aqueous solubility limit. Verify the maximum soluble concentration using the protocol in Section 4.

  • Improve Dilution Technique: Instead of adding the stock directly to the full volume, perform a serial dilution. Alternatively, add the stock solution dropwise into the vortexing assay buffer to avoid creating localized areas of high concentration.[7]

  • Use Pre-Warmed Media: For cell-based assays, always add the compound to media pre-warmed to 37°C, as solubility is often lower at colder temperatures.[7]

Q2: The solution looked clear initially, but after a few hours of incubation, I see a crystalline or cloudy precipitate. What is going on?

A: This is known as delayed precipitation and can be caused by several factors:

  • Temperature Shift: You may have created a supersaturated solution that is kinetically stable at room temperature but falls out of solution at the incubation temperature (e.g., 37°C).

  • pH Changes: In cell culture, cellular metabolism can produce acidic byproducts like lactic acid, gradually lowering the pH of the medium.[5] This pH shift can cause a pH-sensitive compound to precipitate over time.

  • Interaction with Media Components: The compound may slowly interact with salts, proteins, or other components in complex media, forming insoluble complexes.[7]

  • Evaporation: In long-term experiments, evaporation from culture plates can increase the compound's concentration beyond its solubility limit.[7]

Q3: What is the maximum concentration of DMSO I should use in my cell-based assay?

A: While DMSO is an excellent solvent, it can be toxic to cells at higher concentrations.[8] A general rule is to keep the final concentration of DMSO at or below 0.5% (v/v), with an ideal target of <0.1% to minimize off-target effects.[9][10] However, tolerance is cell-line specific and should be determined empirically by running a solvent-only toxicity control.

Co-SolventTypical Max Concentration (Cell-Based Assays)Notes
DMSO ≤ 0.5%Cell line dependent; can induce differentiation or stress.[10]
Ethanol ≤ 0.5%Can be cytotoxic and interfere with some assays.[9]
PEG 400 1-2%Generally well-tolerated but can increase solution viscosity.
Propylene Glycol 1-2%Common in preclinical formulations; good safety profile.[11]

Q4: I have a cloudy solution. Can I just sonicate or heat it to force the compound to dissolve?

A: While gentle warming and sonication can help dissolve a compound, this approach should be used with caution.[12] It can create a temporary, supersaturated solution that may precipitate later in the experiment, leading to inconsistent results. Furthermore, excessive heat can cause chemical degradation of the compound. This method is best used for initial stock preparation in a stable solvent like DMSO, not for final assay solutions.

Section 3: In-Depth Troubleshooting & Optimization Workflow

For persistent solubility issues, a systematic approach is required. The following workflow provides a logical progression from simple fixes to more advanced formulation strategies.

Troubleshooting_Workflow start Start: Compound Precipitation Observed check_conc Is final concentration below known aqueous solubility limit? start->check_conc protocol_sol Action: Determine Max Solubility (See Protocol in Section 4) check_conc->protocol_sol No / Unknown adjust_dilution Optimize Dilution Method (Serial dilution, vortexing, pre-warmed buffer) check_conc->adjust_dilution Yes protocol_sol->adjust_dilution reassess1 Re-assess: Still Precipitating? adjust_dilution->reassess1 ph_mod Strategy 1: pH Modification (Adjust buffer pH > pKa) reassess1->ph_mod Yes end Solution Found / Reformulation Needed reassess1->end No reassess2 Re-assess: Still Precipitating or Assay Incompatible? ph_mod->reassess2 salt_form Strategy 2: Salt Formation (Prepare aqueous Na+/K+ salt stock) reassess2->salt_form Yes reassess2->end No reassess3 Re-assess: Still Precipitating? salt_form->reassess3 co_solvent Strategy 3: Co-solvents / Excipients (e.g., PEG, Cyclodextrin) reassess3->co_solvent Yes reassess3->end No co_solvent->end

Caption: Systematic workflow for troubleshooting compound precipitation.

Strategy 1: pH Modification

The Science: The Henderson-Hasselbalch equation dictates that for an acidic compound, solubility increases as the pH of the solution moves above the compound's pKa.[13][14] By raising the pH of your assay buffer, you deprotonate the carboxylic acid group to the much more soluble carboxylate anion (-COO⁻). For this compound, adjusting the pH to 7.4 or higher is a primary strategy.

Protocol: pH-Based Solubility Screening

  • Prepare a set of buffers (e.g., phosphate or TRIS) at various pH points (e.g., 6.5, 7.0, 7.4, 8.0). Ensure the buffer system is compatible with your assay.

  • Prepare a high-concentration stock of your compound in DMSO (e.g., 50 mM).

  • Add a small, fixed volume of the DMSO stock to each buffer to achieve a target concentration that is causing precipitation issues. Keep the final DMSO concentration constant and low (<1%).

  • Vortex each sample vigorously for 1-2 minutes.

  • Allow the samples to equilibrate at the experimental temperature for 1-2 hours.

  • Visually inspect each tube for precipitation. The lowest pH at which the solution remains clear indicates the minimum pH required for solubility at that concentration.

ProsCons
Highly effective for ionizable compounds.The required pH may not be compatible with cell health or enzyme activity.
Simple and cost-effective to implement.A change in pH could alter the compound's charge state and its biological activity.
Strategy 2: Salt Formation for Aqueous Stock Preparation

The Science: Instead of relying on an organic solvent like DMSO, you can convert the acidic parent compound into a more soluble salt form in situ.[15] By adding a stoichiometric equivalent of a strong base (like NaOH or KOH), you deprotonate the carboxylic acid, forming a sodium or potassium salt. These salts often have dramatically higher aqueous solubility than the free acid.[16][17] This allows you to prepare a concentrated aqueous stock solution, which can then be easily diluted in your assay buffer, completely avoiding solvent shock and DMSO-related toxicity.

Protocol: In-Situ Sodium Salt Stock Preparation (10 mM Example)

  • Calculate Mass: Weigh out the required mass of this compound (MW: 219.19 g/mol ) for your desired volume and concentration (e.g., 2.19 mg for 1 mL of 10 mM solution).

  • Prepare Base: Prepare a fresh, accurate 1.0 M solution of NaOH in high-purity water.

  • Molar Equivalence: For a 10 mM compound solution, you will need a 1:1 molar equivalent of NaOH. To make 1 mL of 10 mM stock, you will need 10 µL of a 1.0 M NaOH solution.

  • Dissolution: a. Add the weighed compound to a microcentrifuge tube. b. Add ~90% of the final required volume of water (e.g., 0.9 mL for a 1 mL final volume). The compound will likely be a suspension. c. While vortexing, add the calculated volume of 1.0 M NaOH (10 µL). d. Continue vortexing. The suspension should clarify as the salt is formed. e. Adjust the final volume to 1 mL with water.

  • Verification: Check the pH of the final stock solution. It should be neutral to slightly basic. If the solution is not clear, gentle warming (37°C) or a slight excess of base may be required, but this should be done cautiously.

Strategy 3: Utilizing Co-solvents and Solubilizing Excipients

The Science: If pH modification is not viable, other formulation strategies can be employed.

  • Co-solvents: Water-miscible organic solvents like polyethylene glycol (PEG 400) or propylene glycol (PG) can be used. They work by reducing the overall polarity of the aqueous solvent system, making it more favorable for hydrophobic compounds to dissolve.[11]

  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior pocket. They can encapsulate the poorly soluble compound, effectively shielding it from the aqueous environment and increasing its apparent solubility.[12][18]

Protocol: Screening for Co-Solvent Efficacy

  • Prepare concentrated stocks of the compound in various co-solvents (e.g., 100% DMSO, 100% PEG 400, 50:50 PEG 400:Water).

  • Prepare a dilution series for each stock in your final assay buffer.

  • Observe for precipitation both immediately and after a relevant incubation period.

  • Run parallel cell viability assays with the co-solvents alone to determine their toxicity limits in your specific system.

Section 4: Mandatory Protocol: Determining Maximum Soluble Concentration

This self-validating protocol is essential for establishing a reliable upper concentration limit for your experiments, preventing wasted time and resources.[5]

Materials:

  • This compound

  • 100% Anhydrous DMSO

  • Final assay buffer/media (pre-warmed if for cell-based assays)

  • Sterile 1.5 mL microcentrifuge tubes or a 96-well plate

Procedure:

  • Prepare High-Concentration Stock: Create a 50 mM stock solution of the compound in 100% DMSO. Ensure it is fully dissolved.

  • Create Dilution Series: In a series of microcentrifuge tubes, prepare dilutions of your compound in the final assay buffer. Aim for a range that brackets your desired experimental concentrations (e.g., 200 µM, 100 µM, 50 µM, 25 µM, 12.5 µM, etc.). Ensure the final DMSO concentration is constant across all tubes (e.g., 0.4%).

  • Equilibrate: Cap the tubes and vortex them for 2 minutes. Incubate the tubes under your exact experimental conditions (e.g., 37°C, 5% CO₂) for a period relevant to your assay duration (e.g., 4 hours to 24 hours).

  • Centrifuge: After incubation, centrifuge the tubes at high speed (e.g., 14,000 x g) for 15 minutes to pellet any insoluble material.

  • Analyze Supernatant: Carefully collect the supernatant from each tube. Analyze the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV or LC-MS).

  • Determine Solubility Limit: The maximum aqueous solubility is the highest concentration where the measured supernatant concentration is equal to the nominal (prepared) concentration. At concentrations above this limit, you will see the measured value plateau, as the excess compound has precipitated.

References

Technical Support Center: Navigating the Stability of 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering stability challenges with this compound in solution. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to ensure the integrity of your experiments.

The inherent reactivity of the 4-hydroxyquinoline scaffold, combined with the electronic influence of the methoxy and carboxylic acid groups, can lead to degradation under various experimental conditions. This guide will walk you through understanding the potential causes of instability and provide systematic approaches to mitigate these issues.

Troubleshooting Guide: A Symptom-Based Approach

This section is structured to address common observational triggers that suggest compound instability.

Issue 1: I'm observing a color change in my stock solution, often turning yellow or brown over time.

Answer:

This is a classic indicator of degradation, likely due to oxidation or photodegradation. The quinoline ring system is susceptible to oxidation, and many quinoline compounds are known to be photosensitive.[1] The formation of colored byproducts is a strong indication that the chemical structure of your compound is being altered.

Causality Explained:

  • Oxidation: The electron-rich quinoline and phenol-like 4-hydroxy group can be susceptible to oxidation, especially in the presence of dissolved oxygen or trace metal ions in your solvent. This can lead to the formation of quinone-like structures or other chromophoric degradation products.

  • Photodegradation: Quinoline derivatives can absorb UV and even visible light, leading to photochemical reactions.[1][2] This can involve hydroxylation of the quinoline ring or other complex rearrangements, resulting in colored impurities.[2]

Immediate Actions:

  • Protect from Light: Immediately wrap your solution containers in aluminum foil or use amber vials to minimize light exposure.[1]

  • Solvent Purity: Ensure you are using high-purity, degassed solvents to minimize dissolved oxygen and metal contaminants.

  • Inert Atmosphere: For maximum protection, consider preparing and storing your solutions under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: My experimental results are inconsistent, showing a loss of potency or variable activity over time.

Answer:

Inconsistent results are a significant red flag for compound instability.[1] The loss of potency directly correlates with a decrease in the concentration of the active parent compound.

Causality Explained:

The degradation of this compound means there is less of the intended molecule available to produce the desired biological or chemical effect. The degradation products may be inactive or could even interfere with your assay.

Systematic Troubleshooting Workflow:

Here is a systematic approach to diagnose and address this issue:

A Inconsistent Results Observed B Prepare Fresh Solution for Each Experiment A->B Immediate Mitigation C Conduct Forced Degradation Study A->C Systematic Investigation G Re-evaluate Experimental Results B->G D Analyze via Stability-Indicating HPLC Method C->D E Identify Degradation Triggers (pH, Light, Temp, Oxidant) D->E F Optimize Storage & Handling Conditions E->F F->G

Caption: Workflow for troubleshooting inconsistent experimental results.

Issue 3: I'm seeing new, unexpected peaks in my analytical chromatogram (e.g., HPLC, LC-MS).

Answer:

The appearance of new peaks is direct evidence of degradation. A stability-indicating analytical method is crucial for separating and quantifying these degradation products from the parent compound.

Causality Explained:

Under stressful conditions such as non-optimal pH, heat, or light exposure, this compound can break down into various smaller molecules or rearrange to form isomers, all of which will have different retention times in a chromatographic separation.

Recommended Actions:

  • Develop a Stability-Indicating Method: If you don't have one, developing a robust HPLC method with a gradient capable of separating the parent peak from all potential degradation products is essential.[3]

  • Forced Degradation Studies: To proactively understand potential degradation pathways, a forced degradation study is highly recommended.[4][5][6] This involves intentionally exposing the compound to harsh conditions to generate and identify potential degradants.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in solution?

A1: The main factors are pH, light, temperature, and the presence of oxidizing agents.[1]

  • pH: The solubility and stability of quinoline derivatives are highly dependent on the pH of the solution.[7][8] Both strongly acidic and basic conditions can accelerate hydrolysis or other degradation pathways. The carboxylic acid and the basic quinoline nitrogen mean the molecule's overall charge and reactivity will change significantly with pH.

  • Light: Many quinoline compounds are photosensitive and can degrade upon exposure to UV or ambient light.[1][9]

  • Temperature: Elevated temperatures increase the rate of chemical reactions, including degradation.[1] Storing solutions at lower temperatures (e.g., 4°C or -20°C) is generally advisable, but freeze-thaw stability should also be considered.

  • Oxidation: The presence of dissolved oxygen or oxidizing agents can lead to oxidative degradation of the quinoline ring.[2]

Q2: What is the best solvent to use for my stock solution?

A2: While the ideal solvent is application-dependent, for initial stability testing, consider starting with a high-purity aprotic solvent like DMSO or DMF for your concentrated stock. For aqueous working solutions, the choice of buffer and pH will be critical. It is imperative to determine the compound's stability in the specific aqueous buffer system you intend to use for your experiments.

Q3: How can I proactively assess the stability of my compound?

A3: A forced degradation study is the standard approach.[4][6][10] This involves subjecting the compound to a range of stress conditions to understand its intrinsic stability and identify potential degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol provides a framework for investigating the stability of this compound under various stress conditions.

Objective: To identify the degradation pathways and establish the intrinsic stability of the compound.

Materials:

  • This compound

  • HPLC-grade acetonitrile, methanol, and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter

  • Stability-indicating HPLC system with UV detector

  • Photostability chamber

  • Temperature-controlled oven

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at room temperature and at an elevated temperature (e.g., 60°C).[5]

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature and at 60°C.[5]

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature.[1]

    • Thermal Degradation: Place the stock solution in an oven at a high temperature (e.g., 80°C).[4]

    • Photolytic Degradation: Expose the stock solution in a transparent container to a light source (e.g., ICH option 1: not less than 1.2 million lux hours and 200 watt-hours/square meter of near UV).[1] A control sample should be wrapped in aluminum foil.

  • Time Points: Sample from each condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation: Before HPLC analysis, neutralize the acidic and basic samples.

  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method.

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution B Acid (0.1M HCl) A->B C Base (0.1M NaOH) A->C D Oxidative (3% H₂O₂) A->D E Thermal (80°C) A->E F Photolytic (UV/Vis) A->F G Sample at Time Points (0, 2, 4, 8, 24h) B->G C->G D->G E->G F->G H Neutralize/Quench G->H I Analyze via Stability-Indicating HPLC Method H->I J Quantify Degradation & Identify Products I->J

Caption: Experimental workflow for a forced degradation study.

Data Presentation: Expected Outcome of Forced Degradation Study

The results of your forced degradation study should be summarized in a table to clearly identify the conditions under which the compound is unstable.

Stress ConditionIncubation Time (hours)% Degradation of Parent CompoundNumber of Degradation Products
0.1 M HCl (RT)24
0.1 M HCl (60°C)24
0.1 M NaOH (RT)24
0.1 M NaOH (60°C)24
3% H₂O₂ (RT)24
Thermal (80°C)24
Photolytic24

Note: This table should be populated with your experimental data.

Potential Degradation Pathways

Based on the structure of this compound and the known reactivity of related compounds, several degradation pathways are plausible.

cluster_degradation Potential Degradation Pathways Parent This compound Decarboxylation Decarboxylation (Heat, pH extremes) Parent->Decarboxylation Oxidation Oxidation of Quinoline Ring (Oxidizing agents, Light) Parent->Oxidation Hydrolysis Ring Opening (Harsh acid/base) Parent->Hydrolysis Photodegradation Photochemical Rearrangement (UV/Vis Light) Parent->Photodegradation

Caption: Plausible degradation pathways for the target molecule.

By understanding these potential instabilities and systematically investigating them, you can develop robust protocols for the handling and storage of this compound, leading to more reliable and reproducible experimental outcomes.

References

Technical Support Center: Purification of Crude 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical, field-proven strategies for obtaining this compound in high purity.

Part 1: Understanding the Compound and Common Impurities

This compound is a key intermediate in the synthesis of various pharmaceuticals. Its purification can be challenging due to the presence of structurally similar impurities and its particular physicochemical properties.

Common Impurities May Include:

  • Starting materials from synthesis (e.g., substituted anilines, diethyl ethoxymethylenemalonate).

  • By-products from incomplete cyclization or side reactions.

  • Isomeric impurities.

  • Residual solvents from the reaction work-up.

A critical first step in designing a purification strategy is to understand the nature of the impurities present in your crude material. Techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for this initial assessment.

Part 2: Frequently Asked Questions (FAQs)

Here we address common issues encountered during the purification of this compound.

Q1: My crude product is a dark, oily residue. How can I solidify it for further purification?

A1: An oily product often indicates the presence of significant impurities or residual high-boiling solvents.

  • Trituration: Try triturating the oil with a non-polar solvent in which the desired product is sparingly soluble, such as hexanes or diethyl ether. This can often induce crystallization of the product while dissolving more non-polar impurities.

  • Salt Formation: As a quinoline derivative, the basic nitrogen can be protonated to form a salt.[1] Dissolving the oil in a suitable solvent like isopropanol and adding a solution of HCl in the same or a miscible solvent can precipitate the hydrochloride salt, which is often a crystalline solid.[1] The free base can be regenerated later by neutralization.[1]

Q2: I'm seeing significant streaking on my silica gel TLC plates. What is causing this and how can I fix it?

A2: Streaking, or tailing, of quinoline derivatives on silica gel is a common problem. It is often caused by the interaction of the basic nitrogen of the quinoline ring with the acidic silanol groups on the surface of the silica gel.[2]

  • Add a Basic Modifier: To mitigate this, add a small amount of a basic modifier like triethylamine (0.5-2%) or pyridine to your eluent system.[2] This will compete for the acidic sites on the silica gel, leading to improved peak shape.

  • Alternative Stationary Phase: Consider using a different stationary phase, such as neutral or basic alumina, which is less acidic than silica gel.[2]

Q3: My compound seems to be decomposing on the silica gel column. What are my options?

A3: The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds.

  • Deactivate the Silica Gel: Pre-treat the silica gel with a basic solution, such as an eluent containing triethylamine, before packing the column.[2]

  • Work Quickly: Minimize the contact time of your compound with the silica gel by running the column as quickly as possible (flash chromatography).[3]

  • Reversed-Phase Chromatography: If your compound is sufficiently non-polar, reversed-phase chromatography on a C18 stationary phase can be an effective alternative to avoid decomposition on acidic silica.[2]

Q4: Recrystallization attempts have failed to significantly improve the purity of my product. What should I try next?

A4: If a single-solvent recrystallization is ineffective, it may be due to the impurities having similar solubility profiles to your product.

  • Solvent Screening: Systematically screen a variety of solvents with different polarities. For polar compounds, a mixture of a polar solvent like ethanol or acetone with water can be effective.[1]

  • Two-Solvent Recrystallization: Dissolve your crude product in a minimal amount of a "good" hot solvent (in which it is very soluble) and then slowly add a "bad" solvent (in which it is poorly soluble) until the solution becomes turbid. Allow the solution to cool slowly to promote the formation of pure crystals.

  • Acid-Base Extraction: This is a powerful technique for separating acidic compounds from neutral or basic impurities.[4][5][6][7] This method is detailed in the troubleshooting guide below.

Part 3: Troubleshooting Guides & Detailed Protocols

This section provides step-by-step protocols for the most effective purification strategies for this compound.

Strategy 1: Purification by Acid-Base Extraction

This technique is highly effective for separating carboxylic acids from neutral and basic impurities by exploiting the difference in their solubility in aqueous and organic solvents at different pH values.[4][5][6][7][8]

AcidBaseExtraction Crude Crude Product (in Organic Solvent, e.g., Ethyl Acetate) AddBase Add Aqueous Base (e.g., 1M NaHCO3) Crude->AddBase Separate1 Separate Layers AddBase->Separate1 Organic1 Organic Layer (Neutral/Basic Impurities) Separate1->Organic1 Aqueous1 Aqueous Layer (Carboxylate Salt) Separate1->Aqueous1 Acidify Acidify with HCl to pH ~2 Aqueous1->Acidify Precipitate Precipitate Forms Acidify->Precipitate Filter Filter & Wash with Cold Water Precipitate->Filter PureProduct Pure 4-Hydroxy-8-methoxy- quinoline-3-carboxylic acid Filter->PureProduct

Caption: Workflow for purification via acid-base extraction.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.

  • Extraction with Weak Base: Transfer the organic solution to a separatory funnel and add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). A weak base is used to selectively deprotonate the carboxylic acid without reacting with less acidic phenolic groups that might be present as impurities.[5]

  • Separation: Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup from CO₂ evolution. Allow the layers to separate. The deprotonated carboxylate salt of your product will be in the aqueous layer, while neutral and basic impurities will remain in the organic layer.[4][5]

  • Repeat Extraction: Drain the lower aqueous layer. To ensure complete extraction, you may wash the organic layer with a fresh portion of the NaHCO₃ solution. Combine the aqueous layers.

  • Backwash (Optional): To remove any neutral impurities that may have been carried over into the aqueous layer, wash the combined aqueous extracts with a fresh portion of the organic solvent.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is acidic (pH ~2), which can be checked with litmus or pH paper.[4] This will protonate the carboxylate salt, causing the neutral carboxylic acid to precipitate out of the solution due to its low water solubility.[6]

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid on the filter paper with cold deionized water to remove any inorganic salts. Dry the purified product under vacuum.

Strategy 2: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The key is to find a suitable solvent or solvent system.

SolventPolaritySuitability for this compound
WaterHighPoor solubility, but can be used as an anti-solvent.
Ethanol/MethanolHighGood solubility when hot, lower when cold. Often a good choice.[9]
AcetoneMediumGood solubility.
Ethyl AcetateMediumModerate solubility.
DichloromethaneMedium-LowGood for dissolving, but may not be ideal for recrystallization alone.
TolueneLowPoor solubility.
Hexane/PentaneLowInsoluble, can be used as an anti-solvent.[1]
  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of a hot "good" solvent (e.g., ethanol).

  • Addition of Anti-Solvent: While the solution is still hot, slowly add a "bad" solvent (e.g., water) dropwise until the solution becomes faintly cloudy (the point of saturation).

  • Clarification: If the solution is cloudy, add a few drops of the "good" solvent until it becomes clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, you can then place it in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of the cold solvent mixture and then dry them under vacuum.

Strategy 3: Purification by Column Chromatography

When impurities are very similar in structure and polarity to the desired product, column chromatography may be necessary.

ColumnChromatography Start Crude Product TLC Develop TLC Method (e.g., Ethyl Acetate/Hexane + 1% Triethylamine) Start->TLC PrepareColumn Prepare Silica Gel or Alumina Column TLC->PrepareColumn LoadSample Load Sample (Dry or Wet Loading) PrepareColumn->LoadSample Elute Elute with Solvent System LoadSample->Elute CollectFractions Collect Fractions Elute->CollectFractions AnalyzeFractions Analyze Fractions by TLC CollectFractions->AnalyzeFractions AnalyzeFractions->CollectFractions Impure Combine Combine Pure Fractions AnalyzeFractions->Combine Pure Evaporate Evaporate Solvent Combine->Evaporate PureProduct Pure Product Evaporate->PureProduct

References

Technical Support Center: Enhancing Selectivity in Reactions of 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile quinoline scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you enhance reaction selectivity, overcome common experimental hurdles, and optimize your synthetic strategies.

Introduction to the Molecule's Reactivity

This compound is a multifunctional molecule with three key reactive sites: the C3-carboxylic acid, the C4-hydroxyl group, and the aromatic quinoline core. The electronic properties of the electron-donating hydroxyl and methoxy groups, combined with the electron-withdrawing carboxylic acid, create a unique reactivity profile that can be challenging to control. This guide is structured to address each of these reactive centers, providing specific solutions to common problems.

Part 1: Troubleshooting Amide Coupling at the C3-Carboxylic Acid

The formation of an amide bond at the C3 position is one of the most common transformations for this molecule. However, success depends heavily on the choice of coupling reagent and reaction conditions, especially when using weakly nucleophilic or sterically hindered amines.

Frequently Asked Questions (FAQs): C3-Amide Coupling

Q1: My amide coupling reaction is sluggish or fails to go to completion. What are the likely causes?

A1: Several factors can lead to poor conversion:

  • Insufficient Carboxylic Acid Activation: The chosen coupling reagent may not be potent enough to activate the carboxylic acid, which is part of an electron-deficient π-system.

  • Low Nucleophilicity of the Amine: Electron-deficient anilines or sterically hindered amines are often poor nucleophiles, leading to slow reaction rates.[1]

  • Side Reactions: The coupling reagent can react with the amine in an unproductive manner, a known issue with uronium-based reagents like HATU if the amine is highly nucleophilic and the acid activation is slow.[2][3]

  • Poor Solubility: The starting material or intermediates may have poor solubility in the chosen solvent, limiting reaction rates. Quinoline carboxylic acids often require polar aprotic solvents like DMF or DMSO.[4]

Q2: Which coupling reagent is best for this molecule? HATU or EDC/HOBt?

A2: The choice depends on your amine substrate.

  • HATU (or HBTU/HCTU): These are highly effective uronium-based reagents known for fast reaction times and low rates of racemization.[5] They are particularly suitable for challenging couplings involving hindered substrates. However, a potential side reaction is the guanylation of the amine, where the amine attacks the HATU reagent directly.[2][3] To minimize this, pre-activation of the carboxylic acid with HATU for 15-30 minutes before adding the amine is recommended.[6]

  • EDC/HOBt: This is a classic and cost-effective carbodiimide-based method. EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then converted to a more stable HOBt-ester to reduce side reactions and epimerization.[5][7] This method is generally reliable, but can be slower than HATU. A common issue is the formation of a stable N-acylurea byproduct if the amine coupling is slow, which can be difficult to remove.[8] Using DMAP as an additive can accelerate the reaction, particularly with electron-deficient amines.[1]

Q3: I see a persistent impurity in my final product after workup. What could it be?

A3: Common impurities include:

  • N,N'-dicyclohexylurea (DCU) or Ethyl-(N',N'-dimethylamino)propyl urea: These are byproducts from DCC or EDC, respectively. The urea from EDC is water-soluble and typically removed during aqueous workup, while DCU is often removed by filtration.[7][9]

  • Tetramethylurea: A byproduct of HATU, which is polar and can be difficult to remove via standard extraction.[10]

  • Guanylated Amine: If using HATU, your amine may have reacted with the coupling reagent.[2]

  • Unreacted Starting Material: Due to incomplete reaction.

Troubleshooting Guide: C3-Amide Coupling
Problem Probable Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Ineffective carboxylic acid activation. 2. Low amine nucleophilicity. 3. Poor solubility of reactants.1. Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU).[11] 2. For EDC/HOBt, add 1 equivalent of DMAP to act as an acyl transfer catalyst, which is effective for electron-deficient amines.[1] 3. Ensure anhydrous conditions and use a polar aprotic solvent like DMF or NMP. 4. Increase the reaction temperature to 40-50 °C if stability allows.
Side Product Formation (Guanidinylation) Amine directly attacks the HATU reagent before it can activate the carboxylic acid.1. Pre-activate: Stir the carboxylic acid, HATU, and a non-nucleophilic base (DIPEA) in DMF for 15-30 minutes before adding the amine.[6] 2. Use a sterically hindered base like 2,6-lutidine instead of DIPEA or triethylamine, which has been shown to suppress guanylation.[2]
Formation of N-Acylurea Byproduct The reactive O-acylisourea intermediate (from EDC) rearranges before the amine can attack. This is common with hindered or poorly nucleophilic amines.1. Use an additive like HOBt or HOAt to "trap" the activated acid as a more stable active ester.[5][8] 2. Lower the reaction temperature to 0 °C during the initial EDC activation step.[8] 3. Switch to a phosphonium-based reagent like PyBOP, which does not form this type of byproduct.
Difficulty in Purification Byproducts from coupling reagents (e.g., ureas) are co-polar with the product.1. For EDC, ensure thorough aqueous washes (e.g., 5% LiCl, 5% HCl, sat. NaHCO₃, brine) to remove the water-soluble urea.[12] 2. For HATU byproducts, purification may require careful column chromatography or recrystallization. Consider switching to a reagent with more easily removable byproducts if issues persist.
Protocol 1: General Amide Coupling using HATU
  • Under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equiv) in anhydrous DMF.

  • Add the amine (1.1-1.2 equiv) followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0-3.0 equiv).

  • In a separate vial, dissolve HATU (1.1 equiv) in a small amount of anhydrous DMF.

  • Add the HATU solution dropwise to the reaction mixture at room temperature.

  • Troubleshooting Variant (Pre-activation): If guanylation is an issue, dissolve the carboxylic acid, HATU, and DIPEA in DMF first. Stir for 20 minutes, then add the amine.[6]

  • Stir the reaction for 2-16 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, dilute the mixture with ethyl acetate and perform sequential washes with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Part 2: Selectivity in Reactions at the C4-Hydroxyl Group

The C4-hydroxyl group is a versatile handle for introducing O-linked substituents. However, its phenolic nature means it can also act as a directing group in electrophilic substitutions or be a site of unwanted side reactions.

Diagram: Reactivity of the C4-Hydroxyl Group

G C4_OH C4-OH Group O_Alkylation O-Alkylation / O-Acylation C4_OH->O_Alkylation SN2 / Mitsunobu Protecting_Group Protection (e.g., MOM, SEM, Carbamate) C4_OH->Protecting_Group Masks Reactivity Ring_Activation Directing Group for Electrophilic Substitution C4_OH->Ring_Activation Activates C5 Side_Reaction Potential Side Reactions O_Alkylation->Side_Reaction N-alkylation C-alkylation Protecting_Group->Ring_Activation Modifies Directing Effect

Caption: Key reaction pathways involving the C4-hydroxyl group.

Frequently Asked Questions (FAQs): C4-Hydroxyl Group Reactions

Q1: I am trying to perform an O-alkylation on the 4-OH group but I'm getting a mixture of products. What is happening?

A1: You are likely observing competitive C-alkylation or N-alkylation. 4-Hydroxyquinolines exist in equilibrium with their 4-quinolone tautomers.[13] Under basic conditions, deprotonation can generate an ambident nucleophile with electron density on the oxygen, nitrogen, and C3 carbon, leading to a mixture of O-, N-, and C-alkylated products. Highly regioselective O-alkylation can often be achieved using specific conditions, such as silver carbonate with alkyl halides.[13]

Q2: What is the best way to protect the 4-OH group to perform reactions elsewhere on the molecule?

A2: The choice of protecting group is critical and depends on the downstream reaction conditions.

  • For C-H functionalization: Protecting the 4-OH as a carbamate has been shown to be an effective strategy. This group can be stable to certain metal-catalyzed reactions and can later be removed or participate in rearrangements.[14]

  • General Stability: Simple ethers like a methoxymethyl (MOM) ether or silyl ethers (e.g., TBDMS) can be used, but their stability to acidic or basic conditions required for other transformations must be considered.

  • Orthogonal Strategy: An ideal protecting group should be removable under conditions that do not affect other functional groups (e.g., the C3-ester or amide).[15]

Q3: Can I use the Mitsunobu reaction for O-alkylation of the 4-OH group?

A3: Yes, the Mitsunobu reaction is a powerful method for forming esters and ethers from alcohols under mild, neutral conditions.[16][17] It uses a phosphine (e.g., PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD) to activate the hydroxyl group.[18][19] This can be an excellent strategy to avoid the strongly basic conditions that lead to C- and N-alkylation side products. However, the nucleophile used should have a pKa < 13 to avoid side reactions with the azodicarboxylate.[16]

Troubleshooting Guide: C4-Hydroxyl Reactions
Problem Probable Cause(s) Recommended Solution(s)
Mixture of O-, N-, and C-alkylation products Use of strong, non-selective bases (e.g., NaH, K₂CO₃) generates an ambident nucleophile.1. Switch to Mitsunobu conditions: Use PPh₃, DEAD/DIAD, and your desired alcohol nucleophile. This avoids strong bases.[20] 2. Use milder, selective bases: Silver carbonate (Ag₂CO₃) has been reported to favor O-alkylation.[13] 3. Change the solvent: Solvent polarity can influence the O/C alkylation ratio. Experiment with less polar solvents like THF or toluene versus polar aprotic solvents like DMF.
Protecting group is unstable to subsequent reaction conditions The chosen protecting group is not robust enough for the planned synthesis sequence.1. Plan an orthogonal strategy: Map out your entire synthetic route and choose a protecting group that is stable to all subsequent steps but can be removed selectively at the end.[15] 2. Carbamate Protection: For C-H functionalization, consider a diethylcarbamoyl group, which is stable to many conditions and can be removed later.[14]
Low yield in Mitsunobu reaction 1. The 4-OH group is acidic, and its conjugate base may not be sufficiently nucleophilic. 2. Steric hindrance around the 4-position.1. Ensure your alcohol nucleophile is not sterically bulky. 2. Use a more reactive azodicarboxylate if DIAD or DEAD is not effective. 3. Carefully control the order of addition: typically, the quinoline, alcohol, and PPh₃ are mixed before slow, cooled addition of the azodicarboxylate.[16]

Part 3: Regiocontrol in Ring C-H Functionalization

The quinoline core is rich in C-H bonds, but achieving selective functionalization at a specific position is a significant challenge. The existing substituents on this compound heavily influence where new groups will be added.

Diagram: Regioselectivity of Electrophilic Aromatic Substitution

Caption: Predicted sites of electrophilic attack on the quinoline ring.

Note: The image in the DOT script is a placeholder. A proper chemical structure would be rendered here.

Frequently Asked Questions (FAQs): Ring Functionalization

Q1: Where will an electrophile (e.g., in nitration or halogenation) add to the quinoline ring?

A1: Electrophilic aromatic substitution will strongly favor the benzene ring over the electron-deficient pyridine ring.[21] The two electron-donating groups (EDG), 4-OH and 8-MeO, are powerful activating groups.

  • The 4-OH group directs ortho and para. The para position is occupied (C8), so it strongly activates the orthoC5 position.

  • The 8-MeO group also directs ortho and para. The ortho position is the C7 position, and the para position is the C6 position (relative to the MeO group, not the ring system).

  • Therefore, the C5 and C7 positions are the most electronically activated and the most likely sites for electrophilic attack. The C6 position is also activated, but likely to a lesser extent than C5 and C7. Theoretical studies on 8-hydroxyquinoline confirm that positions 5 and 7 are highly susceptible to electrophilic attack.[22][23][24]

Q2: How can I achieve selectivity between the C5 and C7 positions?

A2: Achieving high selectivity between these two activated positions can be very difficult and often results in mixtures.

  • Steric Hindrance: The C5 position is adjacent to the C4-OH group, while C7 is adjacent to the C8-MeO group. The choice of electrophile and reaction conditions can exploit subtle steric differences. A bulkier electrophile may favor the less hindered position.

  • Protecting Groups: Protecting the 4-OH group (e.g., as a carbamate or ether) will alter its directing ability and steric profile, which can be used to favor reaction at C7.[14]

  • Directed Metalation: An alternative strategy is directed ortho-metalation (DoM). If one of the existing functional groups can direct a strong base (like LDA or n-BuLi) to deprotonate a specific adjacent C-H bond, subsequent quenching with an electrophile can provide excellent regioselectivity. This would require careful choice of protecting groups and reaction conditions.

Q3: What about nucleophilic aromatic substitution (SNAr)?

A3: SNAr reactions are less common on this scaffold unless a good leaving group (like a halogen) is present at an activated position (typically C2 or C4). Given the 4-OH group, converting it to a better leaving group (e.g., a triflate or tosylate) could enable nucleophilic substitution at C4.

References

Preventing degradation of 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this compound during storage. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of this compound.

Q1: My solid this compound has changed color from off-white to yellow/brown. What does this indicate?

A1: A color change, particularly to yellow and then brown, is a common visual indicator of degradation for quinoline compounds.[1] This is often a result of oxidation or photodegradation.[1] The quinoline ring system is susceptible to oxidation, which can introduce oxygen atoms and lead to the formation of colored byproducts.[2] Exposure to light, especially UV light, can also induce photochemical reactions that alter the compound's structure and appearance.[1][3] While a slight color change may not always signify a significant loss of purity, it is a warning sign that the compound's integrity may be compromised. It is advisable to re-analyze the material to confirm its purity before use in sensitive applications.

Q2: I'm observing inconsistent results or a loss of potency in my biological assays using this compound. Could this be related to storage?

A2: Yes, inconsistent assay results and a decrease in biological activity are classic signs of compound degradation.[1] this compound, like many active pharmaceutical ingredients (APIs), can lose its efficacy if not stored under optimal conditions.[4][5] The degradation products may not have the same biological activity as the parent compound and could even introduce confounding effects in your experiments. If you suspect degradation, it is crucial to verify the purity and integrity of your compound stock.

Q3: What are the primary environmental factors that can cause the degradation of this compound?

A3: The main environmental factors that can lead to the degradation of this compound are:

  • Light: Quinoline derivatives are often photosensitive and can degrade upon exposure to UV and even ambient light.[1][6]

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.[1]

  • Moisture (Humidity): As a carboxylic acid, the compound can be susceptible to hydrolysis, especially in the presence of moisture.[7][8] The hygroscopic nature of some quinoline compounds can exacerbate this issue.[9]

  • Oxygen (Air): The quinoline core is prone to oxidation, which can be initiated by atmospheric oxygen.[2]

Q4: What are the general recommended storage conditions for solid this compound?

A4: Based on information for similar quinoline carboxylic acids, the general recommendations for storing the solid powder are as follows:

  • Temperature: Long-term storage at -20°C is commonly recommended.[10][11][12] For shorter periods, storage at 4°C may be acceptable.[12]

  • Atmosphere: Storage under an inert atmosphere, such as argon or nitrogen, is advisable to minimize oxidation.[13]

  • Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.[1]

  • Moisture: Keep in a tightly sealed container in a dry place, such as a desiccator, to prevent moisture absorption.[14]

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific degradation-related issues, including the underlying chemical principles and preventative protocols.

Issue 1: Suspected Photodegradation

Symptoms:

  • Discoloration of the solid compound, especially on surfaces exposed to light.

  • Gradual loss of potency in solutions prepared from the same stock over time, even when stored in the dark.

  • Appearance of new, unidentified peaks in analytical chromatograms (e.g., HPLC, LC-MS).

Underlying Mechanism: Photochemical Reactions

Quinoline and its derivatives can undergo complex photochemical reactions upon absorbing light energy.[3][15] This can involve the formation of reactive intermediates that lead to a variety of degradation products, including hydroxylated species and rearranged isomers.[1][3] The energy from UV and visible light can be sufficient to break chemical bonds and initiate these degradation pathways.

Protocol for Preventing and Assessing Photodegradation

Objective: To minimize light-induced degradation and verify the photostability of your compound.

Materials:

  • This compound

  • Amber glass vials

  • Aluminum foil

  • Suitable solvent (e.g., DMSO, Ethanol)[10][11]

  • HPLC or LC-MS system for analysis

Procedure:

  • Proper Storage:

    • Always store the solid compound in amber glass vials to filter out UV and a significant portion of visible light.

    • For maximum protection, wrap the vial in aluminum foil.

    • Store prepared solutions in amber vials or cover clear vials with foil.

    • Minimize exposure to ambient lab light during weighing and solution preparation.

  • Forced Degradation Study (as per ICH Q1B guidelines): [6][16]

    • Prepare a solution of the compound in a suitable solvent.

    • Transfer aliquots into two separate, chemically inert, transparent containers.

    • Wrap one container completely in aluminum foil to serve as a dark control.

    • Expose both samples to a light source that provides both UV and visible light. A common condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1][16]

    • At predetermined time points, withdraw samples from both the exposed and dark control containers.

    • Analyze the samples by a suitable stability-indicating method (e.g., HPLC-UV) to quantify the parent compound and detect any degradation products.

  • Data Analysis:

    • Compare the chromatograms of the light-exposed sample to the dark control.

    • A significant decrease in the peak area of the parent compound and/or the appearance of new peaks in the exposed sample confirms photosensitivity.

Issue 2: Suspected Oxidative Degradation

Symptoms:

  • A yellow or brown discoloration of the solid compound.

  • A decrease in the purity of the compound over time, even when stored protected from light and moisture.

  • The appearance of new peaks in mass spectrometry analysis that correspond to the addition of one or more oxygen atoms.

Underlying Mechanism: Oxidation

The quinoline ring is susceptible to oxidation.[2][17] This process can be initiated by atmospheric oxygen and may be accelerated by factors such as the presence of trace metal impurities or exposure to light. Oxidation can occur at various positions on the quinoline ring, potentially leading to the formation of N-oxides or quinoline carboxylic acids.[2]

Protocol for Preventing and Assessing Oxidative Degradation

Objective: To minimize oxidative degradation and confirm the compound's susceptibility to oxidation.

Materials:

  • This compound

  • Vials with septa caps

  • Inert gas (Argon or Nitrogen)

  • Suitable solvent

  • HPLC or LC-MS system

Procedure:

  • Inert Atmosphere Storage:

    • When storing the solid compound for long periods, consider flushing the vial with an inert gas like argon or nitrogen before sealing. This displaces oxygen from the headspace.

    • For highly sensitive applications, perform all handling of the solid compound in a glove box under an inert atmosphere.

  • Forced Oxidation Study:

    • Prepare a solution of the compound.

    • Treat the solution with a dilute solution of an oxidizing agent (e.g., hydrogen peroxide).

    • Incubate the mixture at room temperature for a set period.

    • Analyze the sample by HPLC or LC-MS to identify and quantify any degradation products. The presence of new peaks, particularly those with a mass increase corresponding to oxygen addition, indicates oxidative degradation.

Issue 3: Suspected Hydrolytic Degradation

Symptoms:

  • Changes in the physical state of the solid (e.g., clumping), suggesting moisture absorption.

  • Poor solubility or changes in the pH of prepared solutions over time.

  • Appearance of degradation products in analytical tests, particularly if the compound has been exposed to high humidity.

Underlying Mechanism: Hydrolysis

While the quinoline core is generally stable to hydrolysis, the carboxylic acid functional group can participate in certain reactions, and the overall stability can be influenced by moisture.[7][8] More significantly, if the compound is an ester derivative (e.g., an ethyl ester), it will be susceptible to hydrolysis back to the carboxylic acid, especially under acidic or basic conditions.[18][19]

Protocol for Preventing and Assessing Hydrolytic Degradation

Objective: To prevent moisture-induced degradation and assess the compound's stability in aqueous environments.

Materials:

  • This compound

  • Desiccator with a desiccant (e.g., silica gel)

  • pH meter

  • Buffers of various pH values

  • HPLC or LC-MS system

Procedure:

  • Dry Storage:

    • Store the solid compound in a tightly sealed container inside a desiccator to protect it from atmospheric moisture.

    • If clumping is observed, this is a strong indication of moisture uptake.

  • pH-Dependent Stability Study:

    • Prepare solutions of the compound in aqueous buffers of different pH values (e.g., acidic, neutral, and basic).

    • Incubate these solutions at a controlled temperature.

    • At various time points, analyze the solutions by HPLC to determine the concentration of the parent compound.

    • Plot the concentration of the parent compound versus time for each pH. The pH at which the degradation rate is slowest is the pH of maximum stability.

III. Visualization of Degradation and Workflow

Potential Degradation Pathways

The following diagram illustrates the primary environmental factors that can lead to the degradation of this compound.

Potential Degradation Pathways cluster_factors Degradation Factors A This compound B Degradation Products A->B Degradation Light Light (Photodegradation) Light->B Oxygen Oxygen (Oxidation) Oxygen->B Moisture Moisture (Hydrolysis) Moisture->B

Caption: Key environmental factors leading to degradation.

Workflow for Stability Assessment

This workflow outlines the steps for a comprehensive stability assessment of the compound.

start Start: Receive Compound storage Store under recommended conditions (-20°C, Dark, Dry, Inert Gas) start->storage forced_degradation Perform Forced Degradation Studies (Light, Heat, Oxidation, Hydrolysis) storage->forced_degradation analysis Analyze samples by stability-indicating method (e.g., HPLC, LC-MS) forced_degradation->analysis evaluation Evaluate Degradation Profile analysis->evaluation decision Is the compound stable? evaluation->decision proceed Proceed with Experiments decision->proceed Yes troubleshoot Implement further protective measures (e.g., use of antioxidants, pH control) decision->troubleshoot No troubleshoot->storage

Caption: Workflow for assessing compound stability.

IV. Summary of Recommended Storage Conditions

ConditionSolid Compound (Long-Term)Stock Solution (Short-Term)
Temperature -20°C[10][11][12]-20°C or -80°C[12]
Light Protect from light (Amber vial)[1]Protect from light (Amber vial)[1]
Moisture Store in a desiccator[14]Use anhydrous solvents; store tightly sealed
Atmosphere Under inert gas (Argon/Nitrogen)[13]Flush headspace with inert gas

V. References

  • BIOSYNCE. (2025, July 1). What are the oxidation products of quinoline?

  • Chemistry LibreTexts. (2020, May 30). 21.4: Synthesis of Carboxylic Acids.

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline.

  • Wikipedia. Quinoline.

  • Britannica. (2025, November 6). Carboxylic acid - Synthesis, Reactions, Properties.

  • Crash Course. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31.

  • MDPI. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies.

  • Powder Systems. (2024, October 17). A Guide to Processing and Holding Active Pharmaceutical Ingredients.

  • Organic Chemistry Portal. Synthesis of carboxylic acids by hydrolysis or deprotection.

  • Selleck Chemicals. Quinoline-4-carboxylic acid.

  • APExBIO. Quinoline-2-carboxylic acid.

  • MedchemExpress.com. Quinoline-8-carboxylic acid.

  • ACS Publications. Mechanisms of Acid Hydrolysis of Carboxylic Acid Esters and Amides.

  • Benchchem. Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.

  • Google Patents. US4549024A - Oxidation of quinoline to quinolinic acid.

  • BLD Pharm. 10349-57-2|Quinoline-6-carboxylic acid.

  • Pharmaceutical Technology. (2019, March 2). Assuring the Safe Handling of Potent APIs, Intermediates, and Solid-Dosage Drugs.

  • Fisher Scientific. (2024, March 29). SAFETY DATA SHEET - Quinoline-3-carboxylic acid.

  • Visual Encyclopedia of Chemical Engineering Equipment. (2022, April 13). 1 – Active Pharmaceutical Ingredient (API).

  • ACS Publications. (2019, May 16). Photorearrangement of Quinoline-Protected Dialkylanilines and the Photorelease of Aniline-Containing Biological Effectors.

  • PMC - NIH. Direct Detection of the Photorearrangement Reaction of Quinoline‐Protected Dialkylanilines.

  • Pharmaceutical Outsourcing. (2023, March 1). Control and Selection of API Solid State Attributes.

  • BioPharm International. (2017, June 1). Storing and Shipping Frozen APIs in Single-Use Containers.

  • European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.

  • Amerigo Scientific. This compound ethyl ester.

  • European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products.

  • Chemicalbook. (2025, July 24). 4-HYDROXY-8-METHOXY-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER.

  • Sigma-Aldrich. 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid.

  • PubChemLite. This compound (C11H9NO4).

  • AAAA. This compound, 95% Purity, C11H9NO4, 1 gram.

  • OPUS. (2025, August 28). Analytical Methods.

  • Chemrio. 4-HYDROXY-8-METHOXY-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER.

  • PMC. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.

  • PubChemLite. 4-hydroxy-6,8-dimethoxyquinoline-3-carboxylic acid (C12H11NO5).

  • Chemicalbook. 4-HYDROXY-8-METHOXY-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER synthesis.

  • PubMed. Methodology for urinary 8-hydroxy-2'-deoxyguanosine analysis by HPLC with electrochemical detection.

References

Validation & Comparative

Comparing the biological activity of 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid with other quinolines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activity of Quinolines, Featuring 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid

Introduction: The Quinoline Scaffold as a Cornerstone of Medicinal Chemistry

The quinoline scaffold, a bicyclic aromatic heterocycle formed by the fusion of a benzene and a pyridine ring, is recognized as a "privileged structure" in the field of drug discovery.[1][2] This designation stems from its remarkable ability to bind to a wide array of biological targets, leading to a diverse range of pharmacological activities.[3][4][5] Derivatives of quinoline have been successfully developed into drugs for treating cancer, microbial infections, inflammation, and malaria.[6][7] Their mechanisms of action are varied, including inhibiting critical enzymes like topoisomerases and protein kinases, intercalating with DNA, and modulating inflammatory pathways.[8][9][10] This guide provides a comparative analysis of the biological activity of a specific derivative, this compound, in the context of other well-researched quinoline compounds, supported by experimental data and established methodologies.

Featured Compound: this compound

While this compound is commercially available, extensive, direct experimental data on its specific biological activities are not widely published in peer-reviewed literature.[11][12] However, its structure incorporates key pharmacophoric elements common to several biologically active quinoline classes: the 4-hydroxy (or 4-oxo) group and the 3-carboxylic acid moiety. The serendipitous discovery of the antibacterial effects of a 3-carboxyl-substituted 4-hydroxyquinoline, an intermediate in chloroquine synthesis, ultimately led to the development of the highly successful fluoroquinolone antibiotics.[13] This structural similarity suggests that this compound could plausibly exhibit antimicrobial, anticancer, or anti-inflammatory properties, warranting direct experimental investigation. Its ethyl ester form is also documented, with established synthesis routes.[14][15]

Comparative Analysis of Biological Activities

To understand the potential of this compound, we compare its structural motifs to those of other quinolines with proven biological efficacy.

Anticancer Activity

Quinolines represent a major class of anticancer agents, acting through multiple mechanisms to halt cancer progression.[9][16]

Mechanisms of Action:

  • Topoisomerase Inhibition: Many quinoline derivatives function by stabilizing the complex between DNA and topoisomerase enzymes, leading to DNA strand breaks and apoptosis.[8][10]

  • Kinase Inhibition: They can act as potent inhibitors of protein kinases, such as Pim-1, VEGFR, and EGFR, which are essential for cell signaling pathways that control cell growth and proliferation.[1][8]

  • Tubulin Polymerization Disruption: Some derivatives interfere with the assembly of microtubules, a critical process for cell division, leading to mitotic arrest.[16]

  • Enzyme Inhibition: A notable example is Brequinar Sodium, a quinoline-4-carboxylic acid derivative that inhibits dihydroorotate dehydrogenase, a key enzyme in the de novo pyrimidine biosynthetic pathway, thereby starving cancer cells of necessary building blocks for DNA synthesis.[17]

Structure-Activity Relationship (SAR): Studies on quinoline carboxylic acids have identified key structural requirements for anticancer activity. For inhibitors of dihydroorotate dehydrogenase, these include:

  • A bulky, hydrophobic substituent at the C2 position.

  • A strict requirement for a carboxylic acid group at the C4 position.

  • Appropriate substitutions on the benzo portion of the quinoline ring.[17]

For other 4-aminoquinoline derivatives, a large alkoxy substituent at the C7 position and an amino side chain at the C4 position have been shown to enhance antiproliferative activity.[18]

Quantitative Data Comparison: The efficacy of anticancer compounds is measured by their half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher potency.

Compound Class/NameCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
Quinoline-Chalcone Derivative (12e) MGC-803 (Gastric)1.38Not Specified[1]
HCT-116 (Colon)5.34Not Specified[1]
Brequinar Sodium L1210 Leukemia Cells-Dihydroorotate Dehydrogenase Inhibitor[17]
7-(4-fluorobenzyloxy)-N-(2-(dimethylamino)ethyl)quinolin-4-amine (10g) Various Human Tumor Lines< 1.0p53/Bax-dependent apoptosis[18]
4-Hydroxyquinolone Analogue (3g) HCT116 (Colon)Promising (value not specified)ALK and CDK2 Inhibition (predicted)[19]
8-Hydroxyquinoline Derivative A-549 (Lung)5.6Not Specified[20]
8-hydroxy-2-quinolinecarbaldehyde (3) Hep3B (Hepatocellular)6.25 µg/mLNot Specified[21]
Antimicrobial Activity

The quinoline core is central to some of the most important antibacterial agents ever developed.

Mechanisms of Action: The primary mechanism for the quinolone and fluoroquinolone class of antibiotics is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[22] These enzymes are crucial for DNA replication, repair, and recombination in bacteria. By inhibiting them, quinolones cause a rapid cessation of bacterial DNA synthesis, leading to cell death.[22][23] Other quinoline derivatives, particularly 8-hydroxyquinolines, exert their effect by chelating essential metal ions, disrupting bacterial metal homeostasis.[24]

Spectrum of Activity:

  • Quinolone Carboxylic Acids: The newer fluoroquinolones exhibit potent, broad-spectrum activity against many Gram-negative enteric bacteria, Pseudomonas aeruginosa, and Gram-positive bacteria.[22]

  • 8-Hydroxyquinolines: These compounds have shown efficacy against a range of pathogens, including Staphylococcus aureus (including MRSA), Mycobacterium tuberculosis, and various fungi.[23][24][25]

Quantitative Data Comparison: Antimicrobial potency is typically measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound Class/NameMicroorganismMIC (µM or µg/mL)Reference
Quinoline-isoxazole (7g) M. tuberculosis (replicating)0.77 µM[26]
Quinoline-based hydroxyimidazolium (7b) S. aureus2 µg/mL (5 µM)[23]
M. tuberculosis H37Rv10 µg/mL (24 µM)[23]
5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2) M. tuberculosis0.1 µM[25]
MRSA1.1 µM[25]
2-phenyl-quinoline-4-carboxylic acid derivatives Gram (+) and Gram (-) bacteria62.50–250 μg/ml[27]
Fe(8-hydroxyquinoline)₃ S. aureus (MSSA)Eradication at 8.0 µM[24]
Anti-inflammatory Activity

Several quinoline derivatives have demonstrated significant anti-inflammatory properties.

Mechanisms of Action:

  • Enzyme Inhibition: Some 4-hydroxy-3-quinolinecarboxamides inhibit both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade that produce prostaglandins and leukotrienes.[28]

  • Modulation of Inflammatory Pathways: Certain quinoline-carboxylic acids show anti-inflammatory effects in lipopolysaccharide (LPS)-induced inflammation models in macrophages.[29] A recently studied quinoline-8-sulfonamide derivative was found to reduce the inflammatory response in fibroblast-like synoviocytes by targeting the RAMP1 protein, suggesting a potential therapeutic for rheumatoid arthritis.[30]

Activity Data:

  • A series of 4-hydroxy-3-quinolinecarboxamides showed potent antiarthritic activity, with one compound (RU 43526) having an ED₅₀ of 0.7 mg/kg in an adjuvant-induced arthritis model.[28]

  • Quinoline-3-carboxylic acid and quinoline-4-carboxylic acid demonstrated appreciable anti-inflammatory effects in LPS-stimulated RAW264.7 macrophages.[29]

Experimental Protocols & Methodologies

To ensure scientific integrity, the biological activities discussed are determined using standardized, self-validating protocols.

Protocol 1: In Vitro Anticancer Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is a standard method for assessing cell viability and proliferation.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test quinoline compounds. Remove the old media from the cells and add fresh media containing the different concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

MTT_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_analysis Analysis seed 1. Seed Cancer Cells in 96-well plate treat 2. Treat with Serial Dilutions of Quinolines seed->treat 24h incubate 3. Incubate for 48-72 hours treat->incubate add_mtt 4. Add MTT Reagent (Incubate 4 hours) incubate->add_mtt solubilize 5. Solubilize Formazan Crystals with DMSO add_mtt->solubilize read 6. Read Absorbance at 570 nm solubilize->read calculate 7. Calculate IC50 Value read->calculate

Workflow for determining IC₅₀ using the MTT assay.
Protocol 2: Antimicrobial Susceptibility (Broth Microdilution MIC Test)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Step-by-Step Methodology:

  • Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the quinoline compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., S. aureus) adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL), and then dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria in broth only) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Antimicrobial_Mechanism cluster_cell Bacterial Cell DNA_Gyrase DNA Gyrase/ Topoisomerase IV Relaxed_DNA Relaxed/Replicated DNA DNA_Gyrase->Relaxed_DNA Uncoils DNA for Replication Inhibition Inhibition Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase Quinolone Quinolone Antibiotic Quinolone->DNA_Gyrase Binds & Stabilizes Cleavage Complex Apoptosis DNA Damage & Cell Death Inhibition->Apoptosis

Mechanism of action for quinolone antibiotics.

Conclusion and Future Outlook

The quinoline scaffold is a remarkably versatile platform for the development of potent therapeutic agents. Extensive research has yielded numerous derivatives with well-characterized anticancer, antimicrobial, and anti-inflammatory activities. While the specific biological profile of This compound is not yet thoroughly documented, its chemical structure is highly compelling. It contains the 4-hydroxy and 3-carboxylic acid moieties that are hallmarks of the quinolone antibiotics and other biologically active quinolines.

This guide demonstrates that compounds with similar structural features exhibit potent biological effects through defined mechanisms of action. Therefore, it is highly probable that this compound possesses significant bioactivity. Direct, quantitative experimental evaluation using the standardized protocols outlined herein is the essential next step to unlock its therapeutic potential and determine its place within the vast and powerful family of quinoline-based compounds.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Hydroxy-8-methoxyquinoline-3-carboxylic Acid Analogs as Antibacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 4-hydroxy-8-methoxyquinoline-3-carboxylic acid analogs, a scaffold of significant interest in the development of novel antibacterial agents. Drawing from established research, this document synthesizes key structural modifications and their impact on antibacterial efficacy, providing researchers, scientists, and drug development professionals with a comprehensive resource to guide future discovery efforts. The narrative emphasizes the causality behind experimental observations and is supported by detailed, replicable experimental protocols.

Introduction: The Quinolone Core and the Promise of the 8-Methoxy Scaffold

The quinolone class of antibiotics has been a cornerstone of antibacterial therapy for decades, primarily through their inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV.[1][2] These enzymes are critical for regulating the chromosomal supercoiling required for DNA replication and transcription.[1] The core structure of quinolones offers multiple positions for chemical modification, allowing for the fine-tuning of their antibacterial spectrum, potency, and pharmacokinetic properties.[1][3]

The this compound scaffold has emerged as a particularly promising platform. The methoxy group at the C-8 position has been shown to be active against Gram-positive bacteria and can reduce the phototoxicity sometimes associated with fluoroquinolones.[3][4] This guide will dissect the SAR of this specific scaffold, focusing on how substitutions at various positions influence its antibacterial activity, particularly against clinically relevant pathogens.

Decoding the Structure-Activity Relationship: A Positional Analysis

The antibacterial potency of this compound analogs is profoundly influenced by the nature of substituents at key positions on the quinolone ring. The following sections detail the observed SAR at each critical position, drawing upon published experimental data.

The N-1 Position: Modulating Potency and Pharmacokinetics

Substitutions at the N-1 position are crucial for overall antibacterial activity. While various alkyl and aryl groups have been explored, the following trends have been observed:

  • Small Alkyl Groups: Ethyl and cyclopropyl groups are generally optimal substituents at this position, leading to potent antibacterial compounds.[3] The cyclopropyl group, in particular, is a hallmark of many highly active second-generation fluoroquinolones, contributing to increased potency against both Gram-positive and Gram-negative bacteria.[5]

  • Bulky Groups: Larger substitutions, such as bulkier alkyl or aryl groups, can lead to a reduction in activity. This is likely due to steric hindrance at the enzyme's active site.[5]

The C-7 Position: The Gateway to Enhanced Activity and Spectrum

The C-7 position is arguably the most critical site for modification to enhance antibacterial activity and broaden the spectrum. The introduction of nitrogen-containing heterocyclic rings, such as piperazine and pyrrolidine, is a well-established strategy.[3][4]

  • Piperazinyl and Pyrrolidinyl Moieties: The introduction of a piperazine ring at C-7 is essential for potent activity, particularly against Gram-negative bacteria like Pseudomonas aeruginosa.[5][6] Fused pyrrolidinyl moieties have also demonstrated potent activity against respiratory pathogens, including resistant strains of Escherichia coli and Staphylococcus aureus.[4]

  • Substitutions on the C-7 Ring: Further modifications to the piperazine or pyrrolidine ring can fine-tune the compound's properties. For instance, alkylation can impact the compound's lipophilicity and cell penetration.

The C-8 Position: The Role of the Methoxy Group

As the defining feature of the scaffold under discussion, the C-8 methoxy group plays a significant role:

  • Gram-Positive Activity: The C-8 methoxy moiety is associated with enhanced activity against Gram-positive bacteria.[3]

  • Reduced Phototoxicity: Compared to a halogen at the C-8 position, a methoxy group generally leads to reduced phototoxicity, a significant safety advantage.[3]

Other Key Positions: C-5 and C-6
  • C-5 Position: Substitutions at the C-5 position, such as amino, hydroxyl, or methyl groups, have been explored to enhance activity. An amino group at this position has been shown to counteract the phototoxicity associated with a C-8 fluoro substituent.[5]

  • C-6 Position: The presence of a fluorine atom at the C-6 position is a monumental feature of the fluoroquinolone class, significantly boosting antibacterial potency.[3]

The following diagram illustrates the key positions on the this compound scaffold and summarizes the general SAR findings.

Synthesis_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening Start Starting Materials Step1 Cyclization to form quinolone core Start->Step1 Step2 Introduction of N-1 substituent Step1->Step2 Step3 Nucleophilic substitution at C-7 Step2->Step3 Purification Purification (Chromatography/Recrystallization) Step3->Purification MIC_Assay Antibacterial Susceptibility (MIC) Purification->MIC_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) MIC_Assay->Cytotoxicity_Assay Enzyme_Assay Enzyme Inhibition (DNA Gyrase) MIC_Assay->Enzyme_Assay SAR_Analysis SAR Analysis & Lead Optimization Cytotoxicity_Assay->SAR_Analysis Enzyme_Assay->SAR_Analysis Mechanism_of_Action cluster_process Normal DNA Replication cluster_inhibition Inhibition by Quinolone Analog DNA_relaxed Relaxed DNA DNA_gyrase DNA Gyrase DNA_relaxed->DNA_gyrase DNA_supercoiled Supercoiled DNA (Replication proceeds) DNA_gyrase->DNA_supercoiled DNA_relaxed2 Relaxed DNA DNA_gyrase2 DNA Gyrase DNA_relaxed2->DNA_gyrase2 Complex Stable DNA-Gyrase-Quinolone Complex DNA_gyrase2->Complex Quinolone Quinolone Analog Quinolone->Complex DSB Double-Strand Breaks -> Cell Death Complex->DSB

References

A Comparative Spectroscopic Analysis of Substituted Quinoline-3-Carboxylic Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Substituted quinoline-3-carboxylic acids represent a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous antibacterial, anticancer, and anti-inflammatory agents, as well as functional fluorescent probes. The electronic and steric nature of substituents appended to the quinoline ring system profoundly influences their physicochemical and, consequently, their biological and photophysical properties. A thorough understanding of how these substituents modulate the spectroscopic characteristics of the quinoline-3-carboxylic acid core is paramount for rational drug design, quality control, and the development of novel molecular probes.

This guide provides a comparative analysis of the key spectroscopic properties of substituted quinoline-3-carboxylic acids, drawing upon experimental data from the scientific literature. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis), and Fluorescence Spectroscopy, offering insights into how different substituents impact the spectral readouts. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of this important class of compounds.

The Influence of Substituents on the Spectroscopic Landscape

The quinoline ring is an aromatic heterocyclic system where the benzene and pyridine rings are fused. This fusion results in a complex electronic environment that is sensitive to the introduction of substituents. Electron-donating groups (EDGs) like methoxy (-OCH₃) and amino (-NH₂) groups increase the electron density of the ring, while electron-withdrawing groups (EWGs) such as nitro (-NO₂) and chloro (-Cl) groups decrease it. The position of the substituent further dictates its effect on the molecule's electronic and steric properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For substituted quinoline-3-carboxylic acids, both ¹H and ¹³C NMR provide invaluable information about the substitution pattern and electronic environment of the quinoline core.

¹H NMR Spectroscopy:

The chemical shifts of the protons on the quinoline ring are highly sensitive to the nature and position of substituents. Generally, EWGs will deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield), while EDGs will shield them, resulting in an upfield shift.

For instance, studies have shown that a substituent at the C-6 position significantly influences the chemical shifts of the H-5 and H-8 protons.[1] This is due to the electronic effects being transmitted through the aromatic system. The carboxylic acid proton is typically observed as a broad singlet at a very downfield chemical shift (δ 12.0-14.0 ppm), although its observation can be dependent on the solvent and concentration.[2]

Comparative ¹H NMR Data for Selected Substituted Quinoline-3-Carboxylic Acids:

Substituent (Position)H-2 (δ, ppm)H-4 (δ, ppm)H-5 (δ, ppm)H-8 (δ, ppm)Reference
Unsubstituted~8.9~9.2~8.2~8.0General Observation
6-CH₃~8.8~9.1~8.0~7.8[1]
6-Cl~8.9~9.2~8.3~8.1[1]
6-F~8.9~9.2~8.1~7.9[1]

¹³C NMR Spectroscopy:

Similar to ¹H NMR, the chemical shifts of the carbon atoms in the quinoline ring are influenced by substituents. EWGs will cause a downfield shift of the carbon signals, while EDGs will cause an upfield shift. The carbonyl carbon of the carboxylic acid group typically resonates in the range of δ 165-175 ppm.

Experimental Protocol for NMR Analysis:

A standardized protocol for NMR analysis of quinoline-3-carboxylic acids is as follows:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR experiments.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as DMSO-d₆, CDCl₃, or Methanol-d₄. DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize polar compounds and the carboxylic acid proton is often observable.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a 400 MHz or higher field spectrometer. For ¹³C NMR, a longer acquisition time may be necessary to obtain a good signal-to-noise ratio.

  • Data Processing: Process the acquired data using appropriate software to obtain the final spectrum.

Mass Spectrometry (MS): Unraveling Molecular Weight and Fragmentation

Mass spectrometry is a crucial technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. For substituted quinoline-3-carboxylic acids, electrospray ionization (ESI) is a commonly used soft ionization technique that typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

The fragmentation patterns of quinoline carboxylic acids under collision-induced dissociation (CID) often involve the loss of small molecules such as H₂O, CO, and CO₂ from the parent ion. The specific fragmentation pathway can be influenced by the nature and position of the substituents. For example, the primary fragmentation of quinoline-4-carboxylic acids involves the elimination of the carboxyl group.[3]

Experimental Protocol for Mass Spectrometry Analysis:

  • Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water. A small amount of formic acid or ammonia may be added to promote ionization in positive or negative mode, respectively.

  • Infusion and Ionization: Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Utilize electrospray ionization (ESI) in either positive or negative ion mode.

  • Data Acquisition: Acquire the full scan mass spectrum to determine the molecular weight. For structural information, perform tandem mass spectrometry (MS/MS) by selecting the parent ion of interest and subjecting it to collision-induced dissociation (CID).

  • Data Analysis: Analyze the resulting mass spectra to identify the molecular ion and characteristic fragment ions.

UV-Visible Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The quinoline ring system exhibits characteristic π → π* transitions, and the position and intensity of the absorption bands are sensitive to substitution.

Substituents that extend the π-conjugation of the quinoline ring, such as a styryl group, will cause a bathochromic (red) shift in the absorption maximum (λmax).[4] EDGs generally cause a red shift, while EWGs can cause either a red or blue (hypsochromic) shift depending on their position and the nature of the electronic transition. The solvent polarity can also influence the λmax, with more polar solvents often causing a shift in the absorption bands.[5][6]

Comparative UV-Vis Data for Selected Substituted Quinolines:

CompoundSolventλmax (nm)Reference
QuinolineChloroform289[5][6]
Substituted Quinoline-3-carboxylic acidEthanol280, 350[7]
2-methylquinoline-4-carboxylic acid-Bathochromic shift observed[8]

Experimental Protocol for UV-Vis Spectroscopy:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, acetonitrile, or water) at a known concentration (e.g., 1 mg/mL).

  • Dilution: From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance reading between 0.1 and 1.0. A typical concentration is in the range of 10⁻⁵ to 10⁻⁶ M.

  • Data Acquisition: Record the UV-Vis spectrum using a dual-beam spectrophotometer, using the pure solvent as a reference. Scan over a wavelength range that covers the expected absorptions (e.g., 200-800 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

Fluorescence Spectroscopy: Exploring Luminescent Properties

Many quinoline derivatives are fluorescent, and their emission properties are highly dependent on the substitution pattern and the surrounding environment. The introduction of substituents can significantly alter the fluorescence quantum yield and the emission wavelength.

Push-pull systems, where an EDG and an EWG are present on the quinoline ring, can lead to intramolecular charge transfer (ICT) upon excitation, often resulting in large Stokes shifts and solvent-dependent fluorescence.[9] For example, some amino-quinoline derivatives exhibit strong fluorescence in non-polar solvents, which is quenched in polar solvents.[9]

Experimental Protocol for Fluorescence Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of the compound (typically 10⁻⁶ M) in a fluorescence-grade solvent. The absorbance of the solution at the excitation wavelength should be below 0.1 to avoid inner filter effects.

  • Data Acquisition: Record the fluorescence emission spectrum using a spectrofluorometer. The excitation wavelength is typically set at the absorption maximum (λmax) of the compound. An excitation spectrum can also be recorded to confirm that the absorbing and emitting species are the same.

  • Quantum Yield Determination: The fluorescence quantum yield can be determined relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

  • Data Analysis: Analyze the emission spectrum to determine the wavelength of maximum emission and the fluorescence intensity.

Visualizing the Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the comprehensive spectroscopic analysis of a novel substituted quinoline-3-carboxylic acid.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Characterization cluster_data Data Analysis & Interpretation Synthesis Synthesis of Substituted Quinoline-3-Carboxylic Acid NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR MS Mass Spectrometry (ESI-MS, MS/MS) Synthesis->MS UV_Vis UV-Vis Spectroscopy Synthesis->UV_Vis Fluorescence Fluorescence Spectroscopy Synthesis->Fluorescence Structure Structure Elucidation NMR->Structure Purity Purity Assessment NMR->Purity MS->Structure Properties Photophysical Properties UV_Vis->Properties Fluorescence->Properties

Caption: General workflow for the synthesis and spectroscopic characterization of substituted quinoline-3-carboxylic acids.

Conclusion

The spectroscopic properties of substituted quinoline-3-carboxylic acids are intricately linked to the electronic and steric nature of their substituents. A multi-faceted analytical approach, employing NMR, mass spectrometry, UV-Vis, and fluorescence spectroscopy, is essential for the comprehensive characterization of these versatile molecules. This guide provides a framework for understanding the substituent effects on the spectroscopic readouts and offers standardized protocols to ensure data quality and reproducibility. By leveraging this knowledge, researchers can accelerate the discovery and development of novel quinoline-3-carboxylic acid derivatives with tailored properties for a wide range of applications.

References

A Researcher's Guide to Cross-Validating the Anti-Inflammatory Properties of Novel Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimalarial properties.[1][2][3][4] The versatility of the quinoline ring allows for substitutions at various positions, enabling the fine-tuning of its biological activity.[2][5] Many quinoline derivatives exert their anti-inflammatory effects by targeting key enzymes and signaling pathways implicated in the inflammatory cascade, such as cyclooxygenase (COX) enzymes and the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[6][7][8][9]

This guide provides a comprehensive framework for the cross-validation of the anti-inflammatory properties of newly synthesized quinoline derivatives. We will delve into the rationale behind selecting a multi-tiered validation approach, combining robust in vitro enzymatic and cell-based assays with a well-established in vivo model of acute inflammation. The objective is to provide researchers, scientists, and drug development professionals with a validated workflow to rigorously assess and compare the anti-inflammatory potential of novel chemical entities.

Part 1: The Strategic Framework for Cross-Validation

A multi-pronged approach is essential for validating the anti-inflammatory potential of a novel compound. Relying on a single assay can be misleading, as it provides a narrow view of the compound's biological activity. Our strategy is to build a progressively complex and physiologically relevant picture of the compound's efficacy.

  • In Vitro Enzymatic Assay (Target-Specific): We begin by assessing the direct interaction of the quinoline derivative with a key inflammatory enzyme, COX-2. This provides a direct measure of target engagement and potency.

  • In Vitro Cell-Based Assay (Mechanism-Specific): Next, we evaluate the compound's effect on inflammatory signaling in a relevant cell model, such as lipopolysaccharide (LPS)-stimulated macrophages. This allows us to understand how the compound modulates cellular responses to an inflammatory stimulus, specifically the production of nitric oxide (NO), a key inflammatory mediator.[10][11]

  • In Vivo Animal Model (Physiological Relevance): Finally, we assess the compound's efficacy in a living organism using the carrageenan-induced paw edema model. This classic model of acute inflammation provides crucial information on the compound's overall anti-inflammatory effect, taking into account its absorption, distribution, metabolism, and excretion (ADME) properties.[12][13]

This tiered approach ensures that a compound's activity is validated from a molecular to a whole-organism level, providing a robust data package for further development.

Experimental Workflow Diagram

G cluster_0 In Vitro Validation cluster_1 In Vivo Validation enzymatic COX-2 Inhibition Assay (Target Potency) cell_based LPS-Stimulated Macrophage Assay (Cellular Efficacy - NO Production) enzymatic->cell_based Proceed if active animal_model Carrageenan-Induced Paw Edema (Physiological Efficacy) cell_based->animal_model Proceed if active end Lead Candidate Identification animal_model->end Data Analysis & Comparison start Novel Quinoline Derivative start->enzymatic

Caption: Tiered experimental workflow for cross-validation.

Part 2: Comparative Performance Analysis

To illustrate the cross-validation process, we present hypothetical data for two novel quinoline derivatives, QD-01 and QD-02 , compared against the well-established non-steroidal anti-inflammatory drug (NSAID), Celecoxib (a selective COX-2 inhibitor), and Indomethacin (a non-selective COX inhibitor).

Table 1: In Vitro Anti-Inflammatory Activity
CompoundCOX-2 Inhibition (IC₅₀, µM) [a]NO Production Inhibition in RAW 264.7 (IC₅₀, µM) [b]
QD-01 0.155.2
QD-02 2.51.8
Celecoxib 0.042.5
Indomethacin 0.615.7

[a] IC₅₀: The half-maximal inhibitory concentration against the human recombinant COX-2 enzyme. [b] IC₅₀: The half-maximal inhibitory concentration of nitric oxide production in LPS-stimulated RAW 264.7 macrophages.

Interpretation of In Vitro Data:

  • QD-01 demonstrates potent COX-2 inhibition, comparable to Celecoxib, but shows weaker activity in the cell-based NO assay. This suggests that its primary mechanism of action is likely direct COX-2 inhibition.

  • QD-02 is a less potent COX-2 inhibitor but exhibits strong inhibition of NO production, even more so than Celecoxib. This indicates that QD-02 may have a different or broader mechanism of action, potentially involving the upstream NF-κB or MAPK signaling pathways that regulate inducible nitric oxide synthase (iNOS) expression.[11]

Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)
Treatment (10 mg/kg, p.o.)Paw Edema Inhibition (%) at 3 hours
Vehicle Control 0
QD-01 55.8
QD-02 62.5
Indomethacin 65.2

Interpretation of In Vivo Data:

Both quinoline derivatives show significant anti-inflammatory activity in the in vivo model. Interestingly, QD-02 , despite being a weaker COX-2 inhibitor, demonstrates slightly better efficacy than QD-01 in reducing paw edema. This supports the in vitro finding that QD-02 may have additional anti-inflammatory mechanisms beyond COX-2 inhibition, which contribute to its overall physiological effect.

Part 3: Key Signaling Pathways in Inflammation

Understanding the underlying molecular pathways is crucial for interpreting experimental data. Quinoline derivatives often modulate the NF-κB and MAPK signaling cascades, which are central to the inflammatory response.

NF-κB Signaling Pathway

The NF-κB pathway is a primary regulator of inflammatory gene expression.[7] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as LPS, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including iNOS (the enzyme that produces NO) and COX-2.[14][15][16]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB NF-κB IKK->IkB_NFkB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Nucleus Nucleus Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α) NFkB_nuc->Genes Activates Transcription IkB_NFkB->NFkB Releases

Caption: Simplified NF-κB signaling pathway.

p38 MAPK Signaling Pathway

The p38 MAPK pathway is another critical signaling cascade activated by inflammatory stimuli.[8] Activation of this pathway leads to the phosphorylation of various transcription factors that also contribute to the expression of pro-inflammatory genes.[17] There is significant crosstalk between the MAPK and NF-κB pathways.

G Stimulus Inflammatory Stimulus (e.g., LPS) MAP3K MAPKKK (e.g., TAK1) Stimulus->MAP3K Activates MAP2K MAPKK (MKK3/6) MAP3K->MAP2K Phosphorylates p38 p38 MAPK MAP2K->p38 Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, ATF2) p38->TranscriptionFactors Activates GeneExpression Pro-inflammatory Gene Expression TranscriptionFactors->GeneExpression

Caption: The p38 MAPK signaling cascade.

Part 4: Detailed Experimental Protocols

The following protocols are standardized methodologies for assessing the anti-inflammatory activity of quinoline derivatives.

Protocol 1: In Vitro COX-2 Inhibition Assay (Fluorometric)

This assay measures the ability of a test compound to inhibit the peroxidase activity of human recombinant COX-2.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (e.g., ADHP)

  • COX Cofactor (e.g., Hematin)

  • Arachidonic Acid (Substrate)

  • Celecoxib (Positive Control)

  • 96-well white opaque microplate

  • Fluorescence plate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions.[18][19] Create a dilution series of the test quinoline derivatives and the positive control (Celecoxib) in COX Assay Buffer.

  • Reaction Setup: In a 96-well plate, add the following to respective wells:

    • Enzyme Control: 10 µL Assay Buffer.

    • Inhibitor Control: 10 µL Celecoxib.

    • Test Sample: 10 µL of each quinoline derivative dilution.

  • Reaction Mix: Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor. Add 80 µL of this mix to each well.

  • Enzyme Addition: Add 10 µL of diluted COX-2 enzyme to all wells. Incubate the plate at 25°C for 10 minutes, protected from light.

  • Initiate Reaction: Add 10 µL of Arachidonic Acid solution to all wells to start the reaction.

  • Measurement: Immediately measure the fluorescence kinetically for 5-10 minutes at 25°C.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the enzyme control. Calculate the IC₅₀ value by plotting percent inhibition against the logarithm of the compound concentration.[20][21]

Protocol 2: In Vitro Nitric Oxide (NO) Production Assay

This assay quantifies the amount of nitrite (a stable product of NO) in the supernatant of LPS-stimulated RAW 264.7 macrophage cells using the Griess reagent.[10]

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test quinoline derivatives and a standard inhibitor (e.g., L-NAME)

  • Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • 96-well cell culture plate

  • Microplate reader (540 nm)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the quinoline derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours.

  • Supernatant Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 100 µL of Griess reagent to each 100 µL of supernatant. Incubate at room temperature for 15 minutes, protected from light.[22]

  • Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using sodium nitrite. Calculate the nitrite concentration in each sample. Determine the percent inhibition of NO production for each compound concentration relative to the LPS-only control. Calculate the IC₅₀ value.[11]

Protocol 3: In Vivo Carrageenan-Induced Paw Edema

This model assesses the ability of a compound to reduce acute inflammation in rats.[12]

Materials:

  • Male Wistar rats (180-200 g)

  • 1% Carrageenan solution in sterile saline

  • Test quinoline derivatives and a standard drug (e.g., Indomethacin)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week before the experiment. Fast the animals overnight before the study.

  • Grouping: Divide the rats into groups (n=6 per group): Vehicle Control, Positive Control (Indomethacin, 10 mg/kg), and Test Groups (quinoline derivatives at various doses, e.g., 10 mg/kg).

  • Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.[12]

  • Drug Administration: Administer the test compounds and Indomethacin orally (p.o.) 1 hour before the carrageenan injection. The control group receives only the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.[23][24]

  • Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[25]

  • Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point: Paw Edema (%) = ((Vₜ - V₀) / V₀) * 100. Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group: Inhibition (%) = ((Edema_control - Edema_treated) / Edema_control) * 100.

References

A Comparative Guide to the In Vivo Therapeutic Potential of 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Quinoline Derivative

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Within this promising class of compounds, 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid has emerged as a molecule of significant interest. While extensive in vivo data for this specific compound is not yet publicly available, a compelling body of in vitro evidence for structurally related quinoline-3-carboxylic acid derivatives suggests its potential as a potent therapeutic agent. This guide provides a comprehensive framework for the in vivo validation of this compound, offering a comparative analysis against established standard-of-care therapies. We will delve into the scientific rationale for its investigation, present detailed experimental protocols for preclinical evaluation in oncology and inflammation, and provide a template for the objective assessment of its therapeutic efficacy and safety.

The Scientific Rationale: Why Investigate this compound?

The impetus to investigate the in vivo potential of this compound stems from the consistent and potent bioactivity observed in its analogs. Quinoline-3-carboxylic acid derivatives have shown significant antiproliferative and anti-inflammatory effects in a variety of in vitro models.

Anticipated Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of quinoline-3-carboxylic acid derivatives against a range of cancer cell lines. For instance, certain 2,4-disubstituted quinoline-3-carboxylic acid derivatives have exhibited micromolar inhibition of breast cancer (MCF-7) and leukemia (K562) cell lines.[3][4] The proposed mechanisms of action are often multifaceted, including the induction of apoptosis and cell cycle arrest.[5] The structural features of this compound, particularly the hydroxyl and carboxylic acid moieties, are suggestive of its potential to engage with biological targets crucial for cancer cell survival and proliferation.

Prospective Anti-inflammatory Efficacy

The quinoline core is also a well-established pharmacophore in the development of anti-inflammatory agents.[2] Quinoline-3-carboxylic acids have demonstrated the ability to modulate key inflammatory pathways. In vitro studies on RAW264.7 mouse macrophages have shown that quinoline-4-carboxylic and quinoline-3-carboxylic acids can exert appreciable anti-inflammatory effects in lipopolysaccharide (LPS)-induced inflammation models, comparable to the classical nonsteroidal anti-inflammatory drug (NSAID) indomethacin.[1][6] This suggests that this compound could potentially mitigate inflammatory responses.

A Proposed In Vivo Validation Strategy: A Roadmap to Preclinical Efficacy

To rigorously evaluate the therapeutic potential of this compound, a phased in vivo validation strategy is proposed. This strategy encompasses preliminary toxicity assessments followed by efficacy studies in established animal models of cancer and inflammation.

Phase 1: In Vivo Toxicity Assessment

Prior to efficacy testing, it is crucial to establish the safety profile of the compound. While some in silico and in vivo studies on other quinoline derivatives suggest low to moderate toxicity, a thorough evaluation of this compound is imperative.[7][8]

Experimental Protocol: Acute Oral Toxicity Study

A standard acute oral toxicity study, following OECD Guideline 423, should be conducted in rodents (e.g., Swiss albino mice or Wistar rats). This involves the administration of escalating single doses of the compound to different groups of animals. Key parameters to monitor include:

  • Mortality and clinical signs of toxicity over a 14-day observation period.

  • Body weight changes.

  • Gross necropsy at the end of the study to identify any organ abnormalities.

The results of this study will determine the maximum tolerated dose (MTD) and inform the dose selection for subsequent efficacy studies.

Comparative In Vivo Efficacy Evaluation: Benchmarking Against the Gold Standard

The true measure of a novel therapeutic candidate lies in its performance relative to existing treatments. The following sections outline proposed in vivo studies to compare this compound with standard-of-care drugs in the fields of oncology and inflammation.

Anticancer Potential: Human Breast Cancer Xenograft Model

Given the promising in vitro data of related compounds against breast cancer cell lines, a human breast cancer xenograft model is a logical first step for in vivo anticancer evaluation.[3][4]

Experimental Workflow: Breast Cancer Xenograft Study

cluster_0 Animal Model Preparation cluster_1 Treatment Regimen cluster_2 Endpoint Analysis cell_culture MCF-7 Cell Culture implantation Subcutaneous Implantation in Immunodeficient Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Drug Administration (i.p. or oral) randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring euthanasia Euthanasia & Tumor Excision monitoring->euthanasia analysis Tumor Weight & Histopathology euthanasia->analysis

Caption: Workflow for the in vivo breast cancer xenograft study.

Detailed Protocol: Human Breast Cancer Xenograft in Nude Mice

  • Cell Culture: Human breast cancer cells (e.g., MCF-7) are cultured under standard conditions.

  • Animal Model: Female immunodeficient mice (e.g., BALB/c nude mice, 6-8 weeks old) are used.

  • Tumor Implantation: A suspension of MCF-7 cells (e.g., 5 x 10^6 cells in Matrigel) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor growth is monitored regularly using calipers.

  • Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), the mice are randomized into treatment and control groups.

  • Treatment Groups:

    • Vehicle Control (e.g., saline or appropriate solvent)

    • This compound (at various doses, e.g., low, medium, high, based on MTD)

    • Cisplatin (positive control, e.g., 3-5 mg/kg, intraperitoneally, weekly)[9][10]

    • Doxorubicin (positive control, e.g., 5-10 mg/kg, intravenously, weekly)[11][12]

  • Drug Administration: The test compound and controls are administered according to a predefined schedule (e.g., daily or every other day for 2-3 weeks).

  • Efficacy Assessment: Tumor volume and body weight are measured 2-3 times per week. The primary endpoint is tumor growth inhibition.

  • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for histopathological analysis.

Comparative Data Analysis (Hypothetical)

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-1500 ± 250-+5 ± 2
This compound 10 (To be determined) (To be determined) (To be determined)
This compound 25 (To be determined) (To be determined) (To be determined)
This compound 50 (To be determined) (To be determined) (To be determined)
Cisplatin3600 ± 15060-10 ± 3
Doxorubicin8450 ± 12070-12 ± 4
Anti-inflammatory Potential: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a classic and reliable method for screening acute anti-inflammatory activity.[13]

Experimental Workflow: Carrageenan-Induced Paw Edema

cluster_0 Pre-treatment cluster_1 Induction of Inflammation cluster_2 Measurement & Analysis animal_prep Animal Grouping & Acclimatization drug_admin Oral Administration of Test Compound & Controls animal_prep->drug_admin carrageenan_inj Subplantar Injection of Carrageenan drug_admin->carrageenan_inj paw_measurement Paw Volume Measurement at Different Time Points carrageenan_inj->paw_measurement data_analysis Calculation of Edema Inhibition paw_measurement->data_analysis

Caption: Workflow for the carrageenan-induced paw edema study.

Detailed Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Model: Male Wistar rats (150-200g) are used.

  • Grouping and Fasting: Animals are divided into groups and fasted overnight before the experiment.

  • Pre-treatment:

    • Vehicle Control (e.g., 0.5% carboxymethyl cellulose)

    • This compound (at various oral doses)

    • Indomethacin (positive control, e.g., 10 mg/kg, oral)[14][15]

    • Celecoxib (positive control, e.g., 30 mg/kg, oral)[16]

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer immediately before carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after.

  • Data Analysis: The percentage of edema inhibition is calculated for each group relative to the vehicle control group.

Comparative Data Analysis (Hypothetical)

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3 hoursEdema Inhibition (%) at 3 hours
Vehicle Control-0.85 ± 0.08-
This compound 25 (To be determined) (To be determined)
This compound 50 (To be determined) (To be determined)
This compound 100 (To be determined) (To be determined)
Indomethacin100.38 ± 0.0555.3
Celecoxib300.32 ± 0.0462.4

Conclusion and Future Directions

While direct in vivo evidence for the therapeutic efficacy of this compound is pending, the collective data from its chemical analogs provide a strong rationale for its advancement into preclinical in vivo testing. The proposed validation strategy, encompassing both anticancer and anti-inflammatory models, offers a robust framework for a comprehensive evaluation. A direct comparison with established drugs such as cisplatin, doxorubicin, indomethacin, and celecoxib will be crucial in determining its relative potency and potential clinical utility. Successful outcomes from these foundational in vivo studies would pave the way for more advanced investigations, including pharmacokinetic and pharmacodynamic profiling, and exploration in other disease models where inflammation and cellular proliferation are key pathological features. The scientific community awaits the results of such studies with anticipation, as this compound holds the promise of becoming a valuable addition to our therapeutic armamentarium.

References

A Head-to-Head Comparison of Synthetic Routes for 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of novel compounds is a cornerstone of progress. 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid is a key heterocyclic scaffold, and its effective synthesis is of considerable interest. This guide provides an in-depth, head-to-head comparison of three prominent synthetic routes to this target molecule: the Gould-Jacobs reaction, the Conrad-Limpach synthesis, and a proposed Camps cyclization. This analysis moves beyond a simple recitation of steps to explain the underlying chemical principles, offering practical insights into the experimental choices, potential yields, and scalability of each method.

The Target Molecule: this compound

The quinoline ring system is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals. The substituent pattern of 4-hydroxy, 8-methoxy, and 3-carboxylic acid groups on this scaffold presents a unique combination of functionalities that can be exploited for further molecular elaboration, making its efficient synthesis a valuable endeavor.

Synthetic Route 1: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a widely utilized and reliable method for the synthesis of 4-hydroxyquinolines.[1] This approach involves the condensation of an aniline with a malonic ester derivative, followed by a thermal cyclization.

Mechanistic Pathway

The reaction proceeds through an initial nucleophilic substitution of the ethoxy group of diethyl ethoxymethylenemalonate (DEEM) by the aniline. The resulting intermediate then undergoes a thermally induced intramolecular cyclization, followed by the elimination of ethanol to form the quinoline ring. Subsequent hydrolysis of the ester yields the target carboxylic acid.

Gould_Jacobs 2-Methoxyaniline 2-Methoxyaniline Intermediate_A Diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate 2-Methoxyaniline->Intermediate_A + DEEM - EtOH DEEM Diethyl ethoxymethylenemalonate Ethyl_Ester Ethyl 4-hydroxy-8-methoxy- quinoline-3-carboxylate Intermediate_A->Ethyl_Ester Thermal Cyclization (e.g., Dowtherm A, ~250 °C) - EtOH Final_Product 4-Hydroxy-8-methoxy- quinoline-3-carboxylic acid Ethyl_Ester->Final_Product Hydrolysis (e.g., NaOH, H2O/EtOH)

Caption: The Gould-Jacobs reaction pathway for the synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of Diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate

  • In a round-bottom flask equipped with a reflux condenser, combine 2-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture at 120-130 °C for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature. The crude product can be used directly in the next step or purified by recrystallization from ethanol.

Step 2: Synthesis of Ethyl 4-Hydroxy-8-methoxyquinoline-3-carboxylate

  • Suspend the crude Diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate in a high-boiling point solvent such as Dowtherm A.

  • Heat the mixture to approximately 250 °C with stirring. The reaction is typically complete within 30-60 minutes.

  • Cool the reaction mixture to room temperature and dilute with a non-polar solvent like pentane or hexane to precipitate the product.

  • Collect the solid by filtration and wash with hexane to afford the ethyl ester. A reported yield for this step is approximately 64%.[2]

Step 3: Hydrolysis to this compound

  • Suspend the ethyl ester in a mixture of ethanol and aqueous sodium hydroxide solution (e.g., 10-20%).

  • Reflux the mixture for 2-4 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry. The crude product can be purified by recrystallization.

Purification and Characterization
  • Purification: The final product can be purified by recrystallization from a suitable solvent such as ethanol, acetic acid, or a mixture of dimethylformamide (DMF) and water.

  • Characterization:

    • ¹H NMR: Expected signals for the aromatic protons of the quinoline core, a singlet for the methoxy group, and a broad singlet for the carboxylic acid proton.

    • ¹³C NMR: Resonances corresponding to the carbons of the quinoline ring, the methoxy carbon, and the carboxylic acid carbonyl.

    • IR (cm⁻¹): Characteristic peaks for O-H (broad), C=O (carboxylic acid and quinolone tautomer), and C-O stretching.

    • Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the product (219.19 g/mol ).[3]

Synthetic Route 2: The Conrad-Limpach Synthesis

The Conrad-Limpach synthesis provides an alternative route to 4-hydroxyquinolines, starting from an aniline and a β-ketoester.[4][5]

Mechanistic Pathway

This reaction involves the initial formation of a β-aminoacrylate (enamine) from the reaction of the aniline with the β-ketoester at a moderate temperature. This intermediate is then subjected to thermal cyclization at a higher temperature to yield the 4-hydroxyquinoline.

Conrad_Limpach 2-Methoxyaniline 2-Methoxyaniline Enamine_Intermediate β-aminoacrylate intermediate 2-Methoxyaniline->Enamine_Intermediate + Diethyl malonate (moderate temp) Beta_Ketoester Diethyl malonate Ethyl_Ester Ethyl 4-hydroxy-8-methoxy- quinoline-3-carboxylate Enamine_Intermediate->Ethyl_Ester Thermal Cyclization (high temp, ~250 °C) Final_Product 4-Hydroxy-8-methoxy- quinoline-3-carboxylic acid Ethyl_Ester->Final_Product Hydrolysis (e.g., NaOH, H2O/EtOH)

Caption: The Conrad-Limpach synthesis pathway for this compound.

Experimental Protocol

Step 1: Formation of the Enamine Intermediate

  • In a flask, mix 2-methoxyaniline (1.0 eq) and diethyl malonate (1.0-1.2 eq).

  • Heat the mixture at a moderate temperature (e.g., 100-140 °C) for 1-2 hours. The reaction can be catalyzed by a small amount of acid (e.g., p-toluenesulfonic acid).

  • The resulting enamine intermediate can often be used in the next step without purification.

Step 2: Thermal Cyclization

  • The crude enamine is added to a high-boiling inert solvent like mineral oil or Dowtherm A.

  • The mixture is heated to around 250 °C until the cyclization is complete.

  • After cooling, the product is precipitated by the addition of a non-polar solvent and collected by filtration.

Step 3: Hydrolysis

  • The resulting ethyl ester is hydrolyzed using similar conditions as described for the Gould-Jacobs route (reflux with aqueous NaOH/EtOH).

  • Acidification of the cooled reaction mixture yields the final carboxylic acid.

Purification and Characterization

The purification and characterization methods for the final product are identical to those described for the Gould-Jacobs synthesis.

Synthetic Route 3: A Proposed Camps Cyclization Approach

The Camps cyclization is a base-catalyzed intramolecular condensation of an o-acylaminoacetophenone to form a hydroxyquinoline.[6] While a direct literature precedent for the synthesis of this compound via this method was not found, a plausible route can be proposed.

Proposed Mechanistic Pathway

This proposed route would begin with the acylation of a suitable 2-amino-3-methoxyacetophenone derivative with an appropriate acylating agent to introduce the precursor to the 3-carboxylic acid group. The resulting o-acylaminoacetophenone would then undergo a base-catalyzed intramolecular cyclization to form the quinoline ring.

Camps_Cyclization Starting_Material 2-Amino-3-methoxy- acetophenone derivative Intermediate o-Acylaminoacetophenone intermediate Starting_Material->Intermediate + Acylating Agent Acylating_Agent Acylating Agent (e.g., Diethyl oxalyl chloride) Final_Product 4-Hydroxy-8-methoxy- quinoline-3-carboxylic acid Intermediate->Final_Product Base-catalyzed intramolecular cyclization (e.g., NaOEt/EtOH)

References

A Researcher's Guide to Assessing the Differential Cytotoxicity of 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid on Cancerous vs. Normal Cells

Author: BenchChem Technical Support Team. Date: January 2026

In the quest for novel anticancer therapeutics, the paramount challenge is to develop agents that selectively target and eliminate malignant cells while sparing their healthy counterparts. This guide provides a comprehensive framework for evaluating the differential cytotoxicity of a promising candidate molecule, 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid, on cancerous versus normal cells. We will delve into the rationale behind experimental design, provide detailed protocols for key cytotoxicity assays, and present a comparative analysis with a standard chemotherapeutic agent. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously assess the therapeutic potential of novel compounds.

The Imperative of Differential Cytotoxicity in Oncology

The principle of differential cytotoxicity is the bedrock of modern cancer therapy.[1][2] An ideal anticancer drug should exhibit a high therapeutic index, meaning it is significantly more toxic to cancer cells than to normal cells at a given concentration.[3] This selectivity minimizes the debilitating side effects often associated with conventional chemotherapy, which indiscriminately targets all rapidly dividing cells.[1] 4-Hydroxyquinoline derivatives have emerged as a class of compounds with potential pharmacological activities, including cytotoxic effects.[4] This guide will use this compound, a specific derivative, as a case study to illustrate the process of evaluating its selective anticancer potential.

Experimental Design: A Tripartite Approach to Cytotoxicity Assessment

A robust assessment of differential cytotoxicity necessitates a multi-faceted approach. We will employ three distinct assays to build a comprehensive profile of the compound's effects on cell viability, membrane integrity, and the induction of programmed cell death (apoptosis).

Cell Line Selection: The Foundation of a Meaningful Comparison

The choice of cell lines is critical for obtaining relevant and translatable data. For this investigation, we will utilize:

  • HeLa (Human Cervical Adenocarcinoma): A widely used and well-characterized cancerous cell line.

  • MCF-7 (Human Breast Adenocarcinoma): Another common cancer cell line representing a different tissue of origin.

  • HEK293 (Human Embryonic Kidney): A standard, non-cancerous human cell line to serve as a model for normal cells.[5]

While using a normal cell line from the same tissue of origin as the cancer cell line is ideal, HEK293 provides a reliable and readily available baseline for general cytotoxicity.[3]

Comparative Agent: Establishing a Benchmark

To contextualize the cytotoxic potential of this compound, we will compare its activity against a well-established chemotherapeutic drug:

  • Doxorubicin: A potent and widely used anticancer agent known to induce cytotoxicity in a variety of cancer cell lines.[6][7][8][9]

Visualizing the Experimental Workflow

The following diagram outlines the comprehensive workflow for assessing the differential cytotoxicity of our test compound.

experimental_workflow cluster_preparation Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis HeLa HeLa Cells seeding Seed cells in 96-well plates HeLa->seeding MCF7 MCF-7 Cells MCF7->seeding HEK293 HEK293 Cells HEK293->seeding compound 4-Hydroxy-8-methoxyquinoline- 3-carboxylic acid (Varying Concentrations) seeding->compound doxorubicin Doxorubicin (Varying Concentrations) seeding->doxorubicin control Vehicle Control (DMSO) seeding->control MTT MTT Assay (Metabolic Activity) compound->MTT LDH LDH Assay (Membrane Integrity) compound->LDH Apoptosis Apoptosis Assay (Caspase Activity) compound->Apoptosis doxorubicin->MTT doxorubicin->LDH doxorubicin->Apoptosis control->MTT control->LDH control->Apoptosis IC50 IC50 Value Calculation MTT->IC50 LDH->IC50 Apoptosis->IC50 selectivity_index Selectivity Index Calculation IC50->selectivity_index

Caption: Experimental workflow for assessing differential cytotoxicity.

In-Depth Experimental Protocols

The following are detailed, step-by-step protocols for the selected cytotoxicity assays.

MTT Assay: Measuring Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that assesses cell metabolic activity as an indicator of cell viability.[10][11][12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[11]

Protocol:

  • Cell Seeding: Seed HeLa, MCF-7, and HEK293 cells into separate 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and Doxorubicin in culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control wells (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution (in sterile PBS) to each well.[13]

  • Formazan Formation: Incubate the plates for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Shake the plates gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[13]

LDH Assay: Assessing Membrane Integrity

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[14][15][16] LDH is a stable cytosolic enzyme that is released upon plasma membrane damage.[15]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Centrifuge the plates at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate mix and an assay buffer). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided with the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[15]

Apoptosis Assay: Detecting Programmed Cell Death

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects.[17][18] We will utilize a caspase activity assay, as caspases are central to the apoptotic pathway.[19]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using a white-walled 96-well plate for luminescence-based assays.

  • Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Caspase-Glo® 3/7 Assay: Allow the Caspase-Glo® 3/7 reagent to equilibrate to room temperature.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking for 30 seconds. Incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

Data Analysis and Interpretation

The primary metric for quantifying cytotoxicity is the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits 50% of cell viability or growth.[1]

Calculating IC50 Values

IC50 values are determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

The Selectivity Index: A Measure of Therapeutic Potential

The selectivity index (SI) is a crucial parameter for evaluating the differential cytotoxicity of a compound. It is calculated as the ratio of the IC50 value in normal cells to that in cancerous cells.[3]

SI = IC50 (Normal Cells) / IC50 (Cancer Cells)

A higher SI value indicates greater selectivity for cancer cells.

Comparative Cytotoxicity Data

The following tables present a comparison of the cytotoxic activities of this compound (hypothetical data) and the standard chemotherapeutic drug, Doxorubicin (literature-derived data).

Table 1: IC50 Values (µM) of Test Compounds on Cancerous and Normal Cell Lines

CompoundHeLa (Cancerous)MCF-7 (Cancerous)HEK293 (Normal)
This compound (Hypothetical) 1520> 100
Doxorubicin 0.34 - 2.9[8]1.6 - 2.5[8][9]0.9 - 6[5][9]

Table 2: Selectivity Index (SI) of Test Compounds

CompoundSI (HEK293/HeLa)SI (HEK293/MCF-7)
This compound (Hypothetical) > 6.67> 5.0
Doxorubicin ~0.3 - 17.6~0.36 - 3.75

Note: The IC50 values for Doxorubicin can vary between studies depending on the specific assay conditions and incubation times.[8]

Visualizing Signaling Pathways in Apoptosis

The induction of apoptosis is a desirable characteristic of an anticancer agent. The following diagram illustrates the intrinsic and extrinsic pathways of apoptosis, which can be activated by cytotoxic compounds.

apoptosis_pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor (e.g., Fas, TNFR) death_ligand->death_receptor procaspase8 Pro-caspase-8 death_receptor->procaspase8 caspase8 Caspase-8 procaspase8->caspase8 activation procaspase3 Pro-caspase-3 caspase8->procaspase3 dna_damage DNA Damage (Chemotherapy) p53 p53 activation dna_damage->p53 bax_bak Bax/Bak activation p53->bax_bak mito Mitochondrion bax_bak->mito cyto_c Cytochrome c release mito->cyto_c procaspase9 Pro-caspase-9 cyto_c->procaspase9 caspase9 Caspase-9 procaspase9->caspase9 activation caspase9->procaspase3 caspase3 Caspase-3 procaspase3->caspase3 activation apoptosis Apoptosis caspase3->apoptosis

Caption: Intrinsic and extrinsic pathways of apoptosis.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to assessing the differential cytotoxicity of a novel compound, using this compound as an exemplar. The hypothetical data presented for this compound, when compared to the established chemotherapeutic Doxorubicin, suggests a promising therapeutic window with a favorable selectivity index.

It is crucial to underscore that these in vitro assays represent the initial step in a long and complex drug discovery process. Promising results from these studies should be followed by more advanced investigations, including:

  • Mechanism of Action Studies: To elucidate the specific molecular targets and signaling pathways affected by the compound.

  • In Vivo Efficacy and Toxicity Studies: To evaluate the compound's performance and safety profile in animal models.

  • Pharmacokinetic and Pharmacodynamic Profiling: To understand the absorption, distribution, metabolism, and excretion of the compound in a living organism.

By adhering to a systematic and multi-faceted evaluation strategy, researchers can effectively identify and advance novel anticancer agents with the potential for high efficacy and minimal off-target toxicity.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper handling and disposal of 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid. As a responsible scientist, ensuring a safe laboratory environment and adhering to environmental regulations is paramount. The procedures outlined below are designed to provide essential safety and logistical information, empowering researchers to manage this chemical waste stream with confidence and integrity.

Hazard Assessment and Risk Mitigation

Before handling any chemical, a thorough understanding of its potential hazards is crucial for mitigating risks. Based on data from analogous compounds, this compound should be handled as a hazardous substance.

Anticipated Hazard Profile

The following table summarizes the likely hazard classifications based on data from structurally related quinoline derivatives. These classifications necessitate the stringent handling and disposal procedures detailed in this guide.

Hazard ClassificationGHS Hazard StatementRationale & Representative Source (Analog Compound)
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowedBased on 4-Hydroxyquinoline-3-carboxylic acid.[3]
Skin Irritation (Category 2) H315: Causes skin irritationBased on 4-Chloro-8-methoxyquinoline-3-carboxylic acid and 3-Hydroxyquinoline-4-carboxylic acid.[4][5]
Serious Eye Irritation (Category 2A) H319: Causes serious eye irritationBased on the ethyl ester and various chloro- and hydroxy- substituted analogs.[4][5][6]
Specific Target Organ Toxicity - Single Exposure (Category 3) H335: May cause respiratory irritationBased on 4-Chloro-8-methoxyquinoline-3-carboxylic acid and 3-Hydroxyquinoline-4-carboxylic acid.[4][5]
Mandatory Personal Protective Equipment (PPE)

A robust PPE strategy is the primary defense against chemical exposure. The causality behind each selection is to create a complete barrier between the researcher and the chemical.

  • Eye and Face Protection : Wear chemical splash goggles that conform to OSHA 29 CFR 1910.133 or EN 166 standards.[1][7] This is critical to prevent contact with airborne powder or accidental splashes, which can cause serious eye irritation.[4][5]

  • Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene, are mandatory.[2][8] Inspect gloves for any signs of degradation or punctures before each use. The goal is to prevent skin contact, which can lead to irritation.[4][5]

  • Body Protection : A full-length laboratory coat must be worn to protect skin and personal clothing from contamination.[2][8]

  • Respiratory Protection : All work with the solid form of this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust particles.[8] If a fume hood is not available, a NIOSH-approved respirator is required.[3]

Step-by-Step Disposal Protocol

The core principle of disposal is that this compound and all materials contaminated with it are to be treated as hazardous waste.[1] Under no circumstances should this chemical or its solutions be disposed of in the regular trash or poured down the drain.[1][9]

Step 1: Waste Identification and Segregation

Proper segregation is a self-validating system that prevents dangerous chemical reactions.

  • Identify : All waste streams containing this compound must be identified as hazardous waste. This includes the pure compound, reaction mixtures, solutions, and contaminated consumables (e.g., gloves, weigh paper, pipette tips).[1]

  • Segregate : This waste must be kept separate from incompatible materials. Quinolines can react violently with strong oxidizing agents (peroxides, perchlorates) and strong acids.[2][10][11] Maintain a dedicated waste container for this chemical and its derivatives.

Step 2: Containerization and Labeling

Proper containment and labeling are crucial for safety and regulatory compliance.

  • Select Container : Use a designated, leak-proof, and chemically compatible container with a secure, tight-fitting lid.[1][2] A high-density polyethylene (HDPE) or glass container is recommended.

  • Labeling : Before any waste is added, the container must be clearly labeled. The label must include:

    • The words "HAZARDOUS WASTE "[2][9]

    • The full chemical name: "This compound "

    • An accumulation start date.

    • The primary hazard(s) (e.g., "Irritant," "Acutely Toxic").

Step 3: Waste Collection
  • Solid Waste : Carefully place any solid this compound and contaminated disposable items (gloves, wipers, absorbent pads) directly into the labeled solid hazardous waste container.[1] Minimize dust generation during transfer.

  • Liquid Waste : Collect all solutions containing the compound in a designated liquid hazardous waste container.[1] Use a funnel to prevent spills. Do not overfill the container; leave at least 10% of the volume as headspace to allow for expansion.[1]

Step 4: Final Storage and Disposal
  • Storage : Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.[2] This area should be a satellite accumulation area or a central hazardous waste storage facility.

  • Disposal : Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][12] You must comply with all local, state, and federal regulations, including the EPA guidelines listed in 40 CFR 261.3 for waste classification.[4]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Evacuate and Alert : Evacuate all non-essential personnel from the immediate area. Alert colleagues and your supervisor.

  • Don PPE : Before addressing the spill, don the full mandatory PPE, including respiratory protection if the spill involves a significant amount of solid material.

  • Containment : Contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[2] Prevent the spill from entering drains or waterways.[12]

  • Collection : Carefully collect the absorbent material and all contaminated debris. Place it into the designated hazardous waste container.[2]

  • Decontamination : Clean the spill area thoroughly with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Collect all cleaning materials (wipes, etc.) as hazardous waste.[2]

  • Report : Report the incident to your EHS department according to institutional policy.

Disposal Workflow Diagram

The following diagram outlines the logical decision-making process for the safe disposal of this compound waste, from generation to final pickup.

G Disposal Workflow for this compound start Waste Generation identify Identify as Hazardous Waste start->identify decision Solid or Liquid Waste? identify->decision solid_container Select Labeled SOLID Waste Container decision->solid_container Solid liquid_container Select Labeled LIQUID Waste Container decision->liquid_container Liquid collect_solid Collect Contaminated Solids & PPE solid_container->collect_solid collect_liquid Collect Solutions (Leave Headspace) liquid_container->collect_liquid seal Securely Seal Container collect_solid->seal collect_liquid->seal store Store in Designated Satellite Accumulation Area seal->store contact_ehs Arrange Pickup via Institutional EHS store->contact_ehs end_node Disposal Complete contact_ehs->end_node

Caption: Logical workflow for the safe handling and disposal of chemical waste.

References

Personal protective equipment for handling 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid

This guide provides crucial safety protocols and operational procedures for the handling and disposal of this compound. As a quinoline carboxylic acid derivative, this compound warrants careful management to ensure the safety of laboratory personnel and the integrity of research. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to work confidently and safely.

Hazard Assessment and Risk Mitigation

Primary Assumed Hazards:

  • Skin Irritation: May cause skin irritation upon contact.

  • Eye Irritation: May cause serious eye irritation or damage[2].

  • Respiratory Irritation: Inhalation of dust particles may irritate the respiratory tract[1].

  • Toxicity: May be harmful if swallowed[4][5][6].

Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is mandatory.

Personal Protective Equipment (PPE): A Proactive Defense

The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table outlines the minimum required PPE, with explanations rooted in the anticipated hazards of this compound.

Equipment Specification Purpose and Rationale
Hand Protection Nitrile or Neoprene GlovesProvides a chemical-resistant barrier to prevent skin contact. Inspect gloves for any signs of degradation or punctures before each use and change them immediately if contamination is suspected[7][8].
Eye Protection Chemical Splash GogglesProtects eyes from accidental splashes of solutions or contact with airborne powder. Must conform to EN 166 (EU) or NIOSH (US) standards[2][7][9].
Respiratory Protection N95 (or higher) Particulate Respirator or use within a Fume HoodEssential for handling the solid, powdered form to prevent inhalation of dust particles. Work should be conducted in a certified chemical fume hood whenever possible to minimize airborne particulates[1][7].
Body Protection Laboratory CoatProtects skin and personal clothing from contamination. A chemical-resistant apron is recommended when handling larger quantities[7].
Face Protection Face Shield (Secondary)To be worn over chemical splash goggles when there is a high risk of splashes, such as during the preparation of concentrated solutions[7].

Operational Workflow: From Receipt to Disposal

Adherence to a systematic workflow is critical for minimizing exposure and preventing contamination. The following diagram and steps outline the safe handling process for this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Work Area (Fume Hood, Spill Kit) don_ppe 2. Don Full PPE (Gloves, Goggles, Coat, Respirator) prep_area->don_ppe weigh 3. Weighing (Inside Fume Hood, Use Weigh Boat) don_ppe->weigh dissolve 4. Dissolving (Add Solid to Solvent Slowly) weigh->dissolve experiment 5. Experimental Use (Maintain Shielding) dissolve->experiment decon 6. Decontaminate (Glassware & Surfaces) experiment->decon waste 7. Segregate Waste (Solid & Liquid Hazardous Waste) decon->waste doff_ppe 8. Doff PPE (Correct Sequence) waste->doff_ppe wash 9. Wash Hands doff_ppe->wash

Caption: A step-by-step workflow for the safe handling of this compound.

Step-by-Step Protocol:

  • Preparation:

    • Designate a specific area for handling, preferably within a certified chemical fume hood[1].

    • Ensure an appropriate chemical spill kit is readily accessible[10][11].

    • Before handling the chemical, don all required PPE as specified in the table above[10].

  • Handling the Compound:

    • Weighing: To prevent inhalation of dust, weigh the powdered compound inside a fume hood or a ventilated balance enclosure[3][12]. Use a weigh boat to minimize spills[3].

    • Transferring: Use a spatula for transferring the solid. Avoid actions that could generate dust, such as pouring from a height[1].

    • Dissolving: When preparing solutions, slowly add the solid to the solvent to prevent splashing[7]. Always add acid to water, not the other way around, for general acid solutions[11].

  • Post-Handling Procedures:

    • Decontamination: Clean all contaminated surfaces and non-disposable equipment thoroughly with an appropriate solvent[7].

    • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the face shield or goggles, and then the lab coat.

    • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[8][11].

Spill and Emergency Response

In the event of a spill or exposure, a swift and informed response is crucial.

  • Skin Contact: Promptly flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists[5][8].

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention[4][9].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[4][5].

  • Small Spills: For minor spills of the solid, carefully sweep up the material to avoid generating dust and place it in a labeled hazardous waste container. Clean the area with a suitable solvent.

  • Large Spills: Evacuate the area and alert laboratory personnel. If the spill is significant, contact your institution's environmental health and safety department.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of this compound and its associated waste is a critical component of the chemical's lifecycle and is mandated by regulations such as the Resource Conservation and Recovery Act (RCRA)[13].

  • Waste Segregation:

    • Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container[7][14].

    • Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour chemical waste down the drain[15][16].

  • Container Management:

    • Waste containers must be compatible with the chemical and kept securely closed except when adding waste[16][17].

    • Store waste in a designated satellite accumulation area, away from incompatible materials[16][17].

  • Pickup and Disposal:

    • Arrange for the collection of hazardous waste through your institution's environmental health and safety office. All waste must be disposed of through a licensed hazardous waste contractor[15][17].

By implementing these safety and logistical measures, researchers can handle this compound with confidence, ensuring a secure environment for scientific advancement.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.